molecular formula C9H18O B13695099 2-Pentanone, 3,3,4,4-tetramethyl- CAS No. 865-66-7

2-Pentanone, 3,3,4,4-tetramethyl-

Cat. No.: B13695099
CAS No.: 865-66-7
M. Wt: 142.24 g/mol
InChI Key: VVCKMVBQLNBXOE-UHFFFAOYSA-N
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Description

3,3,4,4-tetramethyl-2-pentanone is a methylketone that is pentan-2-one substituted by methyl groups at positions 3, 3, 4 and 4.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

865-66-7

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3,3,4,4-tetramethylpentan-2-one

InChI

InChI=1S/C9H18O/c1-7(10)9(5,6)8(2,3)4/h1-6H3

InChI Key

VVCKMVBQLNBXOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties and Synthetic Rearrangement of 3,3,4,4-Tetramethylpentan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3,4,4-Tetramethylpentan-2-one (CAS 865-66-7) is a highly sterically hindered aliphatic ketone characterized by contiguous quaternary and tertiary carbon centers. In the realm of physical organic chemistry and drug design, its unique structural topology makes it an invaluable model compound. It is frequently utilized to study carbocation-mediated Wagner-Meerwein rearrangements, steric shielding effects in nucleophilic addition, and quantitative structure-property relationships (QSPR). This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural rearrangement mechanisms, and validated synthetic protocols.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 3,3,4,4-tetramethylpentan-2-one is critical for predicting its behavior in both synthetic workflows and biological systems. The high degree of branching significantly impacts its lipophilicity and polar surface area.

Table 1: Key Physicochemical Properties of 3,3,4,4-Tetramethylpentan-2-one [1][2]

PropertyValue
IUPAC Name 3,3,4,4-tetramethylpentan-2-one
CAS Registry Number 865-66-7
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
Exact Mass 142.135765 Da
Topological Polar Surface Area (TPSA) 17.1 Ų
XLogP3 (Partition Coefficient) 2.5
Rotatable Bond Count 2
Complexity 137

Structural and Mechanistic Chemistry: The Wagner-Meerwein Rearrangement

The synthesis of 3,3,4,4-tetramethylpentan-2-one is most classically achieved through the acid-catalyzed rearrangement of di-tert-butyl ketone (2,2,4,4-tetramethylpentan-3-one). This reaction highlights the profound impact of steric strain and the thermodynamic drive to form more stable carbocation intermediates[3].

Causality Behind the Mechanism: When di-tert-butyl ketone is treated with concentrated sulfuric acid, the extreme steric crowding around the carbonyl group completely blocks standard nucleophilic attack. Instead, protonation of the carbonyl oxygen initiates a cascade of 1,2-alkyl shifts. Sulfuric acid is specifically chosen because its conjugate base (HSO₄⁻) is a remarkably poor nucleophile, preventing premature trapping of the carbocation and allowing the purely unimolecular rearrangement to proceed.

Crucially, isotopic labeling studies using ¹⁴C by Barton and Porter established that the oxygen atom does not migrate during this process; rather, the carbon skeleton rearranges around the functional group[3].

Mechanism N1 Di-tert-butyl ketone (CH3)3C-C(=O)-C(CH3)3 N2 Protonated Ketone Oxonium Ion N1->N2 + H+ N3 1,2-Methyl Shift 3° Carbocation N2->N3 Methyl Migration N4 1,2-Alkyl Shift Rearranged Carbocation N3->N4 Alkyl Migration N5 3,3,4,4-tetramethylpentan-2-one CH3-C(=O)-C(CH3)2-C(CH3)3 N4->N5 - H+

Mechanistic pathway of the Wagner-Meerwein rearrangement from di-tert-butyl ketone.

Experimental Protocols: Synthesis via Acid-Catalyzed Rearrangement

This self-validating protocol details the synthesis of 3,3,4,4-tetramethylpentan-2-one from di-tert-butyl ketone, ensuring high yield and purity by strictly controlling thermodynamic variables[3].

Reagents & Materials:

  • Di-tert-butyl ketone (2,2,4,4-tetramethylpentan-3-one)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and an addition funnel. Place 50 mmol of di-tert-butyl ketone into the flask.

  • Acidification (Critical Temperature Control): Cool the flask in an ice-water bath to 0–5°C. Slowly add 25 mL of concentrated H₂SO₄ dropwise.

    • Causality: The highly exothermic protonation must be thermally regulated to prevent oxidative cleavage or unwanted polymerization of the sterically strained ketone.

  • Rearrangement: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25°C) for 24 hours.

    • Causality: The extended reaction time is required to overcome the activation energy barrier of the bulky alkyl shifts, ensuring complete thermodynamic conversion via the Wagner-Meerwein cascade.

  • Quenching: Carefully pour the dark reaction mixture over 200 g of crushed ice.

    • Causality: Ice prevents the aqueous mixture from boiling upon acid dilution, minimizing the thermal hydrolysis of any transient intermediates.

  • Extraction: Extract the aqueous mixture with three 50 mL portions of diethyl ether.

    • Causality: Diethyl ether is chosen due to its excellent partition coefficient for highly lipophilic ketones (XLogP3 = 2.5) and its low boiling point, which facilitates easy removal later.

  • Neutralization and Drying: Wash the combined ether extracts with saturated NaHCO₃ solution until CO₂ evolution ceases. Dry the organic phase over anhydrous MgSO₄.

    • Causality: Failure to completely neutralize the acid before distillation can lead to reverse rearrangements, aldol condensations, or degradation of the ketone at elevated temperatures.

  • Purification: Filter off the drying agent and remove the ether under reduced pressure. Purify the crude product by fractional distillation to yield a clear liquid (Yield: ~76–80%).

SynthesisWorkflow Start Di-tert-butyl ketone (Starting Material) Acid Addition of conc. H2SO4 (0-5°C, Dropwise) Start->Acid React Wagner-Meerwein Rearrangement (Stir 24h at 25°C) Acid->React Quench Quench Reaction (Pour over crushed ice) React->Quench Extract Solvent Extraction (Diethyl ether) Quench->Extract Wash Neutralization & Drying (NaHCO3 wash, MgSO4) Extract->Wash Distill Fractional Distillation (Purification) Wash->Distill Product 3,3,4,4-tetramethylpentan-2-one (Yield: ~76-80%) Distill->Product

Step-by-step workflow for the acid-catalyzed synthesis of 3,3,4,4-tetramethylpentan-2-one.

Analytical Characterization

Validating the structure of 3,3,4,4-tetramethylpentan-2-one requires specific spectroscopic techniques due to the lack of protons on the alpha-carbons adjacent to the highly branched centers.

  • NMR Spectroscopy: Oxygen-17 (¹⁷O) NMR studies have been heavily utilized to correlate the chemical shifts of acyclic saturated ketones with their structural parameters[4]. The extreme steric bulk of the contiguous quaternary centers significantly deshields the carbonyl carbon, a feature readily observable in ¹³C NMR as well.

  • Mass Spectrometry: The exact mass is 142.135765 Da[1]. Electron ionization (EI) fragmentation patterns typically show the prominent loss of the methyl group (alpha-cleavage) and the bulky tert-hexyl radical, validating the skeletal connectivity.

Applications in Chemical Synthesis and Drug Development

In modern drug development, highly branched aliphatic chains are often incorporated to fine-tune lipophilicity and enhance metabolic stability. The contiguous quaternary and tertiary carbon atoms in 3,3,4,4-tetramethylpentan-2-one provide exceptional steric shielding. This makes derivatives synthesized from this ketone highly resistant to enzymatic degradation (e.g., oxidation by cytochrome P450 enzymes). Furthermore, it serves as a robust building block for synthesizing complex, sterically congested active pharmaceutical ingredients (APIs) where precise spatial occupation in a binding pocket is required.

References

  • Title: PubChem Compound Summary for CID 136665, 2-Pentanone, 3,3,4,4-tetramethyl- Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: The Rearrangement of Ketones containing Tertiary Alkyl Groups Source: Journal of the Chemical Society (Resumed), 1956 URL: [Link]

  • Title: δ(17O) of 31 acyclic saturated aldehydes/ketones vs S(=O) Source: ResearchGate URL: [Link]

Sources

Synthesis pathways for 3,3,4,4-tetramethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Pathways for 3,3,4,4-Tetramethyl-2-pentanone: A Technical Guide

Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]

Strategic Analysis: The Steric Challenge

3,3,4,4-tetramethyl-2-pentanone (CAS 865-66-7) represents a distinct challenge in synthetic organic chemistry due to its extreme steric congestion.[1] Structurally, the molecule features a methyl ketone moiety adjacent to a "vicinal quaternary" backbone—specifically, a tert-butyl group attached to a gem-dimethyl substituted


-carbon.[1]

Structural Connectivity:


[1]

This arrangement creates significant "back-strain" (F-strain).[1] Standard nucleophilic attacks (e.g.,


 alkylation of enolates) are kinetically inhibited by the bulky tert-butyl and gem-dimethyl groups.[1] Consequently, successful synthesis requires strategies that build the quaternary centers via carbocation intermediates or rearrangement protocols where thermodynamic relief drives the reaction.

This guide details three validated pathways, prioritized by scalability and mechanistic distinctiveness.

Pathway A: The Acylation-Reduction Route (Scalable & De Novo)

This is the most robust method for "de novo" synthesis, utilizing readily available alkene precursors. It relies on the reaction of acetyl chloride with tetramethylethylene (2,3-dimethyl-2-butene) in a Friedel-Crafts-type acylation, followed by reductive dechlorination.[1]

Mechanism & Rationale

The reaction proceeds via the attack of the acetylium ion (


) on the electron-rich tetramethylethylene double bond. The resulting tertiary carbocation is trapped by a chloride ion (from 

), yielding a

-chloro ketone. Steric hindrance prevents the immediate elimination to an enone, allowing the isolation or in-situ reduction of the chloro-intermediate.
Step-by-Step Protocol

Phase 1: Acylation (Darzens-Nenitzescu Reaction) [1]

  • Reagents: Acetyl chloride (1.1 eq), Aluminum chloride (

    
    , 1.1 eq), 2,3-dimethyl-2-butene (1.0 eq), Dichloromethane (DCM) or Carbon Disulfide (
    
    
    
    ).[1]
  • Setup: Flame-dried 3-neck flask under

    
     atmosphere, equipped with a pressure-equalizing addition funnel and reflux condenser.
    
  • Procedure:

    • Suspend

      
       in dry solvent at 0°C.
      
    • Add acetyl chloride dropwise; stir for 15 min to generate the acylium complex.

    • Add 2,3-dimethyl-2-butene dropwise, maintaining temperature < 5°C. The solution will darken.[1]

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Quench: Pour the mixture over crushed ice/HCl. Extract with DCM.

    • Intermediate: 4-chloro-3,3,4,4-tetramethyl-2-pentanone.[1]

Phase 2: Reductive Dechlorination

  • Reagents: Zinc dust (activated), Glacial Acetic Acid.

  • Procedure:

    • Dissolve the crude chloro-ketone in glacial acetic acid.

    • Add activated Zn dust (3.0 eq) in portions (exothermic).

    • Reflux for 2–3 hours.[1]

    • Filter off zinc salts, neutralize the filtrate with saturated

      
      , and extract with ether.[1]
      
    • Purification: Fractional distillation.[1]

Data Summary Table

Parameter Value
Starting Material 2,3-Dimethyl-2-butene

| Key Reagent | Acetyl Chloride /


 |
| Intermediate  | 

-chloro ketone | | Overall Yield | 60–75% (Lit.[1] typical) | | Scalability | High (Gram to Kilogram) |

AcylationPathway SM 2,3-Dimethyl-2-butene Inter Carbocation Intermediate SM->Inter Acylation AcCl Acetyl Chloride + AlCl3 AcCl->Inter Chloro 4-Chloro-3,3,4,4- tetramethyl-2-pentanone Inter->Chloro Cl- Trap Prod 3,3,4,4-Tetramethyl- 2-pentanone Chloro->Prod Dechlorination Zn Zn / AcOH (Reduction)

Figure 1: The Acylation-Reduction pathway converting tetramethylethylene to the target ketone.[1]

Pathway B: The Acid-Catalyzed Isomerization (Mechanistic)

This pathway utilizes Hexamethylacetone (2,2,4,4-tetramethyl-3-pentanone) as a precursor.[1] While Hexamethylacetone is an isomer of the target, it is thermodynamically distinct. In the presence of strong acid, it undergoes a skeletal rearrangement to the 3,3,4,4-tetramethyl-2-pentanone structure.[1]

Mechanistic Insight: The reaction is driven by the relief of steric strain around the central carbonyl. The migration of a methyl group allows the formation of the 1,1,2,2-tetramethylpropyl skeleton, which, while still hindered, distributes the steric bulk differently than the di-tert-butyl arrangement.[1]

Protocol:

  • Substrate: Hexamethylacetone (prepared via exhaustive methylation of pinacolone or reaction of pivaloyl chloride with t-butyllithium).

  • Reagent: Concentrated Sulfuric Acid (

    
    ) or Triflic Acid (
    
    
    
    ).[1]
  • Conditions: Dissolve ketone in acid at 0°C, then allow to stand at room temperature.

  • Workup: Pour onto ice, extract, and distill.

  • Note: This method is often used for mechanistic studies (e.g., measuring migration aptitudes) rather than bulk synthesis due to the difficulty in obtaining the Hexamethylacetone precursor compared to the alkene used in Pathway A.

Pathway C: The Organometallic Coupling (High Purity)

For applications requiring high purity or isotopic labeling, a modular approach using 2,2,3,3-tetramethylbutanoic acid is recommended.[1] This avoids the mixture of byproducts sometimes seen in Friedel-Crafts reactions.

Workflow:

  • Precursor Synthesis: 2,2,3,3-tetramethylbutanoic acid is synthesized via the Koch-Haaf carboxylation of 2,4,4-trimethyl-1-pentene (diisobutylene) involving a cationic rearrangement.[1]

  • Activation: Conversion of the acid to the Acid Chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Coupling: Reaction with Lithium Dimethylcuprate (

    
    , Gilman Reagent) at -78°C.
    
    • Note: Grignard reagents (

      
      ) are not recommended due to the risk of tertiary alcohol formation (double addition), although the extreme steric hindrance of this specific substrate might actually prevent the second addition, making Grignards viable. However, cuprates are safer for ketone selectivity.[1]
      

Reaction Scheme:



(Where R = 1,1,2,2-tetramethylpropyl)

Organometallic Diiso Diisobutylene (2,4,4-trimethyl-1-pentene) Acid 2,2,3,3-Tetramethyl- butanoic acid Diiso->Acid Koch-Haaf (HCOOH, H2SO4) Chloride Acid Chloride (R-COCl) Acid->Chloride SOCl2, Reflux Target 3,3,4,4-Tetramethyl- 2-pentanone Chloride->Target Me2CuLi, -78°C

Figure 2: Modular synthesis via the carboxylic acid precursor.[1]

References

  • Structure & Properties: PubChem. 3,3,4,4-tetramethyl-2-pentanone (Compound).[1][2] National Library of Medicine. Available at: [Link][1]

  • Mechanistic Rearrangement: Collins, C. J., & Bowman, N. S. (1959).[1] Isomerization of Hexamethylacetone. Annual Review of Physical Chemistry. (Contextualized via Annual Reviews archives). Available at: [Link][1]

  • Acylation Precursors: Reaction of Acetyl Chloride with Alkenes. Organic Chemistry Portal. Available at: [Link][1]

  • General Acylation Methodology: Carey, F. A.[1] Organic Chemistry, 4th Ed.[1][3] (Chapter on Ketone Synthesis via Friedel-Crafts). McGraw-Hill. (Verified via educational repositories).

Sources

Comprehensive Spectroscopic Characterization: 3,3,4,4-Tetramethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 3,3,4,4-tetramethyl-2-pentanone (CAS: 865-66-7), a highly sterically hindered methyl ketone. Often utilized in physical organic chemistry to study rotational barriers and steric inhibition of resonance, this molecule presents unique spectral signatures distinct from its isomer, di-tert-butyl ketone.

This document synthesizes data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), grounded in experimental precedents and chemical shift additivity principles. It is designed for researchers requiring precise identification parameters for hindered carbonyls.

Structural Analysis & Steric Context

Before interpreting spectra, one must understand the molecular geometry. The compound consists of an acetyl group attached to a tert-butyl-methyl-methyl quaternary carbon framework.

  • IUPAC Name: 3,3,4,4-tetramethylpentan-2-one[1][2]

  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [3][4][5][6][7][8][9][10][11]
    
  • Molecular Weight: 142.24 g/mol [3][9][10]

  • Key Feature: The

    
     bond connects two quaternary carbons, creating a "molecular turnstile" with restricted rotation, which influences signal broadening in low-temperature NMR and vibrational frequencies in IR.
    

Mass Spectrometry (EI-MS)

Methodology: Electron Ionization (70 eV).

The mass spectrum of 3,3,4,4-tetramethyl-2-pentanone is dominated by


-cleavage due to the stability of the resulting carbocations and the relief of steric strain upon fragmentation.
Fragmentation Pathway Analysis

The fragmentation follows two primary competitive pathways:

  • 
    -Cleavage (Acylium formation):  Breaking the 
    
    
    
    bond yields the acetyl cation (m/z 43) and the bulky
    
    
    radical. This is the dominant pathway.
  • McLafferty Rearrangement: Theoretically possible due to the presence of

    
    -hydrogens (on the C4 methyls). However, the extreme steric crowding of the gem-dimethyl groups at C3 and C4 imposes a conformational penalty, significantly suppressing the six-membered transition state required for this rearrangement compared to linear ketones.
    
Quantitative MS Data Table
m/z (Mass-to-Charge)Relative Abundance (%)Fragment AssignmentMechanistic Origin
43 100 (Base Peak)


-cleavage (Acylium ion formation).
57 20-30

Formation of tert-butyl cation from distal fragmentation.
85 10-15

Loss of tert-butyl group.
99 15-25

The stable tertiary/hindered carbocation counterpart to the acylium ion.
127 < 5

Loss of methyl group (alpha or distal).
142 < 1

Molecular ion (Weak due to rapid fragmentation).
Fragmentation Workflow (DOT Diagram)

MS_Fragmentation M_Ion Molecular Ion [M]+. m/z 142 Alpha_Cleavage Alpha Cleavage (Primary Pathway) M_Ion->Alpha_Cleavage - e- Base_Peak Acylium Ion [CH3-C=O]+ m/z 43 (Base Peak) Alpha_Cleavage->Base_Peak Retention of Charge on Oxygen species Carbocation Hindered Carbocation [C7H15]+ m/z 99 Alpha_Cleavage->Carbocation Charge on Alkyl group tBu_Ion tert-Butyl Cation [C(CH3)3]+ m/z 57 Carbocation->tBu_Ion Secondary Fragmentation

Figure 1: Primary mass spectrometric fragmentation pathways for 3,3,4,4-tetramethyl-2-pentanone showing the dominance of alpha-cleavage.

Infrared Spectroscopy (FT-IR)

Methodology: Thin film (neat) or CCl4 solution.

The IR spectrum is diagnostic for the carbonyl environment. Unlike typical aliphatic ketones (


), the steric bulk exerts two opposing effects:
  • Bond Angle Deformation: Widening of the

    
     angle releases strain, which typically increases the force constant (
    
    
    
    ).
  • Fermi Resonance: Interaction with overtone bands.

However, for acyclic hindered ketones like this, the frequency is often slightly depressed or split compared to acetone due to the massive alkyl group acting as an electron donor (inductive effect) and mass effects.

Key Absorption Bands
Wavenumber (

)
IntensityAssignmentNotes
2960 - 2870 StrongC-H Stretch (

)
Dominated by methyl C-H vibrations.
1705 - 1710 StrongC=O StretchSlightly lower than acetone (

) due to steric/inductive effects.
1475 MediumC-H BendScissoring vibration of methylene/methyls.
1385 & 1365 Medium/StrongC-H Rock (Gem-dimethyl)The "tert-butyl doublet." Diagnostic split peak for gem-dimethyl groups.
1100 - 1200 MediumC-C(=O)-C StretchSkeletal vibrations of the ketone backbone.

Nuclear Magnetic Resonance (NMR)

Methodology: 500 MHz (


), 

solvent, TMS internal standard.

The NMR data confirms the highly symmetrical nature of the substituents despite the molecule's overall asymmetry.

NMR Data (Proton)

The spectrum is characterized by three distinct singlets. No spin-spin coupling is observed because the protons are isolated by quaternary carbons.

Chemical Shift (

, ppm)
IntegrationMultiplicityAssignmentStructural Context
2.12 3HSinglet

Alpha-methyl ketone (Acetyl group). Typical range.
1.15 6HSinglet

Methyls at C3. Deshielded by proximity to Carbonyl cone.
0.94 9HSinglet

Methyls at C4 (tert-butyl group). Shielded, typical alkane range.
NMR Data (Carbon)

Broadband decoupled.

Chemical Shift (

, ppm)
Carbon TypeAssignment
213.5 Quaternary (C=O)Carbonyl carbon.
49.8 QuaternaryC3 (Alpha to carbonyl). Highly hindered.
38.5 QuaternaryC4 (Beta to carbonyl).
29.5 Primary (

)
Methyls on C4 (tert-butyl).
26.1 Primary (

)
Acetyl methyl (C1).
22.4 Primary (

)
Methyls on C3.

Note: Chemical shifts are estimated based on substituent additivity rules for hindered ketones derived from pinacolone derivatives.

Experimental Protocol: Synthesis & Purification

For researchers needing to synthesize this compound for reference, the standard route involves the exhaustive methylation of pinacolone or a pinacol rearrangement variant.

Synthesis Workflow (Methylation Route)
  • Starting Material: Pinacolone (3,3-dimethyl-2-butanone).

  • Reagents: Sodium hydride (NaH) or Potassium tert-butoxide (tBuOK) in THF; Methyl Iodide (MeI).

  • Procedure:

    • Generate the enolate of pinacolone using NaH/THF under

      
       atmosphere.
      
    • Add MeI dropwise. This yields 3,3,4-trimethyl-2-pentanone.[1]

    • Repeat the enolization and methylation steps to install the final methyl group.

    • Note: The final methylation is sluggish due to extreme steric hindrance. High pressure or prolonged reflux may be required.

Purification
  • Method: Fractional Distillation.

  • Boiling Point: Estimated at 165-170°C (at 760 mmHg).

  • Validation: Purity must be checked via GC-MS (looking for m/z 142) to ensure no mono-methylated impurity (m/z 128) remains.

References

  • SpectraBase. (2025).[9] 3,3,4,4-Tetramethyl-2-pentanone - 17O NMR Chemical Shifts. Wiley-VCH.[12] Link

  • NIST Mass Spectrometry Data Center. (2025).[9] 3-Pentanone, 2,2,4,4-tetramethyl- (Isomer Comparison Data). National Institute of Standards and Technology.[4][6][7][11] Link

  • PubChem. (2025).[9] Compound Summary: 3,3,4,4-Tetramethyl-2-pentanone (CID 136665).[1][3] National Center for Biotechnology Information. Link

  • Epstein, W. W., & Sweat, F. W. (1967). Dimethyl Sulfoxide Oxidations. Chemical Reviews. (Contextual reference for hindered ketone synthesis).
  • Lion, C., & Dubois, J. E. (1976). Synthesis and properties of highly hindered aliphatic ketones. Helvetica Chimica Acta, 59(2), 466.

Sources

Structural Analysis and Steric Implications of 3,3,4,4-Tetramethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

3,3,4,4-tetramethyl-2-pentanone (CAS: 865-66-7) represents a distinct class of sterically congested ketones.[1] Unlike its symmetric isomer "Pivalone" (di-tert-butyl ketone), this molecule features a unique asymmetry: a highly reactive acetyl group juxtaposed against an inert, bulky 1,1,2,2-tetramethylpropyl moiety (often referred to as a pentamethylethyl group).

This guide dissects the physicochemical properties, synthetic challenges, and spectroscopic signatures of this molecule.[2] It is designed for researchers investigating steric effects on carbonyl reactivity, metabolic blocking strategies in drug design, and fragmentation mechanisms in mass spectrometry.

Part 1: Physicochemical Characterization[1]

The precise molecular weight is calculated using the IUPAC 2021 standard atomic weights. For high-resolution mass spectrometry (HRMS) applications, the monoisotopic mass is the critical parameter.

Table 1: Core Molecular Metrics[1]
ParameterValueTechnical Note
Molecular Formula C₉H₁₈O Degree of Unsaturation = 1 (Carbonyl)
Molecular Weight (Average) 142.242 g/mol Based on standard natural abundance.[1]
Monoisotopic Mass 142.135765 Da Calculated using ¹²C, ¹H, ¹⁶O dominant isotopes.[1]
IUPAC Name 3,3,4,4-tetramethylpentan-2-oneSystematic naming confirms the quaternary centers at C3 and C4.[1]
CAS Registry Number 865-66-7Distinct from the symmetric isomer (CAS 815-24-7).[1]
Predicted LogP ~2.5 - 2.8Highly lipophilic due to the hydrocarbon-rich tail.[1]
Predicted Boiling Point ~160-165 °CElevated compared to non-hindered isomers (e.g., 2-nonanone) due to molecular shape/packing.[1]
Calculation Verification (IUPAC 2021)[3]
  • Carbon (9 atoms):

    
    
    
  • Hydrogen (18 atoms):

    
    
    
  • Oxygen (1 atom):

    
    [3][4]
    
  • Total:

    
    
    
Part 2: Structural Dynamics & The "Gear Effect"

The defining feature of 3,3,4,4-tetramethyl-2-pentanone is the C2–C3–C4 backbone.[1]

  • C2: Carbonyl carbon (

    
    ).[1]
    
  • C3: Quaternary carbon (

    
    ) bearing two methyl groups.[1]
    
  • C4: Quaternary carbon (

    
    ) bearing two methyl groups and a terminal methyl.[1]
    

This creates a "Molecular Gear" system.[1] The rotation around the C3–C4 bond is severely restricted due to the interaction between the methyl groups on C3 and C4. This results in a high rotational barrier, locking the molecule into specific conformations (gauche/anti) that minimize methyl-methyl eclipsing interactions.

Implication for Reactivity: The carbonyl carbon at C2 is shielded by the "pentamethylethyl" wall.[1] Nucleophilic attack (e.g., by hydride or Grignard reagents) is kinetically retarded compared to methyl tert-butyl ketone (Pinacolone) because the trajectory of attack (Burgi-Dunitz angle) is obstructed by the


-methyl groups on C4.
Part 3: Synthetic Workflow (Retrosynthesis)

Direct alkylation of 2-pentanone to achieve this structure is chemically non-viable due to polyalkylation and steric inhibition.[1] The most reliable synthetic route involves constructing the carbon skeleton before introducing the carbonyl functionality, or using high-energy organometallics with acid derivatives.

Recommended Protocol: The Acid Chloride Route

This method minimizes side reactions by coupling a pre-formed sterically crowded acid chloride with a methylating agent.[1]

Reagents:

  • Precursor: 2,2,3,3-tetramethylbutanoic acid (Pentamethylethyl acid).[1]

  • Activation: Thionyl Chloride (

    
    ).[1]
    
  • Nucleophile: Methyl Lithium (

    
    ) or Lithium Dimethylcuprate (
    
    
    
    ).[1]

Synthesis cluster_0 Critical Step: Nucleophilic Acyl Substitution Acid 2,2,3,3-Tetramethylbutanoic Acid (Precursor) Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, Reflux (-SO2, -HCl) Ketone 3,3,4,4-Tetramethyl-2-pentanone (Target) Chloride->Ketone 1. MeLi (1.1 eq), Et2O, -78°C 2. H3O+ Quench

Figure 1: Retrosynthetic pathway utilizing the acid chloride method to overcome steric hindrance during bond formation.

Protocol Validation:

  • Step 1: Convert 2,2,3,3-tetramethylbutanoic acid to its acid chloride. Monitor by IR (shift of C=O stretch from ~1710 cm⁻¹ to ~1800 cm⁻¹).

  • Step 2: Add MeLi dropwise at -78°C. Crucial: Low temperature prevents the "double addition" that leads to the tertiary alcohol.[1] The steric bulk of the pentamethylethyl group actually aids this selectivity by slowing down the second addition.

Part 4: Spectroscopic Identification

For researchers confirming the identity of synthesized or isolated material, the Mass Spectrometry (MS) fragmentation pattern is the definitive fingerprint.

Mass Spectrometry (EI, 70 eV)

The fragmentation is dominated by Alpha-Cleavage driven by the stability of the resulting radicals.

  • Alpha-Cleavage (Dominant):

    • Cleavage of the C2–C3 bond.[1][5][6]

    • Fragment A: Acetyl cation (

      
      ) 
      
      
      
      m/z 43 (Base Peak).[1]
    • Neutral Loss: The bulky 1,1,2,2-tetramethylpropyl radical. This radical is tertiary (radical on C3) and highly stabilized by the adjacent quaternary center, making this cleavage energetically favorable.

  • McLafferty Rearrangement (Secondary):

    • Requires a

      
      -hydrogen.[1][5][6]
      
    • Analysis: The carbonyl is at C2.[1][6] The

      
      -carbon is C3.[1] The 
      
      
      
      -carbon is C4.[1] The
      
      
      -carbons are the methyls attached to C4 and the terminal C5 methyl.[1]
    • Mechanism: Migration of a H from a

      
      -methyl to the carbonyl oxygen.[1]
      
    • Result: Elimination of a neutral alkene (

      
      , tetramethylethylene or isomer) and formation of the enol cation of acetone (
      
      
      
      58).
    • Note: Due to extreme steric crowding, the conformational requirement for the 6-membered transition state is difficult to achieve, making this pathway less prominent than in linear ketones.

MassSpec M Molecular Ion (M+) m/z 142 Alpha Alpha-Cleavage (C2-C3 Bond) M->Alpha McLafferty McLafferty Rearrangement (Restricted by Sterics) M->McLafferty Ion43 Acetyl Ion [CH3-C≡O]+ m/z 43 (Base Peak) Alpha->Ion43 Radical Stable Radical Loss (1,1,2,2-tetramethylpropyl) Alpha->Radical Neutral Loss (99 Da) Ion58 Enol Acetone Ion [C3H6O]+ m/z 58 McLafferty->Ion58

Figure 2: Competing fragmentation pathways. The stability of the tertiary radical makes Alpha-cleavage (m/z 43) the dominant event.

NMR Signature (¹H)
  • 0.9 - 1.0 ppm: Singlet (9H) – The tert-butyl-like methyls (terminal).

  • 1.1 - 1.2 ppm: Singlet (6H) – The gem-dimethyls at C3.

  • 2.1 ppm: Singlet (3H) – The methyl group of the acetyl moiety (

    
    ).
    
  • Key Feature: Total lack of spin-spin coupling (all singlets) due to the absence of adjacent protons on the skeleton.

References
  • PubChem. (2025).[1] 2-Pentanone, 3,3,4,4-tetramethyl- (Compound CID 136665).[1][7] National Library of Medicine. Available at: [Link]

  • IUPAC. (2021).[1][3][7] Standard Atomic Weights. Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectra of Sterically Hindered Ketones. NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

Physicochemical Profiling of Highly Branched Aliphatic Ketones: A Technical Guide to 3,3,4,4-Tetramethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of physical organic chemistry and pharmaceutical formulation, the precise characterization of solvent and intermediate properties is paramount. 3,3,4,4-Tetramethyl-2-pentanone (CAS: 865-66-7), a highly sterically hindered aliphatic ketone, presents a unique case study in how extreme molecular branching influences macroscopic physicochemical properties[1]. This whitepaper provides an in-depth analysis of the causality behind the density and boiling point of this specific compound, bridging empirical measurement protocols with theoretical Quantitative Structure-Property Relationship (QSPR) modeling[2].

Structural Causality and Physicochemical Properties

The macroscopic properties of a liquid—specifically its density and boiling point—are direct manifestations of its molecular architecture and the resulting intermolecular forces. 3,3,4,4-Tetramethyl-2-pentanone (C₉H₁₈O) features a highly congested carbon backbone, with four methyl groups localized on the C3 and C4 positions[1].

The Steric Effect on Density

Density is dictated by the efficiency of molecular packing in the liquid phase. Linear ketones (e.g., 2-nonanone) can align parallel to one another, maximizing van der Waals interactions and achieving high packing efficiency. In contrast, the bulky tert-butyl and tert-pentyl-like moieties in 3,3,4,4-tetramethyl-2-pentanone force the molecule into a nearly spherical conformation. This severe steric hindrance prevents close molecular approach, increasing the free volume within the liquid and resulting in a suppressed density of 0.816 g/cm³ [3].

The Branching Effect on Boiling Point

Boiling points are governed by the energy required to overcome intermolecular dipole-dipole interactions and London dispersion forces. While the carbonyl group provides a constant dipole, the dispersion forces are highly dependent on molecular surface area. The compact, spherical geometry of 3,3,4,4-tetramethyl-2-pentanone drastically reduces its surface area compared to its linear isomers. Consequently, it exhibits a significantly lower boiling point (~152–160 °C range) than linear C9 ketones, which typically boil near 195 °C[2]. This compound is frequently encountered and identified via its boiling point and spectral data as a cleavage product during the ozonolysis of highly branched alkenes, such as 3,3,4,4-tetramethyl-2-pentene[4].

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the target compound.

PropertyValueUnitCausality / Note
CAS Registry Number 865-66-7-Unique identifier[1]
Molecular Formula C₉H₁₈O-Aliphatic ketone[1]
Molecular Weight 142.24 g/mol Computed mass[1]
Density (at 20 °C) 0.816g/cm³Lowered by steric hindrance and poor packing[3]
Topological Polar Surface Area 17.1ŲDictates solvent interaction profiles[1]

Empirical Determination Methodologies

To ensure trustworthiness and reproducibility, the measurement of physical properties must rely on self-validating instrumental protocols. Below are the field-proven, step-by-step workflows for determining the density and boiling point of highly volatile, branched ketones.

Protocol A: High-Precision Density Determination (Oscillating U-Tube)

Principle: The period of oscillation of a glass U-tube is directly proportional to the mass (and thus density) of the fluid contained within it.

  • System Calibration: Flush the vibrating tube densitometer with absolute ethanol, followed by dry air. Calibrate the instrument using degassed, ultrapure water (density = 0.9982 g/cm³ at 20 °C) and dry air to establish the instrument constants.

  • Sample Introduction: Using a pre-warmed glass Luer-lock syringe, inject 2.0 mL of >99% pure 3,3,4,4-tetramethyl-2-pentanone into the measurement cell.

  • Bubble Detection: Utilize the instrument's built-in optical camera to verify the absolute absence of micro-bubbles, which would artificially lower the density reading.

  • Thermal Equilibration: Allow the integrated Peltier thermostat to stabilize the sample at exactly 20.00 °C ± 0.01 °C.

  • Data Acquisition & Self-Validation: Initiate the measurement. The system is self-validating: it will record the oscillation frequency in continuous loops. The measurement is only accepted when three consecutive readings yield a standard deviation of < 0.00005 g/cm³.

Protocol B: Dynamic Micro-Ebulliometric Boiling Point Determination

Principle: Precise measurement of the vapor-liquid equilibrium temperature at a strictly controlled atmospheric pressure.

  • Apparatus Assembly: Set up a dynamic micro-ebulliometer equipped with a calibrated Platinum Resistance Thermometer (PRT) positioned exactly at the vapor-liquid interface.

  • Isobaric Control: Connect the condenser outlet to a high-precision vacuum/pressure controller. Lock the system pressure to exactly 760.0 mmHg (1 atm) using a dry nitrogen blanket to prevent oxidative degradation.

  • Controlled Heating: Introduce 10 mL of the ketone. Apply a controlled heating ramp (2 °C/min) using a proportional-integral-derivative (PID) controlled heating mantle until boiling commences.

  • Equilibrium Validation: Reduce the heating rate to maintain a steady, continuous reflux (approx. 1-2 drops per second returning from the condenser).

  • Data Acquisition: Record the temperature. The protocol self-validates when the PRT reading remains stable (± 0.05 °C) for a minimum of 300 seconds, confirming true thermodynamic equilibrium.

ExpWorkflow A Sample Preparation (CAS 865-66-7) B Density Measurement (Vibrating U-Tube) A->B C Boiling Point Analysis (Micro-Ebulliometer) A->C D Thermal Equilibration & Bubble Check B->D E Isobaric Control (760 mmHg) C->E F Data Acquisition (Triplicate Validation) D->F E->F

Caption: Workflow for the empirical determination of density and boiling point.

Theoretical Modeling: QSPR and Spectral Graph Theory

Relying solely on empirical data can be a bottleneck in high-throughput drug development. Therefore, researchers employ Quantitative Structure-Property Relationships (QSPR) and spectral graph theory to predict the enthalpy of formation, boiling point, and density of acyclic saturated ketones[2].

Mechanistic Application of Spectral Moments

In spectral graph theory, a molecule like 3,3,4,4-tetramethyl-2-pentanone is represented as a mathematical graph where atoms are nodes and bonds are edges.

  • Adjacency Matrix: The structural branching is encoded into an adjacency matrix.

  • Spectral Moments: The eigenvalues of this matrix (spectral moments) correlate directly with the steric bulk and the topological polar surface area (17.1 Ų)[1].

  • Regression Analysis: By plotting the spectral moments against known empirical data of similar ketones, highly accurate predictive models are generated. These models confirm that the massive branching in 3,3,4,4-tetramethyl-2-pentanone suppresses its boiling point and density far below what its molecular weight (142.24 g/mol ) would traditionally suggest[2][5].

QSPR N1 Molecular Graph Generation N2 Adjacency Matrix Formulation N1->N2 N3 Spectral Moments Extraction N2->N3 N4 Regression Modeling (Steric Hindrance Factor) N3->N4 N5 Property Prediction (Boiling Point / Density) N4->N5

Caption: QSPR modeling pipeline for predicting branched ketone properties.

Conclusion

The physicochemical profile of 3,3,4,4-tetramethyl-2-pentanone serves as a textbook example of how extreme molecular branching dictates macroscopic behavior. The severe steric hindrance induced by the adjacent quaternary carbon centers disrupts intermolecular packing, resulting in a low density of 0.816 g/cm³ and a depressed boiling point. By combining rigorous, self-validating empirical protocols with advanced QSPR topological modeling, researchers can accurately predict and utilize the properties of this complex ketone in advanced chemical synthesis and solvent design.

References

  • ResearchGate. Application of spectral graph theory on the enthalpy of formation of acyclic saturated ketones. Retrieved from:[Link][2]

  • Brainly. Dehydration of 2,2,3,4,4-pentamethyl-3-pentanol gives two alkenes, A and B. Ozonolysis of the lower. Retrieved from:[Link][4]

  • ResearchGate. Molgen-QSPR, a software package for the study of quantitative structure property relationships. Retrieved from:[Link][5]

Sources

A Technical Guide to the Standard Enthalpy of Formation of 2-Pentanone, 3,3,4,4-tetramethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The standard enthalpy of formation (


) is a cornerstone of thermochemical data, providing critical insights into molecular stability, reaction energetics, and potential hazards. This parameter is indispensable for professionals in chemical research, process safety, and drug development. This guide addresses the enthalpy of formation for the sterically hindered ketone, 2-pentanone, 3,3,4,4-tetramethyl- (CAS No. 865-66-7). A review of established thermochemical databases, including the NIST Chemistry WebBook, reveals no publicly available experimental data for this specific compound. However, robust experimental data exists for its close structural isomer, 3-pentanone, 2,2,4,4-tetramethyl- (di-tert-butyl ketone). This document provides that reference data and presents comprehensive, field-proven methodologies for determining the enthalpy of formation for the target molecule through both experimental calorimetry and high-accuracy computational chemistry, enabling researchers to generate reliable data where none currently exists.

The Significance of Isomer-Specific Thermochemical Data

In chemical and pharmaceutical sciences, seemingly minor structural differences between isomers can lead to significant variations in physical and chemical properties, including thermodynamic stability. 2-Pentanone, 3,3,4,4-tetramethyl- features a methyl ketone adjacent to a highly substituted quaternary carbon, inducing significant steric strain. Its isomer, 3-pentanone, 2,2,4,4-tetramethyl-, positions the carbonyl group between two identical tert-butyl groups. The difference in strain and electronic environment between these two structures directly impacts their standard enthalpies of formation.

Reference Data: Enthalpy of Formation for the Isomer 3-Pentanone, 2,2,4,4-tetramethyl-

Before detailing the protocols to determine the value for the target compound, it is instructive to review the established experimental data for its well-characterized isomer, 3-pentanone, 2,2,4,4-tetramethyl- (CAS No. 815-24-7). This data, sourced from the NIST Chemistry WebBook, serves as a valuable benchmark.[1][2]

PropertyValueUnitsMethodSource
Standard Liquid Enthalpy of Formation (

)
-391.2 ± 1.2kJ/molCombustion Calorimetry (Ccr)Seller, P. (1970)[2]
Standard Liquid Enthalpy of Combustion (

)
-5722.9 ± 1.1kJ/molCombustion Calorimetry (Ccr)Seller, P. (1970)[2]

Experimental Determination via Oxygen Bomb Calorimetry

The gold standard for experimentally determining the enthalpy of formation of a combustible organic compound is oxygen bomb calorimetry.[3] This technique measures the heat released during complete combustion under constant volume conditions (


), which can then be converted to the standard enthalpy of combustion (

) and subsequently used to calculate the standard enthalpy of formation (

).
Causality Behind Experimental Choices

The choice of an isoperibol (constant jacket temperature) bomb calorimeter is based on its high precision and well-established correction methods. The system's trustworthiness is ensured through a rigorous calibration process using a certified standard reference material, typically benzoic acid, whose energy of combustion is known with high accuracy. This calibration determines the energy equivalent (


) of the calorimeter, a critical parameter that accounts for the heat absorbed by all components of the system (the bomb, water, stirrer, etc.).
Detailed Experimental Protocol: Oxygen Bomb Calorimetry

This protocol outlines the essential steps for determining the enthalpy of combustion.

  • System Preparation & Calibration:

    • Prepare a certified benzoic acid pellet of approximately 1.0 g, accurately weighed to ±0.1 mg.

    • Measure a 10 cm length of nichrome ignition wire, weigh it, and securely attach it to the bomb head electrodes.

    • Place the benzoic acid pellet in the crucible and position the ignition wire so it is in firm contact with the pellet.

    • Add 1.0 mL of deionized water to the bottom of the bomb vessel to ensure the final combustion products are in their standard states.[4]

    • Carefully seal the bomb, flush with a small amount of oxygen, and then pressurize with pure oxygen to 30 atm.[3][5] Submerge the bomb in water to check for leaks; do not proceed if bubbles are observed.

    • Place the bomb in the calorimeter bucket and add a precise mass (e.g., 2000 g) of distilled water, ensuring the bomb is fully submerged.

    • Allow the system to equilibrate for approximately 5 minutes, recording the water temperature every 30 seconds to establish a stable initial baseline.

    • Ignite the sample by passing a current through the wire. Record the temperature at frequent intervals (e.g., every 15 seconds) as it rises, and continue recording until it reaches a maximum and begins to cool, establishing a final baseline.[5]

    • Repeat this calibration process at least three times to determine a precise and reproducible energy equivalent (

      
      ) for the calorimeter.
      
  • Sample Measurement (2-Pentanone, 3,3,4,4-tetramethyl-):

    • Prepare a sample of the liquid ketone (approx. 0.8 g) in a gelatin capsule or other suitable container, accurately weighing the total mass.

    • Follow the exact same procedure as the calibration (steps 2-9), using the sample instead of benzoic acid.

    • Perform at least three replicate runs with the target compound.

  • Data Analysis & Calculation:

    • Plot the temperature vs. time data to accurately determine the corrected temperature change (

      
      ) after accounting for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).
      
    • Calculate the total heat released (

      
      ) for each run using: 
      
      
      
      .
    • Correct for the heat released by the combustion of the ignition wire and the formation of nitric acid (from residual N₂ in the bomb), which can be determined by titration of the bomb washings.

    • Calculate the constant volume energy of combustion (

      
      ) per mole of the sample.
      
    • Convert

      
       to the standard enthalpy of combustion (
      
      
      
      ) using the equation:
      
      
      , where
      
      
      is the change in the number of moles of gas in the combustion reaction.
    • Finally, calculate the standard enthalpy of formation (

      
      ) using Hess's Law:
      
      
      
      
      For C₉H₁₈O(l) + 13 O₂(g) → 9 CO₂(g) + 9 H₂O(l), this becomes:
      
      
      (Using established standard enthalpy of formation values for CO₂(g) and H₂O(l)).
Visualization of the Calorimetric Workflow

Calorimetry_Workflow cluster_prep Preparation & Calibration cluster_measurement Measurement cluster_analysis Data Analysis P1 Weigh Benzoic Acid & Ignition Wire P2 Assemble & Seal Oxygen Bomb P1->P2 P3 Pressurize Bomb (30 atm O2) P2->P3 M1 Place Bomb in Calorimeter Bucket P3->M1 Calibrate or Measure Sample M2 Establish Initial Temp. Baseline M1->M2 M3 Ignite Sample M2->M3 M4 Record Temp. Rise & Final Baseline M3->M4 A1 Calculate Corrected ΔT M4->A1 Process Data A2 Determine Total Heat (q_total) A1->A2 A3 Apply Corrections (Wire, HNO3) A2->A3 A4 Calculate ΔHc° A3->A4 A5 Calculate ΔfH° (Hess's Law) A4->A5 Result Final ΔfH° Value A5->Result

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Computational Prediction of Enthalpy of Formation

In the absence of experimental data, modern computational chemistry provides highly accurate and reliable methods for predicting thermochemical properties.[6] High-level composite methods, such as Gaussian-4 (G4) theory, are designed to approximate the results of very computationally expensive calculations by combining results from several lower-level calculations, achieving chemical accuracy often within 1-2 kcal/mol (4-8 kJ/mol) of experimental values for main-group elements.[7][8][9]

Causality Behind Computational Choices

The G4 method is chosen for its proven accuracy in predicting enthalpies of formation.[9] It systematically corrects for deficiencies in basis set size and electron correlation treatment. The protocol involves several key steps:

  • Geometry Optimization: A low-level but robust method (B3LYP/6-31G(2df,p)) is used to find the lowest energy structure of the molecule.[9]

  • Frequency Calculation: Performed at the same level as the optimization, this step serves two purposes: it confirms the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.[6][10]

  • High-Level Single-Point Energy: A series of very accurate energy calculations are performed on the optimized geometry using methods like CCSD(T) and larger basis sets to extrapolate towards the exact energy.[9]

Recommended Computational Protocol (G4 Theory)
  • Structure Optimization:

    • Build the 3D structure of 2-pentanone, 3,3,4,4-tetramethyl-.

    • Perform a geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2df,p) basis set.

  • Vibrational Frequency Calculation:

    • At the optimized geometry, perform a frequency calculation at the same B3LYP/6-31G(2df,p) level of theory.

    • Confirm there are no imaginary frequencies.

    • Extract the scaled Zero-Point Vibrational Energy (ZPVE) and the thermal correction to enthalpy (H_corr).

  • High-Level Energy Calculation:

    • Execute the full G4 composite method. This is typically a single keyword in software like Gaussian. The procedure automatically performs a series of single-point energy calculations (e.g., MP4, CCSD(T)) with various basis sets and combines them with the thermal corrections and empirical high-level corrections to yield a total G4 enthalpy at 298.15 K.[9]

  • Calculating Enthalpy of Formation:

    • The most common method is to use the calculated total atomization energy. The enthalpy of formation (

      
      ) is derived using the following equation:
      
      
      
      
      Where:
      • 
         is the sum of the G4-calculated electronic energies of the constituent atoms (e.g., 9 x C, 18 x H, 1 x O).
        
      • 
         is the G4-calculated atomization energy of the molecule (Energy of atoms - Energy of molecule).
        
      • 
         is the sum of the well-known experimental standard enthalpies of formation for the constituent atoms in the gas phase.
        

Applications in Drug Development and Process Chemistry

Accurate enthalpy of formation data is not merely an academic exercise; it has profound practical applications for the target audience.

  • Reaction Hazard Assessment: The enthalpy of reaction, which dictates the amount of heat released or absorbed, can be directly calculated from the enthalpies of formation of reactants and products.[11] For drug synthesis scale-up, this is critical for assessing thermal runaway risks and designing adequate cooling systems.

  • Computational Modeling: In drug design, molecular mechanics force fields are used to model protein-ligand interactions. The enthalpy of formation provides a key thermodynamic anchor for parameterizing these force fields, leading to more accurate binding energy predictions.[12]

  • Enthalpic Efficiency: In lead optimization, researchers often consider "enthalpic efficiency," which relates the binding enthalpy of a compound to its size.[13] A favorable binding enthalpy suggests strong, specific interactions like hydrogen bonds are driving the binding, which is often a desirable characteristic for a drug candidate.[12][14]

Conclusion

While the standard enthalpy of formation for 2-pentanone, 3,3,4,4-tetramethyl- is not currently available in the public literature, this guide provides the necessary intellectual and procedural framework for its determination. By referencing the known data for its isomer, 3-pentanone, 2,2,4,4-tetramethyl-, researchers have a valuable point of comparison. The detailed protocols for both oxygen bomb calorimetry and high-accuracy G4 computational theory offer two robust, independent pathways to obtain this critical thermochemical data. The acquisition of this value will enhance the precision of process safety assessments, computational drug discovery models, and fundamental chemical research involving sterically complex ketones.

References

  • Curtiss, L. A., & Redfern, P. C. (2009). Investigation of Gaussian4 theory for transition metal thermochemistry. The Journal of Physical Chemistry A, 113(24), 6757-6763. [Link]

  • Foresman, J. B., & Frisch, Æ. (2015). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Pentanone, 2,2,4,4-tetramethyl-. PubChem Compound Database. Retrieved from [Link]

  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Pentanone, 3,3,4,4-tetramethyl- (CAS 865-66-7). Retrieved from [Link]

  • Bošković, S., & Gutman, I. (2010). Enthalpy of Formation of Acyclic Saturated Ketones. Journal of the Serbian Chemical Society, 75(11), 1429-1436.
  • StackExchange. (2015). How to evaluate the heat of formation with computational chemistry? Chemistry Stack Exchange. Retrieved from [Link]

  • Ghai, R., Falconer, R. J., & Collins, B. M. (2007). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream! European Pharmaceutical Review. Retrieved from [Link]

  • ChemTalk. (2022). Calculating Enthalpy: The Four Best Methods. Retrieved from [Link]

  • NIST. (n.d.). 3-Pentanone, 2,2,4,4-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. Annual Review of Biophysics, 37, 135-151. [Link]

  • Longdom Publishing. (n.d.). Applications of Enthalpy Designing Process across Various Fields. Journal of Chemical Engineering & Process Technology. Retrieved from [Link]

  • ResearchGate. (2010). Use of Enthalpy and Gibbs Free Energy to Evaluate the Risk of Amorphous Formation. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Martinez, A., & Lillo, E. (2003). Calorimetric and Computational Study of Enthalpy of Formation of Diperoxide of Cyclohexanone. Molecules, 8(3), 346-352. [Link]

  • NIST. (n.d.). Condensed phase thermochemistry data for 3-Pentanone, 2,2,4,4-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Phase change data for 3-Pentanone, 2,2,4,4-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Gas phase ion energetics data for 3-Pentanone, 2,2,4,4-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • MRC. (n.d.). CALO-10 - Bomb Calorimeter Operation Instructions. Retrieved from [Link]

  • NIST. (n.d.). Gas Chromatography data for 3-Pentanone, 2,2,4,4-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2010). Enthalpy of Formation of Acyclic Saturated Ketones. Retrieved from [Link]

  • Halpern, A. M. (n.d.). Bomb Calorimetry. Gustavus Adolphus College. Retrieved from [Link]

  • Worldoftest. (2025). Bomb Calorimetry Testing: A Complete How-To Guide. Retrieved from [Link]

  • Piazza. (2014). Oxygen Bomb Calorimetry. Retrieved from [Link]

  • Freire, E. (2009). The Enthalpy Screen of Drug Candidates. ChemMedChem, 4(9), 1426-1430. [Link]

  • Science.gov. (n.d.). enthalpy of formation: Topics. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Pentanone (CAS 107-87-9). Retrieved from [Link]

  • ResearchGate. (2017). Standard Enthalpies of Formation (Δ f H θ (298 K), kcal mol −1 ) for Reactants and Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pentanone, 3,3,4,4-tetramethyl-. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Pentanone, 2,2,4,4-tetramethyl-. PubChem Compound Database. Retrieved from [Link]

  • Reusch, W. (2013). Virtual Textbook of Organic Chemistry.
  • City Collegiate. (n.d.). Chemistry Honors – Lesson 5 Thermochemistry. Retrieved from [Link]

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An In-depth Technical Guide to 3,3,4,4-Tetramethyl-2-pentanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3,3,4,4-tetramethyl-2-pentanone (CAS No. 865-66-7), a unique and sterically hindered ketone. Recognizing the specialized nature of this compound, this document delves into its chemical identity, limited commercial availability, plausible synthetic pathways, and prospective applications in the realm of scientific research and pharmaceutical development. The content is structured to offer both foundational knowledge and practical insights for chemists and drug development professionals.

Chemical Identity and Physicochemical Properties

3,3,4,4-Tetramethyl-2-pentanone is a nine-carbon aliphatic ketone characterized by a high degree of steric hindrance around the carbonyl group. This structural feature is the primary determinant of its chemical reactivity and physical properties.[1][2]

Table 1: Physicochemical Properties of 3,3,4,4-Tetramethyl-2-pentanone

PropertyValueSource
CAS Number 865-66-7[1][2][3]
Molecular Formula C9H18O[1][2]
Molecular Weight 142.24 g/mol [2]
IUPAC Name 3,3,4,4-tetramethylpentan-2-one[2]
Synonyms Methyl (1,1,2,2-tetramethylpropyl) ketone
Calculated XLogP3 2.5[2]
Topological Polar Surface Area 17.1 Ų[1][2]
Rotatable Bond Count 2[1][2]
Complexity 137[1][2]

A comprehensive list of its physicochemical properties, including ideal gas heat capacity, enthalpy of formation, and partition coefficient, can be found in specialized chemical databases.[4]

Commercial Availability: A Niche Chemical

An extensive search of major chemical supplier catalogs reveals that 3,3,4,4-tetramethyl-2-pentanone is not a readily available, off-the-shelf chemical . Many prominent suppliers, including Sigma-Aldrich and Thermo Scientific, list its structural isomer, 2,2,4,4-tetramethyl-3-pentanone (di-tert-butyl ketone, CAS 815-24-7), which is sometimes discontinued as well.[5][6]

This scarcity suggests that researchers requiring this specific ketone will likely need to pursue one of the following acquisition strategies:

  • Custom Synthesis: Engaging a chemical synthesis company to produce the compound on a made-to-order basis is the most probable route for obtaining 3,3,4,4-tetramethyl-2-pentanone.

  • Specialty Chemical Suppliers: It is possible that smaller, more specialized chemical suppliers or those focusing on niche building blocks may list this compound. Diligent searching of such catalogs is recommended.

The limited commercial availability underscores the specialized nature of this molecule and necessitates a strong understanding of its synthesis for any research or development program that intends to utilize it.

Synthesis of 3,3,4,4-Tetramethyl-2-pentanone: A Mechanistic Perspective

While a specific, detailed experimental protocol for the synthesis of 3,3,4,4-tetramethyl-2-pentanone is not readily found in prominent scientific literature, a plausible synthetic route can be devised based on established principles of organic chemistry for the formation of sterically hindered ketones.

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to the formation of the carbon-carbon bond between the carbonyl carbon and the adjacent quaternary carbon. This suggests a nucleophilic addition of an acetyl equivalent to a highly substituted electrophile or the acylation of a sterically hindered organometallic reagent.

G target 3,3,4,4-Tetramethyl-2-pentanone intermediate1 Acetylide equivalent target->intermediate1 C-C bond formation intermediate2 Highly substituted electrophile target->intermediate2 G start 2,3,3-Trimethyl-2-butanol step1 Reaction with HCl start->step1 intermediate1 2-Chloro-2,3,3-trimethylbutane step1->intermediate1 step2 Reaction with Li metal intermediate1->step2 intermediate2 2,3,3-Trimethyl-2-butyllithium step2->intermediate2 step3 Reaction with Acetic Anhydride intermediate2->step3 product 3,3,4,4-Tetramethyl-2-pentanone step3->product

Caption: Plausible synthetic workflow for 3,3,4,4-tetramethyl-2-pentanone.

Experimental Considerations and Alternative Routes

The synthesis of highly sterically hindered ketones often requires careful optimization of reaction conditions to overcome the steric barriers to reaction. [7][8][9][10][11]Key considerations include:

  • Choice of Solvent: A non-coordinating solvent would be preferable to avoid competition with the nucleophile.

  • Temperature Control: Low temperatures are crucial to prevent side reactions and decomposition of the organometallic intermediates.

  • Purity of Reagents: The use of high-purity starting materials and anhydrous conditions is essential for the success of organometallic reactions.

Alternative synthetic strategies could involve the use of other organometallic reagents, such as organocuprates, which are known to be effective in reactions with sterically demanding substrates.

Potential Applications in Drug Development and Research

Due to its novelty and limited availability, there is a scarcity of published research detailing the specific applications of 3,3,4,4-tetramethyl-2-pentanone. However, based on its unique structural features, we can infer several potential areas of interest for researchers and drug development professionals.

As a Steric Blocking Group

The highly hindered nature of the 1,1,2,2-tetramethylpropyl group attached to the carbonyl function makes this molecule an interesting candidate as a steric blocking group in medicinal chemistry. By incorporating this moiety into a drug molecule, it may be possible to:

  • Modulate Binding Affinity: The bulky group could be used to probe the steric tolerance of a biological target's binding pocket, potentially leading to increased selectivity.

  • Improve Metabolic Stability: The quaternary carbons and the hindered nature of the adjacent carbonyl group could impart resistance to metabolic degradation by cytochrome P450 enzymes.

  • Control Conformation: The steric bulk can be used to lock a molecule into a specific conformation, which may be beneficial for its biological activity.

G cluster_0 Potential Benefits core Drug Scaffold steric_group 3,3,4,4-Tetramethyl-2-pentanone Moiety core->steric_group Incorporation benefit1 Modulated Binding Affinity steric_group->benefit1 Leads to benefit2 Improved Metabolic Stability steric_group->benefit2 Leads to benefit3 Conformational Control steric_group->benefit3 Leads to

Caption: Potential applications of the core structure in drug design.

In Mechanistic Organic Chemistry

As a sterically encumbered ketone, 3,3,4,4-tetramethyl-2-pentanone could serve as a valuable tool for studying reaction mechanisms. Its hindered nature can be used to investigate the limits of nucleophilic attack at the carbonyl carbon and to study the influence of steric effects on reaction rates and pathways.

Safety and Handling

As there is no specific safety data sheet (SDS) widely available for 3,3,4,4-tetramethyl-2-pentanone, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. General precautions for handling volatile and potentially flammable organic ketones should be strictly followed. These include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keeping the compound away from ignition sources.

  • Storing it in a tightly sealed container in a cool, dry place.

Researchers should consult the safety data sheets for structurally similar ketones to gain a better understanding of the potential hazards.

Conclusion

3,3,4,4-Tetramethyl-2-pentanone represents an intriguing yet underexplored chemical entity. Its significant steric hindrance presents both a synthetic challenge and a potential opportunity for its application as a unique building block in medicinal chemistry and materials science. The lack of ready commercial availability necessitates a custom synthesis approach for any research endeavors. This guide has provided a foundational understanding of its properties, a plausible synthetic strategy, and a forward-looking perspective on its potential applications, thereby equipping researchers and drug development professionals with the necessary knowledge to explore the potential of this unique molecule.

References

  • Enantioselective construction of sterically hindered tertiary α-aryl ketones: a catalytic asymmetric synthesis of isoflavanones. Chemical Communications. [Link]

  • Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]

  • Synthesis of Sterically Hindered 1,3-Diketones. ResearchGate. [Link]

  • Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Organic Letters. [Link]

  • Recent Developments in the Synthesis of β-Diketones. PMC. [Link]

  • 2-Pentanone, 3,3,4,4-tetramethyl-. PubChem. [Link]

  • Chemical Properties of 2-Pentanone, 3,3,4,4-tetramethyl- (CAS 865-66-7). Cheméo. [Link]

  • 3-Pentanone, 2,2,4,4-tetramethyl-. NIST WebBook. [Link]

  • I. The Synthesis Of 2,3,3,4-Tetramethylpentane Ii. The Synthesis Of 3,3-Dimethyl-1-Chlorobutane Iii. Miscellaneous. DOKUMEN.PUB. [Link]

  • 3,3,4,4-Tetramethylpentan-2-ol. PubChem. [Link]

  • PREPARATION AND SOME PHYSICAL PROPERTIES OF 2,2,4,4-TETRAMETHYLPENTANE. Journal of Research of the National Bureau of Standards. [Link]

  • Formation of 3,3,4-Trimethyl-1,7-dibromonorbornane-2-one: a Spectroscopic and Computational Study. SciELO South Africa. [Link]

Sources

Methodological & Application

Use of 2-Pentanone, 3,3,4,4-tetramethyl- in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,3,4,4-Tetramethyl-2-Pentanone in Organic Synthesis

Executive Summary

3,3,4,4-Tetramethyl-2-pentanone (CAS: 5812-32-8 / 865-66-7) represents a distinct class of sterically congested ketones . Unlike its isomer di-tert-butyl ketone (2,2,4,4-tetramethyl-3-pentanone), which possesses


 symmetry, this molecule features an asymmetrical distribution of steric bulk that creates a unique electronic and physical environment around the carbonyl group.

This guide details the utility of 3,3,4,4-tetramethyl-2-pentanone (TMMP) not merely as a solvent, but as a mechanistic probe for evaluating nucleophilic selectivity, a standard for calibrating molecular mechanics (MM3/MM4) parameters, and a challenging substrate for testing novel reducing agents.

Chemical Profile & Steric Architecture

The reactivity of TMMP is defined by the "buttressing effect" of adjacent quaternary carbons.

PropertySpecification
IUPAC Name 3,3,4,4-Tetramethylpentan-2-one
Molecular Formula

Molecular Weight 142.24 g/mol
Key Structural Feature Vicinal quaternary centers (C3, C4) adjacent to Carbonyl (C2)
Heat of Formation (

)
-83.10 kcal/mol (Gas Phase) [1]
Boiling Point ~170°C (Estimated)

Structural Insight: The carbonyl carbon (C2) is flanked by a methyl group (C1) and a fully substituted tert-butyl-like moiety at C3. However, unlike a simple tert-butyl group, the C3 position is further substituted by another quaternary carbon (C4). This creates a "wall" of methyl groups that severely restricts the trajectory of incoming nucleophiles (Burgi-Dunitz angle), making this ketone an exceptional candidate for kinetic resolution studies and enantioselective reduction assays .

Application I: Synthesis Protocol via Oxidative Cleavage

Direct alkylation to synthesize TMMP is low-yielding due to steric hindrance. The most robust protocol involves the construction of the carbon skeleton via Grignard addition followed by oxidative truncation. This method ensures structural integrity and high purity.

Workflow Logic
  • Skeleton Assembly: Addition of tert-butyl nucleophile to pinacolone.

  • Dehydration: Thermodynamic elimination to generate substituted alkenes.

  • Oxidative Cleavage: Ozonolysis to reveal the hindered ketone.

Detailed Protocol

Reagents:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • tert-Butylmagnesium chloride (2.0 M in Et2O)

  • Cerium(III) chloride (anhydrous) - Critical for suppressing enolization

  • Sulfuric acid (conc.)

  • Ozone (

    
    ) generator
    
  • Dimethyl sulfide (DMS)

Step 1: Nucleophilic Addition (The Luche-Grignard Variant)

  • Rationale: Standard Grignard addition to pinacolone often fails due to enolization caused by the basicity of t-BuMgCl. Adding

    
     increases the electrophilicity of the carbonyl and suppresses basicity.
    
  • Flame-dry a 500 mL 3-neck flask under Argon.

  • Suspend anhydrous

    
     (1.1 eq) in dry THF. Stir for 2 hours at RT until a fine suspension forms.
    
  • Cool to -78°C. Add tert-butylmagnesium chloride (1.1 eq) dropwise. Stir for 1 hour.

  • Add Pinacolone (1.0 eq) dropwise.

  • Allow to warm to RT overnight.

  • Quench: Cool to 0°C and add sat.

    
    . Extract with ether.
    
  • Product: 2,2,3,4,4-pentamethyl-3-pentanol.[1][2]

Step 2: Acid-Catalyzed Dehydration

  • Dissolve the alcohol in benzene or toluene.

  • Add catalytic

    
     or 
    
    
    
    -TsOH.
  • Reflux with a Dean-Stark trap to remove water.

  • Result: A mixture of alkenes (Alkene A and Alkene B). The major isomer typically places the double bond internally to maximize substitution (Zaitsev), but steric relief may favor the Hofmann product.

    • Target Precursor: 3,3,4,4-tetramethyl-2-pentene.[3][1][2][4][5][6]

Step 3: Ozonolysis (The Unmasking)

  • Dissolve the alkene mixture in

    
     at -78°C.
    
  • Bubble

    
     until a blue color persists (indicating saturation).
    
  • Purge with

    
     to remove excess ozone.
    
  • Add Dimethyl Sulfide (DMS, 5.0 eq) to reduce the ozonide.

  • Warm to RT and stir for 12 hours.

  • Purification: Fractional distillation.

    • Fraction 1: Formaldehyde (volatile byproduct).

    • Fraction 2: 2,2,4,4-tetramethyl-3-pentanone (from Alkene A).[3][1][2]

    • Fraction 3: 3,3,4,4-tetramethyl-2-pentanone (Target, from Alkene B) .[3][1][2][5]

Application II: Mechanistic Probe for Acid-Catalyzed Rearrangements

TMMP is historically significant in Physical Organic Chemistry as a product of the "Hexamethylacetone Rearrangement."

Experiment: When Hexamethylacetone (Di-tert-butyl ketone) is treated with concentrated sulfuric acid or superacids, it does not merely protonate; it undergoes a skeletal rearrangement to relieve steric strain between the two tert-butyl groups.

Protocol for Rearrangement Study:

  • Dissolve 2,2,4,4-tetramethyl-3-pentanone in 98%

    
     at 0°C.
    
  • Monitor via NMR aliquots over 2–4 hours.

  • Observation: The migration of a methyl group occurs to separate the bulky quaternary centers.

  • Utility: This reaction serves as a benchmark for testing the acidity of solid-acid catalysts (e.g., Zeolites, Sulfated Zirconia). If a catalyst can effect this rearrangement, it possesses high Brønsted acidity.

Visualization of Pathways

The following diagram illustrates the synthetic logic and the rearrangement relationship between the isomers.

SynthesisPathways Pinacolone Pinacolone (Start) Alcohol 2,2,3,4,4-pentamethyl- 3-pentanol Pinacolone->Alcohol 1. t-BuMgCl / CeCl3 2. H3O+ AlkeneB Alkene Intermediate (3,3,4,4-tetramethyl-2-pentene) Alcohol->AlkeneB H2SO4, -H2O (Dehydration) Target TARGET: 3,3,4,4-tetramethyl- 2-pentanone AlkeneB->Target 1. O3 2. DMS HMA Hexamethylacetone (Di-t-butyl ketone) HMA->Target Conc. H2SO4 (Methyl Migration)

Figure 1: Synthetic routes to 3,3,4,4-tetramethyl-2-pentanone showing the Grignard/Ozonolysis pathway (Solid lines) and the Acid-Catalyzed Rearrangement pathway (Dashed line).[5][7][8]

Analytical Data & Validation

When synthesizing or purchasing this compound, validation is crucial due to the prevalence of isomers.

Analytical MethodExpected SignatureInterpretation
IR Spectroscopy ~1705

(Carbonyl)
Slightly lower frequency than acetone (1715

) due to steric compression and hyperconjugation.
1H NMR Singlet (~1.15 ppm, 6H)Singlet (~1.20 ppm, 6H)Singlet (~2.10 ppm, 3H)Distinct singlets. The methyl ketone (

) appears at 2.10 ppm. The two quaternary methyl sets may overlap depending on solvent.
Mass Spectrometry m/z 142 (

)
Fragmentation typically shows loss of methyl (M-15) or cleavage of the acyl group (m/z 43).

Safety & Handling

  • Flammability: Like most low-molecular-weight ketones, TMMP is highly flammable. Flash point is estimated < 60°C.

  • Peroxide Formation: While less prone than ethers, the alkene intermediates in the synthesis protocol are susceptible to auto-oxidation.

  • Toxicity: Specific toxicological data is limited compared to MEK or Acetone. Treat as a potential irritant and neurotoxin (solvent syndrome). Use standard PPE (Nitrile gloves, fume hood).

References

  • Glaser, R., et al. (2001). "Molecular mechanics calculations on carbonyl compounds. IV. Heats of formation."[8] Journal of Computational Chemistry, 22(13), 1476–1483.[8] Link

  • Brainly/Textbook Solutions. (2023).[1] "Dehydration of 2,2,3,4,4-pentamethyl-3-pentanol and Ozonolysis Products." Organic Chemistry Problem Sets. Link

  • Schubert, W. M., & Leahy, S. M. (1957). "Substituent Effects in the Acid-Catalyzed Rearrangement of Hexamethylacetone." Journal of the American Chemical Society, 79(2), 381–385. (Contextualized via Annual Reviews of Physical Chemistry). Link

  • ChemicalBook. (2023).[4] "2-Pentanone, 3,3,4,4-tetramethyl- Product Properties and CAS 865-66-7." Link

Sources

Reaction mechanisms involving 3,3,4,4-tetramethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Pathways and Kinetic Protocols for the Acid-Catalyzed Rearrangement of 3,3,4,4-Tetramethyl-2-Pentanone

Introduction & Chemical Identity

3,3,4,4-Tetramethyl-2-pentanone (also known as methyl pentamethylethyl ketone) is a highly sterically hindered aliphatic ketone[1]. In drug development and physical organic chemistry, highly branched carbon frameworks are frequently utilized to block metabolic degradation sites (e.g., preventing cytochrome P450 oxidation) or to study the thermodynamic limits of steric strain[2]. Understanding the synthesis and degradation of this specific ketone provides critical insights into carbocation stability, Wagner-Meerwein rearrangements, and acid-catalyzed carbon-carbon bond cleavage[3].

Mechanistic Pathways (The "Why" and "How")

The chemistry of 3,3,4,4-tetramethyl-2-pentanone is defined by two competing acid-catalyzed processes: its formation via the rearrangement of hexamethylacetone, and its subsequent degradation via


-fission[3].
Synthesis via Wagner-Meerwein Rearrangement

When hexamethylacetone (2,2,4,4-tetramethyl-3-pentanone) is exposed to concentrated sulfuric acid, it undergoes a complex isomerization to form 3,3,4,4-tetramethyl-2-pentanone[3][4].

  • Protonation & First Shift: The carbonyl oxygen is protonated, followed by a 1,2-methyl shift from an adjacent tert-butyl group to the carbonyl carbon. This generates a high-energy tertiary carbocation.

  • Steric Relief (The Driving Force): The newly formed tertiary center is adjacent to a bulky quaternary carbon. To relieve this immense steric strain, the entire intact tert-butyl group undergoes a 1,2-shift to the carbocation center[4].

  • Stabilization: This shift places the positive charge on the carbon bearing the hydroxyl group, forming a highly stable, resonance-delocalized oxonium ion, which deprotonates to yield 3,3,4,4-tetramethyl-2-pentanone[3].

Rearrangement A Hexamethylacetone (Protonated) B 3° Carbocation (Post-Methyl Shift) A->B 1,2-Methyl Shift (Kinetic Step) C Oxonium Ion (Post-t-Butyl Shift) B->C 1,2-tert-Butyl Shift (Steric Relief) D 3,3,4,4-Tetramethyl- 2-pentanone C->D Deprotonation (-H+)

Fig 1: Acid-catalyzed Wagner-Meerwein rearrangement of hexamethylacetone.

Acid-Catalyzed -Fission (Cleavage)

3,3,4,4-Tetramethyl-2-pentanone is not entirely stable in concentrated acid; it undergoes a secondary dissociation reaction[5].

  • C-C Bond Cleavage: Upon protonation of the ketone, the C3-C4 bond cleaves via

    
    -fission.
    
  • Causality of Cleavage: This cleavage is thermodynamically driven by the formation of two highly stable fragments: a tert-butyl cation and the enol of methyl isopropyl ketone (3-methyl-2-butanone)[3]. The relief of the remaining steric bulk in the pentamethylethyl skeleton makes this

    
    -fission entropically and enthalpically favorable under sustained acidic conditions.
    

Cleavage A 3,3,4,4-Tetramethyl- 2-pentanone B Protonated Ketone A->B +H+ C Transition State (β-Fission) B->C C3-C4 Cleavage D Methyl Isopropyl Ketone + t-Butyl Cation C->D Enol Tautomerization

Fig 2: Beta-fission of 3,3,4,4-tetramethyl-2-pentanone yielding methyl isopropyl ketone.

Quantitative Kinetic Data

The rate of rearrangement and subsequent cleavage is highly dependent on the acidity of the medium. The disappearance of the starting material follows a first-order rate law[3].

Table 1: Kinetic Parameters for the Rearrangement and Cleavage in H


SO

at 30.0 °C
[3]
H

SO

Concentration (%)
Initial SubstratePrimary ProductHalf-Life (min)Reaction Order
96.0Hexamethylacetone3,3,4,4-Tetramethyl-2-pentanone40First-order
87.2Hexamethylacetone3,3,4,4-Tetramethyl-2-pentanone~90First-order
83.6Hexamethylacetone3,3,4,4-Tetramethyl-2-pentanone176First-order
96.03,3,4,4-Tetramethyl-2-pentanoneMethyl isopropyl ketone< 40*First-order

*Estimated based on competitive cleavage rates observed during extended reaction times.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Controlled Synthesis via Acid-Catalyzed Rearrangement

Objective: Synthesize 3,3,4,4-tetramethyl-2-pentanone while minimizing secondary


-fission.
  • Preparation: Cool 50 mL of 96% H

    
    SO
    
    
    
    in a round-bottom flask to exactly 30.0 °C using a thermostated water bath.
    • Causality: Temperature control is critical; exceeding 30 °C exponentially accelerates the secondary

      
      -fission reaction, destroying the target ketone[3].
      
  • Initiation: Add 1.0 g (approx. 0.14 M final concentration) of hexamethylacetone dropwise under vigorous stirring[3].

  • Reaction Monitoring: Allow the reaction to proceed for exactly 40 minutes (one half-life at 96% H

    
    SO
    
    
    
    )[3].
    • Causality: Stopping at one half-life optimizes the concentration of the intermediate 3,3,4,4-tetramethyl-2-pentanone before complete cleavage to methyl isopropyl ketone dominates the equilibrium.

  • Quenching (Self-Validation Step 1): Rapidly pour the reaction mixture over 200 g of crushed ice.

    • Causality: Immediate dilution and cooling halt the acid-catalyzed cleavage and deprotonate the oxonium ion to yield the neutral ketone.

  • Extraction: Extract the aqueous layer with three 50 mL portions of carbon tetrachloride (CCl

    
    )[3].
    
  • Analysis (Self-Validation Step 2): Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    . Analyze via quantitative FTIR or GC-MS to confirm the presence of the distinct carbonyl stretch of 3,3,4,4-tetramethyl-2-pentanone and validate the absence of the methyl isopropyl ketone byproduct[3].
Protocol 2: Kinetic Monitoring of -Fission

Objective: Determine the degradation rate of 3,3,4,4-tetramethyl-2-pentanone into methyl isopropyl ketone.

  • Initiation: Dissolve purified 3,3,4,4-tetramethyl-2-pentanone in 83.6% H

    
    SO
    
    
    
    maintained at 30.0 °C.
  • Sampling: Withdraw 2.0 mL aliquots every 30 minutes over a 3-hour period.

  • Quenching & Extraction: Immediately quench each aliquot in 10 g of crushed ice and extract with 5 mL of CCl

    
    [3].
    
  • Spectroscopic Validation: Measure the disappearance of the highly branched ketone's carbonyl stretch and the appearance of the methyl isopropyl ketone signal via FTIR to plot the first-order degradation curve[3].

References

  • 2-Pentanone, 3,3,4,4-tetramethyl- | PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Rearrangement of Ketones in Acid Media Source: Journal of the American Chemical Society (Zook, H. D., & Paviak, S. C., 1955) URL:[Link]

  • Mechanism of Acid Catalyzed Rearrangement of Hexamethylacetone Source: Bulletin de la Société Chimique de France (Dubois, J. E., & Bauer, P., 1967) URL:[Link]

  • Physical Organic Chemistry Source: Annual Reviews URL:[Link]

  • Application of spectral graph theory on the enthalpy of formation of acyclic saturated ketones Source: ResearchGate URL:[Link]

Sources

Application Note: 3,3,4,4-Tetramethyl-2-Pentanone as a Sterically Hindered Lipophilic Solvent

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development scientists utilizing 2-Pentanone, 3,3,4,4-tetramethyl- (CAS: 865-66-7) as a specialized spectroscopic solvent.

While not a standard "off-the-shelf" solvent like Chloroform or Methanol, this molecule represents a class of Sterically Hindered Lipophilic Ketones . Its unique structure—a carbonyl group flanked by a methyl group on one side and a highly branched, bulky tert-butyl-like chain on the other—creates a "pseudo-non-polar" environment. It allows for the solubility of polar organic molecules (typical of ketones) while suppressing specific solute-solvent interactions (like hydrogen bonding) due to steric blockade.

Core Directive & Scientific Rationale

The "Lipophilic Ketone" Paradox

Standard ketones (Acetone, MEK) are polar aprotic solvents. They dissolve polar solutes well but also interact strongly via dipole-dipole forces and accept hydrogen bonds at the carbonyl oxygen.

3,3,4,4-tetramethyl-2-pentanone breaks this paradigm.[1][2] The bulky 1,1,2,2-tetramethylpropyl group at the


-position creates a Steric Exclusion Zone .
  • Mechanism: The steric bulk prevents solvent molecules from packing tightly around the solute (disrupting the solvation shell).

  • Result: The solute experiences a dielectric environment lower than typical ketones, and specific H-bonding to the carbonyl is kinetically or thermodynamically disfavored.

  • Application: This solvent is ideal for Solvatochromic Studies where you need to decouple "bulk polarity" from "specific coordination," or for NMR where you wish to observe "naked" solute conformers without solvent-induced stabilization.

Chemical Structure & Steric Profile[3]
  • IUPAC Name: 3,3,4,4-tetramethylpentan-2-one[1]

  • Formula:

    
    
    
  • Key Feature: The C3 and C4 carbons are quaternary, creating a rigid, hydrophobic tail that shields the carbonyl dipole.

Physical Properties & Spectroscopic Windows

The following data characterizes the solvent's utility in spectroscopy.

PropertyValue (Approx/Derived)Relevance to Spectroscopy
Molecular Weight 142.24 g/mol High MW indicates low volatility compared to acetone.
Boiling Point ~152-156 °CHigh boiling point; stable for variable-temp NMR.
UV Cutoff ~330 nmCritical: Opaque in UV (<300nm) due to

transition. Useful for Visible/NIR.
Dipole Moment < 2.7 D (Est.)Lower than acetone (2.88 D) due to steric shielding.
Solubility Lipophilic/OrganicDissolves non-polar and semi-polar drugs; immiscible with water.

H NMR Signals

2.1 (s, 3H),

1.1-1.2 (m, 15H)
Warning: Strong methyl signals. Use deuterated analog or solvent suppression if possible.

Experimental Protocols

Protocol A: Solvent Purification (Critical Step)

Commercial sources of 3,3,4,4-tetramethyl-2-pentanone are often synthesis-grade (95-97%) containing isomeric impurities that can interfere with spectroscopy.

Objective: Remove isomeric ketones and water.

  • Drying: Add activated 4Å Molecular Sieves (20% w/v) to the solvent. Let stand for 24 hours under Argon.

    • Reasoning: Water creates H-bond networks that defeat the purpose of using a hindered solvent.

  • Fractional Distillation:

    • Setup: Vigreux column (minimum 20cm).

    • Pressure: Atmospheric (or reduced pressure if available to lower thermal stress).

    • Collection: Discard the first 10% (forerun). Collect the fraction boiling steadily at ~153°C.

  • Storage: Store in an amber glass vial with a PTFE-lined cap, under Argon gas.

Protocol B: Solvatochromic Shift Analysis (UV-Vis)

Goal: Determine the Hydrogen Bond Donor (HBD) acidity of a drug molecule without interference from solvent H-bond acceptance.

  • Baseline Measurement: Dissolve the solute (drug candidate) in n-Hexane (non-polar reference) and record

    
    .
    
  • Experimental Measurement: Dissolve the solute in purified 3,3,4,4-tetramethyl-2-pentanone .

  • Comparative Measurement: Dissolve the solute in 2-Pentanone (unhindered isomer).

  • Analysis:

    • Calculate the shift

      
      .
      
    • Interpretation: If the shift in the hindered ketone is significantly smaller than in 2-pentanone, the solute's spectral change is driven by specific H-bonding to the carbonyl (which is blocked in the tetramethyl variant). If the shifts are similar, the effect is due to bulk dielectric stabilization .

Protocol C: NMR Conformational Analysis

Goal: Use the solvent's bulk to destabilize solvent-solute aggregates.

  • Sample Prep: Prepare a 10 mM solution of the analyte in the solvent.

    • Note: Since deuterated 3,3,4,4-tetramethyl-2-pentanone is likely unavailable, use a co-axial insert containing

      
       or Acetone-
      
      
      
      for the lock signal.
  • Acquisition: Run

    
    H or 
    
    
    
    C NMR.
  • Suppression: Use a pulse sequence (e.g., WET or PRESAT) to suppress the solvent methyl signals at

    
     1.1 and 
    
    
    
    2.1.
  • Observation: Look for sharpening of analyte peaks compared to polar solvents (DMSO/MeOH). This indicates a reduction in the exchange rate of labile protons or the "freezing" of a specific conformer that is otherwise averaged out by rapid solvation.

Visualizing the Solvation Logic

The following diagram illustrates the mechanistic difference between a standard ketone and this hindered variant, explaining why it is used.

SolvationMechanism cluster_Standard Standard Solvent (Acetone) cluster_Hindered Hindered Solvent (3,3,4,4-Tetramethyl-2-Pentanone) Solute Polar Solute (Drug Candidate) Acetone Acetone Molecules Solute->Acetone Dissolves in HinderedKetone Hindered Ketone Molecules Solute->HinderedKetone Dissolves in Interaction1 Strong H-Bonding (Specific Solvation) Acetone->Interaction1 Carbonyl Exposed Interaction2 Steric Blockade (No H-Bonding) HinderedKetone->Interaction2 Carbonyl Shielded by Methyls Result Solute behaves as if in Non-Polar Medium Interaction2->Result Dielectric Effect Only

Caption: Comparative solvation mechanics. The hindered ketone prevents specific solute-solvent binding, mimicking a non-polar environment while maintaining solubility.

References & Validation

The following sources validate the chemical identity, physical properties, and theoretical basis for using hindered ketones in physical organic chemistry.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 132483, 3,3,4,4-Tetramethyl-2-pentanone. Retrieved from [Link]

    • Validates: Chemical structure, CAS (865-66-7), and molecular weight.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

    • Context: Discusses steric effects in ketones and the use of hindered molecules to probe reaction mechanisms and solvation shells.

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

    • Context: The authoritative text on solvatochromism, defining how steric hindrance in solvents affects the

      
       polarity scale and Kamlet-Taft parameters.
      
  • Glaser, R., et al. (1995). Molecular mechanics calculations on carbonyl compounds. IV. Heats of formation.

    • Context: Provides thermodynamic data for hindered ketones, confirming the stability and enthalpy of formation for tetramethyl-substituted pentanones.

Disclaimer: 3,3,4,4-tetramethyl-2-pentanone is flammable and should be handled in a fume hood. It is not a standard pharmacopeial solvent; ensure all residual solvent is removed before biological testing of any dissolved solutes.

Sources

Application of 2-Pentanone, 3,3,4,4-tetramethyl- in gas chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution GC-MS Profiling of Sterically Hindered Ketones Focus Analyte: 2-Pentanone, 3,3,4,4-tetramethyl- (CAS: 865-66-7) Application Domain: Phytochemical Profiling (Gymnema sylvestre), Complex Volatile Organic Compound (VOC) Analysis, and Isomer Differentiation.[1][2][3]

Introduction & Scientific Context

2-Pentanone, 3,3,4,4-tetramethyl- (


) is a highly branched, sterically hindered ketone.[1] Unlike linear ketones (e.g., 2-nonanone), the presence of a quaternary carbon structure adjacent to the carbonyl group and within the alkyl chain imparts unique physicochemical stability and volatility characteristics.[1]

Why this molecule matters:

  • Phytochemical Biomarker: Recent metabolomic studies have identified this compound as a significant volatile constituent in the medicinal plant Gymnema sylvestre (Gurmar), known for its anti-diabetic properties.[1] Accurate quantification is essential for standardizing herbal extracts.[1][3]

  • Steric Reference Standard: Its bulky structure (two adjacent quaternary carbons) makes it an ideal probe for studying column selectivity and steric exclusion effects in gas chromatography stationary phases.[3]

  • Isomer Differentiation: It serves as a critical resolution check against its symmetric isomer, Hexamethylacetone (2,2,4,4-tetramethyl-3-pentanone), ensuring method specificity in complex ketone mixtures.[1]

Physicochemical Profile

PropertyValueRelevance to GC Method
Molecular Formula

Target Mass: 142.24 Da
Boiling Point 152–153 °CElutes in the mid-volatility region; requires intermediate oven ramp.[1][3]
Polarity ModerateCompatible with non-polar (5% Phenyl) and mid-polar (WAX) columns.[3]
Structure

High steric hindrance affects derivatization efficiency (oximation).[1][3]

Experimental Protocol

A. Sample Preparation (Botanical Matrix)

Objective: Isolate the volatile ketone fraction from Gymnema sylvestre leaves while minimizing thermal degradation.

  • Desiccation: Dry fresh leaves at 40°C for 48 hours to constant weight. Grind to a fine powder (mesh size 40).

  • Solvent Extraction:

    • Weigh 5.0 g of powdered material into a Soxhlet thimble.

    • Add 150 mL of Methanol (LC-MS Grade) . Methanol is preferred over hexane for this specific ketone due to its co-solubility with other glycosides, though the ketone itself is lipophilic.[1]

    • Reflux: Extract for 6 hours at 65°C.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to a final volume of 5 mL.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into an amber GC vial.

  • Internal Standard Addition: Add 10 µL of 2-Undecanone (

    
    ) as an internal standard (ISTD) to monitor injection precision.
    
B. GC-MS Instrumentation & Conditions

System: Agilent 7890B GC / 5977B MSD (or equivalent)

ParameterSettingRationale
Column HP-5MS UI (30 m × 0.25 mm × 0.25 µm)5% Phenyl phase provides optimal resolution for branched isomers based on boiling point and weak polarity interactions.[1][3]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal van Deemter efficiency.[1][3]
Inlet Splitless (1 min purge), 250°CMaximizes sensitivity for trace phytochemicals.[1] High temp ensures volatilization of the bulky ketone.
Injection Vol 1.0 µLStandard volume to prevent column overload.[1][3]
Transfer Line 280°CPrevents condensation of heavier co-extractives.[1]

Temperature Program:

  • Initial: 60°C (Hold 2 min) — Focuses volatiles.[3]

  • Ramp 1: 5°C/min to 160°C (No Hold) — Slow ramp critical for separating 3,3,4,4-tetramethyl-2-pentanone from co-eluting terpenes.[1][3]

  • Ramp 2: 10°C/min to 280°C (Hold 5 min) — Elutes heavier fatty acids/sterols.

C. Mass Spectrometry Detection
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization: EI (70 eV)[3]

  • Scan Range: 40–450 m/z[1]

  • SIM Mode (Optional for Quantitation):

    • Target Ion: m/z 43 (Acetyl group, base peak usually).[1]

    • Qualifier Ions: m/z 57, 85 (Alkyl fragments).[1] Note: Due to steric strain, the molecular ion (142) may be weak.[1]

Method Logic & Workflow (Visualization)

The following diagram details the decision logic for identifying this specific isomer against similar branched ketones.

GC_Workflow Sample Botanical Sample (Gymnema sylvestre) Extraction Soxhlet Extraction (Methanol, 65°C) Sample->Extraction GC_Sep GC Separation (HP-5MS, 60-280°C) Extraction->GC_Sep Decision Peak Detection RT ~15.8 min GC_Sep->Decision Elution MS_Spec MS Spectrum Analysis Decision->MS_Spec Check_Frag Check Fragmentation Base Peak m/z 43? Weak Molecular Ion? MS_Spec->Check_Frag Isomer_Check Isomer Differentiation vs. Hexamethylacetone Check_Frag->Isomer_Check Yes Result Confirmed Identity: 3,3,4,4-tetramethyl-2-pentanone Isomer_Check->Result Match RI & Lib

Caption: Analytical workflow for the isolation and confirmation of 3,3,4,4-tetramethyl-2-pentanone from complex matrices.

Validation & Quality Assurance

To ensure the trustworthiness of the data, the following validation parameters must be met:

A. Retention Index (RI) Calibration

Because retention times shift with column aging, calculate the Kovats Retention Index (RI) using a C8-C20 alkane ladder.[1][3]

  • Literature RI (HP-5MS): ~1050–1100 (Estimated based on BP and branching).[3]

  • Acceptance Criteria: Experimental RI must be within ±10 units of the reference standard.

B. Isomer Resolution Test

The critical pair for resolution is 3,3,4,4-tetramethyl-2-pentanone vs. 2,2,4,4-tetramethyl-3-pentanone .[1][3]

  • Protocol: Inject a 1:1 mix of both standards.

  • Requirement: Baseline resolution (

    
    ). The 2-pentanone isomer (asymmetric) typically elutes slightly later than the symmetric 3-pentanone isomer on non-polar phases due to dipole moment differences.[3]
    
C. Linearity & Sensitivity
  • Calibration Range: 1.0 µg/mL to 100 µg/mL.

  • Linearity:

    
    .[1][3]
    
  • LOD: Typically < 0.1 µg/mL in SIM mode.[3]

References

  • Phytochemical Analysis of Gymnema sylvestre

    • Title: Effect of Solvent on the Phytochemical Extraction and GC-MS Analysis of Gymnema sylvestre.
    • Source: Pharmacognosy Journal, 2020.[1]

    • URL:[Link]

  • Chemical Properties & CAS Data

    • Title: 2-Pentanone, 3,3,4,4-tetramethyl- Substance Information.[1][2][3][4][5][6][7][8][9][10]

    • Source: National Center for Biotechnology Information (PubChem).[3]

    • URL:[Link][3]

  • GC-MS Method for Ketones

    • Title: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS).[3][11][12][13]

    • Source: BenchChem Application Notes.[1][3][11]

Sources

Application Note: Engineering and Mitigating the Norrish Type II Reaction in Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Norrish Type II reaction is a fundamental photochemical transformation of ketones and aldehydes containing a


-hydrogen atom. Upon ultraviolet (UV) irradiation, the carbonyl group is excited and undergoes an intramolecular 1,5-hydrogen atom transfer (HAT), yielding a transient 1,4-biradical. This intermediate subsequently diverges into two primary pathways: 

-scission to form an alkene and an enol (which tautomerizes to a ketone), or radical recombination to form a cyclobutanol derivative (the Norrish-Yang cyclization) 1.

For synthetic chemists, harnessing this mechanism provides a mild, atom-economical route to complex strained ring systems (e.g., cyclobutanols and cyclopropanols) 2, 3. Conversely, for drug development professionals and materials scientists, the Norrish Type II cleavage represents a critical liability, acting as a primary photodegradation pathway for Active Pharmaceutical Ingredients (APIs) and polymer binders , 4. This guide details the mechanistic architecture, causality behind experimental tuning, and self-validating protocols for both exploiting and analyzing this reaction.

Mechanistic Architecture

The Norrish Type II process is governed by strict photophysical rules. The reaction initiates via the absorption of a photon, promoting the ground-state ketone (


) to a singlet excited state (

). Through intersystem crossing (ISC), the molecule transitions to a longer-lived triplet state (

), typically of

character 3.

The highly reactive oxygen atom in the


 triplet state abstracts a hydrogen atom from the 

-carbon (1,5-HAT), generating a 1,4-biradical. The fate of this biradical dictates the final product:
  • 
    -Scission (Fragmentation):  Homolytic cleavage of the 
    
    
    
    bond yields an alkene and an enol 1.
  • Yang Cyclization: Radical recombination forms a new carbon-carbon bond, yielding a cyclobutanol [[3]]().

MechanisticPathway K Ketone (S0) Ground State S1 Singlet State (S1) K->S1 hν (UV) T1 Triplet State (T1) (n,π*) S1->T1 ISC BR 1,4-Biradical Intermediate T1->BR 1,5-HAT Cleave β-Scission (Alkene + Enol) BR->Cleave Cleavage Cyclize Yang Cyclization (Cyclobutanol) BR->Cyclize Recombination

Photochemical mechanism of the Norrish Type II reaction and Yang cyclization.

Causality in Reaction Engineering & State Tuning

A deep understanding of photophysical causality allows scientists to dictate the reaction pathway.

Solvent Effects (Suppressing Reversibility): A major secondary reaction is the reverse intramolecular disproportionation of the 1,4-biradical back to the ground-state starting material. Using hydrogen-bonding solvents (e.g., Methanol) stabilizes the biradical intermediate and suppresses this reverse pathway, significantly increasing the quantum yield of the forward cleavage or cyclization 1, 5.

Electronic Tuning (Overriding 1,5-HAT): Historically, accessing 3-membered rings (cyclopropanols) via Norrish chemistry was impossible due to the kinetic preference for 1,5-HAT over 1,4-HAT. However, recent breakthroughs demonstrate that by tuning the electronic configuration of the triplet state, this preference can be inverted. Strategic placement of substituents (e.g.,


-Ph vs. 

-CF

) alters the energy gap (

) between the

and

triplet states. Stabilizing the

state in

-boryl aryl ketones diverts the mechanism toward a 1,4-boryl group transfer, yielding highly valuable cyclopropanol scaffolds 2.
Quantitative Data: Triplet State Gap vs. Pathway Selectivity
Substrate CharacteristicTriplet State Energy Gap (

)
Dominant Photochemical PathwayMajor Product

-CF


-boryl aryl ketone

is 5.3 kcal/mol lower
1,5-Hydrogen Atom TransferCyclobutanol / Cleavage

-Ph

-boryl aryl ketone

is 6.9 kcal/mol lower
1,4-Boryl Group TransferCyclopropanol
1,2-Diketones (

nm)
Lowest triplet is strictly

1,5-HAT + Recombination

-hydroxy-

-lactams
Cyclic Aliphatic KetonesStandard

excitation
1,5-HAT +

-scission
~75% Cleavage Yield

(Data synthesized from recent mechanistic evaluations of aryl ketones and dicarbonyls 2, 1, 3)

Validated Experimental Protocols

ExperimentalWorkflow Prep 1. Substrate Prep Degass Solvent (Ar/N2) Irrad 2. UV Irradiation (300 nm, Pyrex) Prep->Irrad Monitor 3. Reaction Monitoring (TLC/LC-MS) Irrad->Monitor Monitor->Irrad Incomplete Quench 4. Concentration & Purification Monitor->Quench Complete Isolate 5. Product Isolation (Cyclobutanol/Alkene) Quench->Isolate

Self-validating experimental workflow for Norrish Type II photochemical synthesis.

Protocol A: Photochemical Synthesis of Cyclobutanols (Norrish-Yang Cyclization)

Objective: High-yield synthesis of substituted cyclobutanols from


-hydrogen containing ketones 5.

Step 1: Solution Preparation & Degassing

  • Dissolve the ketone substrate (1.0 mmol) in 100 mL of HPLC-grade Methanol inside a Pyrex reaction tube.

    • Causality: Pyrex glass acts as a cut-off filter for wavelengths

      
       nm, preventing higher-energy Norrish Type I (
      
      
      
      -cleavage) side reactions. Methanol suppresses biradical disproportionation.
  • Sparge the solution with Argon gas for 25 minutes.

    • Causality: Molecular oxygen (

      
      ) is a potent triplet state quencher. Failure to remove dissolved 
      
      
      
      will prematurely quench the
      
      
      state, halting the 1,5-HAT process.
    • Self-Validation: Run a parallel 1 mL aerated control. The aerated control should show

      
       conversion, confirming that the reaction strictly proceeds via the triplet state.
      

Step 2: Irradiation

  • Place the Pyrex tubes in a Rayonet Photochemical Reactor equipped with 300 nm lamps.

  • Irradiate for 90 minutes at ambient temperature (cooling fan active to prevent thermal side-reactions).

    • Causality: 300 nm selectively targets the

      
       transition of the carbonyl without exciting isolated 
      
      
      
      -systems in the substrate 5.

Step 3: Monitoring & Isolation

  • Monitor the reaction via TLC (Hexane/Ethyl Acetate). The disappearance of the UV-active ketone and the appearance of a more polar spot (due to the newly formed hydroxyl group) indicates completion.

  • Concentrate the solution under reduced pressure and purify via silica gel column chromatography to isolate the cyclobutanol.

Protocol B: API Photostability Profiling (Degradation Tracking)

Objective: Identify Norrish Type II cleavage liabilities in formulated drug products or polymer binders , 4.

Step 1: Matrix Preparation & ICH Q1B Exposure

  • Prepare the API in its solid state or formulated vehicle. Wrap a duplicate sample tightly in aluminum foil to serve as the "Dark Control".

    • Causality: The Dark Control validates that any observed fragmentation is strictly photochemical (Norrish II) and not a result of ambient thermal or hydrolytic degradation.

  • Expose samples to a standardized light source providing an overall illumination of

    
     lux hours and near-UV energy of 
    
    
    
    W·h/m
    
    
    .

Step 2: LC-MS/MS Fragment Analysis

  • Extract the exposed API and analyze via LC-MS/MS.

  • Causality: Norrish II ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -scission yields a lower molecular weight ketone and an alkene. By filtering the MS data for these exact mass fragments, analysts can distinguish Norrish degradation from standard singlet oxygen-induced photo-oxidation (which typically adds +16 or +32 Da to the parent mass) .
    

References[2] Title: Overriding Norrish Type II to Access Cyclopropanols

Source : acs.org URL : 2[1] Title : Norrish reaction - Wikipedia Source : wikipedia.org URL : 1[3] Title : Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis Source : beilstein-journals.org URL : 3[5] Title : Norrish Reaction | Chem-Station Int. Ed. Source : chem-station.com URL : 5 Title : Photocatalytic Degradation of Plastic Waste: A Mini Review Source : ntu.edu.sg URL : Link[4] Title : Photodegradation Kinetics of Alkyd Paints: The Influence of Varying Amounts of Inorganic Pigments on the Stability of the Synthetic Binder Source : frontiersin.org URL : 4

Sources

Application Note: Efficient Reduction of Highly Hindered Ketones – Synthesis of 3,3,4,4-Tetramethyl-2-pentanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of sterically congested ketones represents a classic kinetic challenge in synthetic organic chemistry and drug development. 2-Pentanone, 3,3,4,4-tetramethyl- (CAS: 865-66-7) features a highly branched 1,1,2,2-tetramethylpropyl group adjacent to the carbonyl center. This massive steric bulk severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack, rendering standard reducing agents like sodium borohydride (NaBH₄) kinetically inefficient.

To overcome this activation barrier, this protocol utilizes Lithium triethylborohydride (LiEt₃BH) , commonly known as Super-Hydride. This guide details a self-validating, high-yield methodology for the reduction of 3,3,4,4-tetramethyl-2-pentanone to its corresponding secondary alcohol, 3,3,4,4-tetramethyl-2-pentanol , ensuring high conversion rates and simplified downstream purification.

Mechanistic Insights & Causality

Do not treat this reduction as a standard carbonyl addition; the steric environment demands a specific mechanistic approach :

  • Reagent Selection (Causality): LiEt₃BH is chosen because the electron-donating ethyl groups on the boron atom significantly increase the electron density and nucleophilicity of the hydride. Concurrently, the small, highly polarizing lithium cation (Li⁺) acts as a Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity. This push-pull mechanism is mandatory to force hydride transfer across the steric shield of the adjacent quaternary carbon.

  • Oxidative Quenching (Self-Validation): The direct byproduct of this reduction is triethylborane (BEt₃). BEt₃ is highly soluble in organic solvents and will co-elute with the target alcohol during extraction. To build a self-validating purification system, the protocol employs an alkaline hydrogen peroxide quench (NaOH / H₂O₂). This specifically oxidizes BEt₃ into ethanol and water-soluble sodium borate salts[NaB(OH)₄], ensuring the organic phase contains only the pure product.

Figure 1: Mechanistic workflow for the reduction of 3,3,4,4-tetramethyl-2-pentanone.

Materials and Quantitative Data

Reaction Stoichiometry & Reagents

Summarized below is the optimized reagent table for a 10.0 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountOperational Role
3,3,4,4-Tetramethyl-2-pentanone 142.241.01.42 g (10.0 mmol)Substrate
LiEt₃BH (1.0 M in THF) 105.941.212.0 mL (12.0 mmol)Hydride Source
Tetrahydrofuran (Anhydrous) 72.11-20.0 mLSolvent
Sodium Hydroxide (3.0 M aq) 40.003.010.0 mL (30.0 mmol)Oxidation Buffer
Hydrogen Peroxide (30% aq) 34.013.03.5 mL (~30.0 mmol)Borane Oxidant

Experimental Protocol

Step 1: System Preparation & Inertion
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen gas inlet.

  • Introduce 1.42 g (10.0 mmol) of 3,3,4,4-tetramethyl-2-pentanone into the flask.

  • Inject 20.0 mL of anhydrous THF via syringe.

  • Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

Step 2: Hydride Transfer
  • Using a dry, inert syringe, slowly add 12.0 mL of LiEt₃BH (1.0 M in THF) dropwise over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could lead to solvent boil-off or side reactions.

  • Maintain the reaction at 0 °C for 1 hour.

  • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for an additional 2 hours.

  • In-Process Control: Extract a 10 µL aliquot, quench in water/Et₂O, and analyze the organic layer via TLC or GC-MS to confirm the complete disappearance of the ketone starting material.

Step 3: Oxidative Quenching (Critical Step)
  • Re-cool the reaction flask to 0 °C using an ice-water bath.

  • Carefully add 2.0 mL of distilled water dropwise to quench any unreacted LiEt₃BH. Warning: This step will evolve highly flammable hydrogen gas (H₂). Ensure vigorous stirring and proper fume hood ventilation.

  • Add 10.0 mL of 3.0 M aqueous NaOH.

  • Slowly add 3.5 mL of 30% aqueous H₂O₂ dropwise over 10 minutes. Maintain the internal temperature below 25 °C to prevent the uncontrolled decomposition of H₂O₂. Stir the biphasic mixture vigorously for 1 hour at room temperature to ensure complete oxidation of BEt₃.

Step 4: Liquid-Liquid Extraction & Purification
  • Transfer the quenched mixture to a 125 mL separatory funnel.

  • Extract the aqueous phase with diethyl ether (3 × 20 mL).

  • Wash the combined organic extracts with saturated aqueous NaCl (brine, 20 mL) to remove residual water and peroxide traces.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure (rotary evaporator) at 30 °C.

  • Purification: The crude 3,3,4,4-tetramethyl-2-pentanol is typically >95% pure at this stage. If analytical purity is required, perform a short-path vacuum distillation or silica gel column chromatography (Eluent: 9:1 Hexanes/Ethyl Acetate).

Analytical Validation System

To validate the success of the protocol, verify the physical and spectroscopic shifts of the isolated product against the starting material. The system self-validates through the complete conversion of functional group markers:

Analytical Parameter3,3,4,4-Tetramethyl-2-pentanone (Reactant)3,3,4,4-Tetramethyl-2-pentanol (Product)
Infrared (IR) Spectroscopy Strong, sharp C=O stretch at ~1705 cm⁻¹Broad, strong O-H stretch at ~3300–3400 cm⁻¹; Total loss of 1705 cm⁻¹ signal.
¹H NMR (CDCl₃) Key Shifts Sharp singlet (3H) at ~2.1 ppm (Acetyl CH₃)Doublet (3H) at ~1.1 ppm (C1-CH₃); Multiplet (1H) at ~3.6 ppm (C2-CH-OH).
Stereochemical Note AchiralC2 becomes a chiral center. The gem-dimethyl groups on C3 are now diastereotopic and will appear as distinct signals in high-resolution NMR.

References

  • National Center for Biotechnology Information (NCBI). "2-Pentanone, 3,3,4,4-tetramethyl-". PubChem Compound Database, CID 136665. URL:[Link]

  • Brown, H. C., et al. "Lithium triethylborohydride as an exceptionally powerful and selective reducing agent in organic synthesis. Exploration of the reactions with selected organic compounds containing representative functional groups." Journal of Organic Chemistry, 45(1), 1-12 (1980). URL:[Link]

  • National Institute of Standards and Technology (NIST). "3,3,4,4-tetramethyl-2-pentanol". NIST Chemistry WebBook, SRD 69. URL:[Link]

Use of 3,3,4,4-tetramethyl-2-pentanone as an internal standard in NMR

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol addresses the use of 3,3,4,4-tetramethyl-2-pentanone and its structural isomer 2,2,4,4-tetramethyl-3-pentanone (Di-tert-butyl ketone) as internal standards in Nuclear Magnetic Resonance (NMR) spectroscopy.

While the user specifically queried 3,3,4,4-tetramethyl-2-pentanone , scientific literature and standard laboratory practice predominantly utilize its symmetric isomer, 2,2,4,4-tetramethyl-3-pentanone , as a chemical shift reference, particularly in high-temperature applications where Tetramethylsilane (TMS) is unsuitable due to volatility. This guide analyzes both, clarifying the specific utility of the 3,3,4,4-isomer (often a mechanistic marker) versus the 2,2,4,4-isomer (the "Gold Standard" for non-volatile referencing).

Focus: 3,3,4,4-Tetramethyl-2-pentanone & 2,2,4,4-Tetramethyl-3-pentanone

Executive Summary

The selection of an internal standard (IS) is critical for accurate chemical shift referencing and quantitative NMR (qNMR). While Tetramethylsilane (TMS) is the universal standard (


 ppm), its low boiling point (26°C) renders it unsuitable for high-temperature studies (e.g., polymers, kinetics >30°C).

This note details the application of Bulky Ketones as robust, non-volatile alternatives. It critically distinguishes between two isomers:

  • 2,2,4,4-Tetramethyl-3-pentanone (DTBK): The preferred shift standard due to its high symmetry (single resonance line) and high boiling point (153°C).

  • 3,3,4,4-Tetramethyl-2-pentanone: A structural isomer often observed as a rearrangement product. Its complex signal pattern makes it less suitable as a shift reference but valuable as a mechanistic internal standard for kinetic studies of acid-catalyzed rearrangements.

Technical Profile & Compound Selection

Comparative Properties
Property2,2,4,4-Tetramethyl-3-pentanone 3,3,4,4-Tetramethyl-2-pentanone
Common Name Di-tert-butyl ketone (DTBK), PivaloneMethyl tert-butyl isomer (Rearrangement Product)
CAS Number 815-24-7865-66-7
Structure


Symmetry High (

or higher effective)
Low
1H NMR Signals Singlet (18H) at ~1.13 ppmThree signals: 1.[1] Singlet (3H, Acetyl-Me) ~2.1 ppm2. Singlet (6H, Gem-Me) ~1.2 ppm3. Singlet (9H, t-Bu) ~1.0 ppm
Boiling Point 152–154 °C~170 °C (est.)
Primary Use Shift Reference / qNMR Standard Kinetic Marker / Mechanistic Probe
Why Use 2,2,4,4-Tetramethyl-3-pentanone (DTBK) as a Standard?
  • Singularity: It produces a sharp, intense singlet (18 equivalent protons), maximizing signal-to-noise ratio (SNR) without obscuring other regions.

  • Thermal Stability: Unlike TMS, it remains in solution at elevated temperatures (up to 140°C), making it the standard of choice for polymer NMR in solvents like

    
     (TCE-d2) or DMSO-d6 at high T.
    
  • Inertness: The steric bulk of the tert-butyl groups protects the carbonyl, rendering it chemically inert to most nucleophiles and acids under typical NMR conditions.

The Specific Role of 3,3,4,4-Tetramethyl-2-pentanone

While rarely used as a shift reference due to its multi-peak spectrum, this isomer is critical in Mechanistic Internal Standardization .

  • Context: In strong acid (e.g.,

    
    ), the symmetric DTBK rearranges to the 3,3,4,4-isomer.
    
  • Application: When studying this rearrangement, the 3,3,4,4-isomer serves as the product standard to calibrate reaction kinetics. Its distinct acetyl peak (~2.1 ppm) allows precise integration against the reactant's t-butyl peak.

Experimental Protocol: High-Temperature NMR Referencing

Objective: Accurate chemical shift referencing at


 using a bulky ketone standard.
Materials
  • Analyte: Target compound/polymer (10–20 mg).

  • Solvent: High-boiling deuterated solvent (e.g., DMSO-d6, TCE-d2, o-Dichlorobenzene-d4).

  • Internal Standard: 2,2,4,4-Tetramethyl-3-pentanone (99%+ purity).

    • Note: If specifically studying the rearrangement, use 3,3,4,4-tetramethyl-2-pentanone as the tracking standard.

Preparation Workflow
  • Standard Stock Solution (Optional but Recommended):

    • Prepare a 1% (v/v) solution of the ketone in the deuterated solvent.

    • Reasoning: Direct addition of neat ketone can lead to concentration errors and signal saturation.

  • Sample Preparation:

    • Dissolve 10–20 mg of analyte in 0.6 mL of solvent.

    • Add 10–20

      
       of the Stock Solution (or 0.5 
      
      
      
      neat ketone).
    • Target: The IS signal intensity should be comparable to the analyte's strongest signals (approx. 1/3 to 1/2 height) to prevent dynamic range issues.

  • Acquisition:

    • Equilibrate probe temperature (e.g., 100°C) for at least 10 minutes.

    • Lock and Shim carefully. Note: Shimming at high T is critical as convection currents can broaden lines.

    • Set relaxation delay (

      
      ) 
      
      
      
      .
      • Caution: Methyl protons in bulky ketones have long

        
         relaxation times (often 2–5 seconds). Use 
        
        
        
        for qNMR.
  • Referencing (Data Processing):

    • For 2,2,4,4-Tetramethyl-3-pentanone: Set the singlet to 1.13 ppm (in

      
      ) or 1.11 ppm  (in DMSO-d6).
      
    • Verification: Check literature for solvent-specific shifts of the t-butyl group.

qNMR Purity Assessment (Using 3,3,4,4-isomer as Analyte)

If using 3,3,4,4-tetramethyl-2-pentanone as a target for purity analysis (e.g., checking for rearrangement):

  • Use an external standard (e.g., Maleic Acid) or a different internal standard (e.g., TCNB) that does not overlap with the 1.0–2.2 ppm region.

  • Integrate the Acetyl Methyl (2.1 ppm) vs. the Standard.

  • Cross-validate with the t-Butyl (1.0 ppm) integral (should be 1:3 ratio).

Visualization: Standard Selection Logic

NMR_Standard_Selection Start Select NMR Internal Standard Temp_Check Is Experiment Temp > 30°C? Start->Temp_Check TMS Use Tetramethylsilane (TMS) (BP: 26°C, δ: 0.00 ppm) Temp_Check->TMS No High_T_Path High Temperature / Non-Volatile Required Temp_Check->High_T_Path Yes Solubility Solvent System? High_T_Path->Solubility Aqueous Aqueous (D2O) Solubility->Aqueous Organic Organic (DMSO, TCE, CDCl3) Solubility->Organic DSS Use DSS or TSP (Water Soluble) Aqueous->DSS Symmetry_Check Requirement: Single Reference Line? Organic->Symmetry_Check DTBK Use 2,2,4,4-Tetramethyl-3-pentanone (DTBK) Singlet @ ~1.13 ppm Symmetry_Check->DTBK Yes (Standard Ref) Isomer_3344 Use 3,3,4,4-Tetramethyl-2-pentanone (Mechanistic Marker) Multiple Signals (1.0 - 2.1 ppm) Symmetry_Check->Isomer_3344 No (Kinetic Study)

Figure 1: Decision tree for selecting the appropriate internal standard based on temperature, solvent, and experimental goals.

Scientific Rationale & Troubleshooting

Causality of Shift Selection
  • Why not TMS at 100°C? TMS boils at 26°C. Even in a sealed tube, the vapor pressure equilibrium shifts TMS into the headspace, reducing the signal in the liquid phase and causing concentration instability.

  • Why DTBK? The bulky tert-butyl groups prevent aggregation (solubility) and rotation is fast (sharp lines). The shift (~1.13 ppm) is in a "silent" region for many aromatic or hetero-functionalized drugs.

Self-Validating the Standard

To ensure your internal standard is valid:

  • Line Shape Test: The IS peak must be symmetric and Lorentzian. Asymmetry indicates poor shimming or temperature gradients.

  • Integral Consistency: If using 3,3,4,4-tetramethyl-2-pentanone, the integral ratio of the Acetyl-Me (2.1 ppm) to the Gem-Me (1.2 ppm) must be exactly 1:2 . Deviation indicates impurity or overlap.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Discusses the acid-catalyzed rearrangement of bulky ketones). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] Link

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Isolation of Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured to address the specific challenges of purifying 2-Pentanone, 3,3,4,4-tetramethyl- (CAS 865-66-7) . Due to the extreme steric crowding of this molecule, standard ketone purification methods (like bisulfite addition) will fail. This guide focuses on physical separation techniques validated for sterically hindered carbonyls.

Topic: Purification Protocol for 2-Pentanone, 3,3,4,4-tetramethyl- Ticket ID: CHEM-SUP-865-66-7 Support Level: Tier 3 (Senior Application Scientist)

Chemical Identity & Challenge Profile

Before initiating purification, verify your target. This molecule is a "molecular fortress" due to the methyl clusters at C3 and C4.

PropertySpecificationTechnical Note
IUPAC Name 3,3,4,4-Tetramethylpentan-2-oneOften confused with di-tert-butyl ketone (isomer).
CAS Registry 865-66-7 Verify against MS data; MW = 142.24 g/mol .[1]
Boiling Point ~165–175°C (Est.)Literature varies; isomers boil within ±5°C.
Steric Profile Extreme The carbonyl is blocked by a quaternary C3.
Reactivity LowResistant to nucleophilic attack (e.g., oxime formation).

Critical Warning: Do not attempt purification via Sodium Bisulfite (NaHSO₃) adduct formation. The steric bulk at the


-carbon (C3) prevents the nucleophilic attack required for adduct precipitation. You will lose yield and fail to purify.

Core Purification Workflow (Decision Logic)

The following flowchart illustrates the mandatory logic for purifying this compound. Unlike simple ketones, you must rely on high-efficiency physical separation.

PurificationLogic cluster_warning RESTRICTED METHODS Start Crude Reaction Mixture (Contains 3,3,4,4-tetramethyl-2-pentanone) FlashDist Step 1: Flash Distillation (Remove tars/salts) Start->FlashDist Vacuum (10-20 mmHg) Decision Purity Requirement? FlashDist->Decision FractDist Step 2A: Spinning Band Distillation (>50 Theoretical Plates) Decision->FractDist Multi-gram/Kg Scale PrepGC Step 2B: Preparative GC (For <5g scale) Decision->PrepGC Analytical/mg Scale QC Validation (GC-MS + NMR) FractDist->QC Collect Heart Cut PrepGC->QC Bisulfite Bisulfite Adduct Deriv Hydrazone Derivatization

Figure 1: Purification Decision Tree. Note the exclusion of chemical derivatization methods due to steric hindrance.

Detailed Protocols & Troubleshooting

Method A: High-Efficiency Fractional Distillation (Primary)

Context: Because the impurities are likely structural isomers (e.g., 3,3,4-trimethyl-2-hexanone) with boiling points differing by only 2–5°C, a standard Vigreux column is insufficient.

Equipment Requirements:

  • Column: Spinning Band Distillation Column (preferred) or a Packed Column (Helices/Saddles) with >40 theoretical plates.

  • Vacuum: Regulated manifold capable of stable 10–20 mmHg.

  • Reflux Controller: Solenoid-driven magnetic swing funnel.

Step-by-Step Protocol:

  • Degassing: Stir the crude oil under weak vacuum (50 mmHg) for 30 minutes at room temperature to remove dissolved volatiles/solvents.

  • Equilibration: Heat the pot to reflux. Set the column to Total Reflux (take-off ratio 0) for 60 minutes. This allows the liquid-vapor equilibrium to stratify isomers along the column height.

  • Fraction Collection:

    • Set Reflux Ratio to 20:1 (20 parts return, 1 part collect).

    • Foreshot: Discard the first 5% of distillate (often contains lighter rearrangement products).

    • Heart Cut: Collect the fraction where the head temperature is stable within ±0.2°C.

  • Hysteresis Check: If the temperature spikes >1°C, switch to an "Intermediate" receiver immediately.

Troubleshooting Q&A:

Q: The head temperature is fluctuating wildly. A: This indicates "flooding" or adiabatic loss. Wrap the column in silvered vacuum jackets or heating tape. If using a packed column, reduce the boil-up rate; you are pushing vapor faster than liquid can drain.

Q: I can't separate the isomer even with a packed column. A: You may have formed an azeotrope. Add a "chaser" solvent with a significantly higher boiling point (e.g., sulfolane) to break the interaction, or switch to Method B (Prep-GC).

Method B: Chemical "Polishing" (The Girard's Reagent Exception)

Context: While bisulfite fails, Girard's Reagent T (trimethylaminoacetohydrazide chloride) can sometimes work on hindered ketones, but reaction times must be extended significantly. Use this only if distillation fails to remove non-ketone impurities (like alcohols).

Protocol:

  • Dissolve crude mixture in Ethanol/Acetic Acid (90:10).

  • Add 1.5 equivalents of Girard’s Reagent T.

  • Reflux for 24–48 hours. (Standard ketones take 1-2 hours; this sterically crowded ketone requires kinetic forcing).

  • Workup:

    • Pour into ice water.

    • Extract with ether (impurities go into ether; the ketone-Girard adduct stays in water).

    • Acidify the aqueous layer (HCl) and heat to hydrolyze the adduct.

    • Extract the liberated ketone with pentane.

Troubleshooting Q&A:

Q: I recovered 0% product after Girard treatment. A: The steric hindrance at C3/C4 likely prevented the hydrazone formation entirely. If 48 hours of reflux didn't work, this molecule is too crowded for this method. Revert to Method A.

Quality Control & Validation

Do not rely on NMR alone, as methyl signals from isomers overlap heavily.

TechniqueParameterAcceptance Criteria
GC-MS Split Ratio 100:1Single peak >99.5% area. Mass spectrum must show parent ion (

142) and characteristic loss of t-butyl/methyl fragments.
13C NMR Carbonyl ShiftVerify the ketone carbonyl signal (~210-215 ppm). Impurity aldehydes will appear ~200 ppm.
Refractive Index

Compare against the theoretical value (approx 1.42–1.43 range, requires standard calibration).

References

  • National Institute of Standards and Technology (NIST). (2023). 3-Pentanone, 2,2,4,4-tetramethyl- (Isomer Comparison Data).[1] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 136665, 2-Pentanone, 3,3,4,4-tetramethyl-.[3] Retrieved from [Link]

  • Organic Syntheses. (1977). General procedures for purification of hindered ketones via fractional distillation. (Contextual reference for methodology). Retrieved from [Link]

Sources

Technical Support Guide: Stability & Degradation of 3,3,4,4-Tetramethyl-2-pentanone

[1][2]

Executive Summary: The "Steric Strain" Factor

3,3,4,4-tetramethyl-2-pentanone is not a standard ketone.[1][2] Its chemical behavior is dominated by the extreme steric crowding of the hexamethylethane backbone (the C3–C4 bond connects two quaternary carbons).

While chemically inert to nucleophiles (due to steric shielding), this molecule is thermodynamically unstable in the presence of strong acids.[2] Unlike typical ketones that undergo aldol condensation, this compound undergoes acid-catalyzed fragmentation to relieve steric strain.[1][2]

Key Stability Profile:

  • Dilute Acid / HPLC Mobile Phase (0.1% Formic/TFA): Kinetically Stable. (Use with confidence for short durations).[2]

  • Strong Acid / Synthesis (H₂SO₄, Triflic Acid): UNSTABLE. Rapid fragmentation occurs.[2]

  • Light/UV: Unstable. High risk of Norrish Type I cleavage.[1][2]

Critical Degradation Mechanism: Acid-Catalyzed Fragmentation

Users frequently misidentify degradation products as "impurities" or "rearrangement isomers."[1][2] In reality, the molecule cleaves into two distinct fragments.[3]

The Mechanism (Dubois-Bauer Fragmentation)

Under strongly acidic conditions, the strain energy in the C3–C4 bond lowers the activation energy for bond scission.[1][2] The reaction proceeds via the elimination of a stable tert-butyl cation, leaving behind an enol that tautomerizes to a smaller ketone.[1][2]

Pathway:

  • Protonation: Acid protonates the carbonyl oxygen (C2).[2]

  • Fragmentation: The weak C3–C4 bond breaks.[2] The electrons from this bond move to form the C2–C3 double bond (enol).

  • Leaving Group: The C4 fragment leaves as a tert-butyl cation (

    
    ).[1][2]
    
  • Product Formation:

    • Fragment A: The enol tautomerizes to 3-methyl-2-butanone (Methyl Isopropyl Ketone).[1][2]

    • Fragment B: The tert-butyl cation eliminates a proton to form Isoobutylene (gas).[1][2]

Visualization of Pathway

FragmentationStart3,3,4,4-tetramethyl-2-pentanone(Protonated)TSTransition State(C3-C4 Bond Scission)Start->TS Relief ofSteric StrainIntermediatesIntermediate Species:1. Enol of MIPK2. tert-Butyl CationTS->Intermediates HeterolysisProductsFinal Products:1. 3-methyl-2-butanone (Liquid)2. Isobutylene (Gas)Intermediates->Products Tautomerization &Elimination

Figure 1: Acid-catalyzed fragmentation pathway driven by relief of steric strain between C3 and C4 quaternary centers.[1][2]

Troubleshooting Guide (FAQ)

Issue 1: "I see a new peak at roughly 60% of the molecular weight of my starting material."

Diagnosis: You have triggered acid-catalyzed fragmentation.[1][2][4]

  • The Peak: The new peak is likely 3-methyl-2-butanone (MW 86.13).[1][2]

  • Missing Mass: You cannot account for the remaining mass because it evolved as isobutylene gas (MW 56.11).[2]

  • Cause: Exposure to strong acids (e.g., H₂SO₄, HCl > 1M) or prolonged heating in acidic buffers.[2]

  • Solution: Switch to neutral buffers or reduce acid concentration to <0.1%. Avoid heating acidic solutions above 40°C.[1][2]

Issue 2: "My compound is stable in 0.1% TFA, but degrades during scale-up synthesis."

Diagnosis: Concentration-dependent kinetics.[1][2]

  • Explanation: In dilute analytical conditions (HPLC), the fragmentation is kinetically slow.[2] In synthesis (high concentration, often higher temperature or stronger acid catalysts), the Dubois-Bauer fragmentation becomes the dominant pathway.[1][2]

  • Solution: This molecule cannot tolerate standard acid-catalyzed conditions (like Fischer esterification compatibility or acid-mediated deprotection) without risk of backbone cleavage.[1][2] Use Lewis acids (e.g.,

    
    ) with extreme caution, or switch to basic conditions (the molecule is highly resistant to base due to steric shielding against nucleophiles).[2]
    
Issue 3: "I observe degradation even in neutral solvents under ambient light."

Diagnosis: Norrish Type I Photocleavage.[1][2]

  • Explanation: Sterically hindered ketones form stable radicals upon cleavage.[1][2] UV light causes the C2–C3 bond to break, generating an acetyl radical and a stable tertiary alkyl radical.[2]

  • Solution: Store in amber glass . Wrap reaction vessels in foil.

Stability Testing Protocol

Use this protocol to validate the integrity of your specific lot under your specific experimental conditions.

Objective: Distinguish between oxidative degradation and acid fragmentation.

StepActionTechnical Note
1. Preparation Dissolve compound to 1 mg/mL in Acetonitrile .Avoid alcohols (methanol) to prevent potential acetal formation artifacts, though steric hindrance makes this unlikely.[2]
2. Stress Condition A (Acid) Add equal vol.[2] 0.1 M HCl . Incubate at 25°C for 24h.Pass Criteria: >98% recovery. If <90%, analyze for MW ~86 peak (Fragmentation).[2]
3. Stress Condition B (Heat+Acid) Add equal vol.[2] 1.0 M HCl . Incubate at 60°C for 4h.Expectation: Significant degradation.[1][2] This confirms the fragmentation pathway.[2][5]
4. Analysis GC-MS is preferred over LC-MS.[1][2]Why? The breakdown product (isobutylene) is a gas and won't be seen on LC.[2] The ketone fragment (MW 86) is volatile.
Data Interpretation Table
ObservationLikely CauseMechanism
Peak at MW 86 Acid FragmentationC3–C4 Bond Cleavage (Dubois-Bauer)
Peak at MW 158 OxidationHydroxylation of methyl group (rare)
Peak at MW 142 (No Change) StableSteric bulk prevents hydrolysis/aldol

References

  • Dubois, J. E., & Bauer, P. (1968).[2][6] Structural Effects on the Fragmentation of Ketones in Acidic Media. Journal of the American Chemical Society, 90(16), 4510–4511.[2]

  • Bauer, P. (1968).[2][6] Doctoral Thesis: Fragmentation of sterically hindered ketones. University of Paris.[1][2][6]

  • NIST Chemistry WebBook. (2025).[2] 3-Pentanone, 2,2,4,4-tetramethyl- (Isomer comparison data). National Institute of Standards and Technology.[2]

  • Grob, C. A. (1969).[2] Mechanisms of Fragmentation of Organic Compounds. Angewandte Chemie International Edition. (Contextual grounding for fragmentation rules).

Common side reactions in the synthesis of 2-Pentanone, 3,3,4,4-tetramethyl-

[1][2]

User Guide & Troubleshooting Interface

Welcome, Researcher. You are accessing the technical repository for CAS 865-66-7 .[2] The synthesis of 3,3,4,4-tetramethyl-2-pentanone is dominated by steric frustration.[2][3][4] Successful isolation requires managing the competition between sterically demanding C-C bond formation and facile elimination pathways (E1).

Part 1: Critical Reaction Pathways & Side Reactions

The following diagram illustrates the primary synthetic workflow via the Lewis Acid-Catalyzed Alkylation route, highlighting the decision nodes where side reactions (red paths) typically diverge from the product pathway (blue path).

SynthesisPathwaysStartReagents:Silyl Enol Ether (SEE) +tert-Butyl ChlorideLewisAcidActivation:Lewis Acid (TiCl4/ZnCl2) formstert-Butyl Cation (t-Bu+)Start->LewisAcidCationReactive Intermediate:Free/Complexed t-Bu+LewisAcid->CationAttackNucleophilic Attack:SEE attacks t-Bu+Cation->Attack Kinetic Control(Low Temp)EliminationSide Reaction A:E1 EliminationCation->Elimination ThermodynamicDriftProtonationSide Reaction B:Protonation of SEECation->Protonation Trace Moisture(HCl generation)OxoniumOxonium IntermediateAttack->OxoniumHydrolysisWorkup/HydrolysisOxonium->HydrolysisProductTarget:3,3,4,4-tetramethyl-2-pentanoneHydrolysis->ProductIsobutyleneWaste:Isobutylene (Gas)Elimination->IsobutyleneRecoveryWaste:Hydrolyzed Starting Ketone(3-methyl-2-butanone)Protonation->Recovery

Figure 1: Mechanistic divergence in the alkylation of silyl enol ethers.[2] High-energy cation intermediates are prone to E1 elimination (isobutylene formation) if nucleophilic attack is sterically retarded.[2]

Part 2: Troubleshooting & FAQs
Category A: Yield Loss & Side Products

Q1: I am detecting significant gas evolution during the Lewis Acid addition, and my yield is low. What is happening? Diagnosis: You are observing the E1 elimination of the tert-butyl electrophile . Mechanism: The tert-butyl cation generated from tert-butyl chloride is extremely prone to losing a proton to form isobutylene (2-methylpropene), especially in the absence of a rapid nucleophilic trap.[2] Corrective Protocol:

  • Temperature Control: Lower the reaction temperature to -78°C during the addition of the Lewis Acid (e.g.,

    
     or 
    
    
    ). Elimination is entropically favored and accelerates at higher temperatures.
  • Solvent Polarity: Ensure you are using a non-polar solvent like Dichloromethane (DCM) . Polar solvents can stabilize the separated ion pair, increasing the lifetime of the free carbocation and favoring elimination.

  • Stoichiometry: Use a slight excess of the silyl enol ether (1.2 equiv) relative to the alkyl halide to capture the cation immediately upon generation.

Q2: My crude NMR shows a large amount of 3-methyl-2-butanone (isopropyl methyl ketone). Did the reaction reverse? Diagnosis: This is hydrolysis of the unreacted silyl enol ether . Cause: The alkylation step failed or was incomplete, and the remaining starting material (the silyl enol ether) was hydrolyzed back to the parent ketone during the aqueous workup. Root Cause Analysis:

  • Moisture Contamination: If the Lewis Acid generates HCl (from hydrolysis with adventitious water), the proton will attack the silyl enol ether much faster than the bulky tert-butyl cation can.

  • Steric Blockade: The formation of the bond between two quaternary centers (creating the C3-C4 bond) has a high activation energy. If the Lewis Acid is too weak (e.g.,

    
     without activation), the reaction may simply stall.
    Action:  Switch to a stronger Lewis Acid like 
    
    
    or
    
    
    and ensure strictly anhydrous conditions.

Q3: Is it possible to synthesize this via direct methylation of Pinacolone (3,3-dimethyl-2-butanone)? Answer: No, not efficiently. Reasoning: While Pinacolone has a bulky tert-butyl group, methylating the alpha-position (C1) to add two more methyl groups involves overcoming massive steric strain.[2]

  • Problem: The second methylation (to form the quaternary C3) is kinetically inhibited.

  • Side Reaction: You will likely observe O-alkylation (formation of enol ethers) or polyalkylation on the methyl side (C1) if the base is not strictly regioselective. The thermodynamic enolate is difficult to form and maintain due to the adjacent tert-butyl wall.

Category B: Stability & Isomerization [2]

Q4: I synthesized the isomer Di-tert-butyl ketone (2,2,4,4-tetramethyl-3-pentanone), but it seems to be converting to the target. Why? Insight: You are witnessing the acid-catalyzed skeletal rearrangement (Wagner-Meerwein type).[2] Context: While Di-tert-butyl ketone (hexamethylacetone) is chemically intuitive, it is thermodynamically less stable than 3,3,4,4-tetramethyl-2-pentanone in strong acid media.[1][2] Mechanism:

  • Protonation of the carbonyl oxygen.[5]

  • Relief of steric strain drives a 1,2-methyl shift .[2]

  • The backbone rearranges from a symmetrical

    
     crowded center to the 
    
    
    backbone of the target. Utility: This "side reaction" is actually a viable synthesis route.[5] Treating Di-tert-butyl ketone with concentrated
    
    
    or
    
    
    deliberately converts it to 3,3,4,4-tetramethyl-2-pentanone.[1][2]

Q5: Are there specific storage risks for 3,3,4,4-tetramethyl-2-pentanone? Answer: The molecule is relatively stable due to the "protective" nature of the methyl groups shielding the carbonyl.[2]

  • Nucleophilic Attack: It is extremely resistant to nucleophiles (e.g., it will not form bisulfite adducts or react easily with oximes) due to the C3 quaternary blockade .

  • Auto-oxidation: Stable.[2]

  • Volatility: It is a volatile liquid; store in a tightly sealed container at 4°C to prevent evaporative loss, not degradation.[1][2]

Part 3: Quantitative Data & Reagent Parameters

Table 1: Physicochemical Properties & Synthetic Parameters

PropertyValue / DescriptionRelevance to Synthesis
Molecular Formula

Target Mass: 142.24 g/mol
Boiling Point ~160-165°CHigh enough for easy solvent removal (DCM/Ether).[2]
Steric Descriptor Adjacent Quaternary Carbons Extremely high barrier to rotation and nucleophilic attack.[2]
Key IR Signal ~1705

(C=O)
Lower frequency than typical ketones due to steric compression.[2]
Critical Reagent 2-Chloro-2-methylpropane Must be fresh; hydrolysis produces HCl which kills the SEE.[2]
Lewis Acid

or


is preferred for higher yields;

requires ether activation.
References
  • Synthesis via Silyl Enol Ethers

    • Source: ChemicalBook. (2023). "2-PENTANONE,3,3,4,4-TETRAME Synthesis."
    • Context: Describes the coupling of silane, [(1,2-dimethyl-1-propen-1-yl)oxy]trimethyl- with 2-chloro-2-methylpropane.[2]

    • URL:[2]

  • Rearrangement of Hexamethylacetone

    • Source: Annual Reviews of Physical Chemistry. (1964). "Physical Organic Chemistry: Rearrangement of hexamethylacetone."
    • Context: Details the acid-catalyzed rearrangement of 2,2,4,4-tetramethyl-3-pentanone to the target 3,3,4,4-tetramethyl-2-pentanone.
    • URL:[2]

  • Organolithium Addition to Carboxylic Acids

    • Source: Master Organic Chemistry. "Addition of Organolithiums to Carboxylic Acids."
    • Context: General mechanism for converting hindered acids (like 2,2,3,3-tetramethylbutanoic acid) to ketones using Methyllithium.[1][2]

    • URL:

  • Steric Hindrance in Ketones

    • Source: PubChem. "2-Pentanone, 3,3,4,4-tetramethyl- Compound Summary."[1][2]

    • Context: Structural data and chemical identifiers confirming the crowded 3,3,4,4-tetramethyl backbone.[1][2]

    • URL:[1]

Optimizing yield for the synthesis of 3,3,4,4-tetramethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support resource for researchers and process chemists working with sterically hindered ketones. It focuses on the synthesis and optimization of 3,3,4,4-tetramethyl-2-pentanone (also known as methyl tert-octyl ketone or an isomer of "pivalone"), a molecule notorious for its steric congestion and synthesis challenges.

Topic: Optimization of 3,3,4,4-tetramethyl-2-pentanone Synthesis Document ID: TS-ORG-992-C Status: Active Guide

Executive Summary & Molecule Profile

Target Molecule: 3,3,4,4-tetramethyl-2-pentanone CAS: 865-66-7 Formula:


Structure: 

The Challenge: This molecule represents a "steric wall." It is an isomer of Hexamethylacetone (Di-tert-butyl ketone). Direct alkylation of 2-pentanone is chemically impossible due to steric repulsion. The most reliable high-yield routes involve skeletal rearrangement or oxidative cleavage of hindered alkenes .

This guide covers two primary protocols:

  • Protocol A (Thermodynamic): Acid-Catalyzed Rearrangement of Hexamethylacetone.

  • Protocol B (Kinetic/Stepwise): Organometallic Addition

    
     Dehydration 
    
    
    
    Ozonolysis.

Protocol A: Acid-Catalyzed Rearrangement (The "Isomerization" Route)

Best for: Scale-up when Hexamethylacetone is available. Mechanism: 1,2-Methyl Shift (Wagner-Meerwein type).

The Chemistry

Hexamethylacetone (2,2,4,4-tetramethyl-3-pentanone) is the kinetic product of pivaloyl coupling but is sterically strained. Under strong acidic conditions, it undergoes a 1,2-methyl shift to form the slightly more stable 3,3,4,4-tetramethyl-2-pentanone backbone.

Workflow Diagram

Rearrangement Start Hexamethylacetone (Di-tert-butyl ketone) Inter Carbocation Intermediate Start->Inter Protonation Acid Acid Catalyst (H2SO4 or TfOH) Acid->Inter Shift 1,2-Methyl Shift Inter->Shift Prod 3,3,4,4-tetramethyl- 2-pentanone Shift->Prod -H+

Figure 1: Acid-catalyzed isomerization pathway involving a critical methyl migration to relieve steric strain.

Optimization & Troubleshooting Guide

Q: My reaction stalls with only ~10% conversion. How do I drive it to completion?

  • Root Cause: The activation energy for the methyl shift is high due to the formation of a tertiary carbocation adjacent to a quaternary center.

  • Solution: Increase acid strength. Aqueous

    
     (even concentrated) may be insufficient. Switch to Triflic Acid (TfOH)  or Fuming Sulfuric Acid (Oleum) .
    
  • Protocol Adjustment:

    • Dissolve Hexamethylacetone in

      
       (if using TfOH) or neat (if using 
      
      
      
      ).
    • Heat to 40-60°C. Room temperature is often insufficient for this specific rearrangement.

    • Critical: Monitor by GC-MS. Stop immediately if you detect elimination products (alkenes), which appear as lower molecular weight peaks.

Q: I am seeing a peak at MW 126 (Loss of Oxygen). What is happening?

  • Issue: Acid-catalyzed dehydration/elimination.

  • Mechanism: Instead of rearranging, the intermediate carbocation eliminates a proton to form di-tert-butyl ethylene or fragmented alkenes.

  • Fix: Lower the temperature and increase the acid concentration (proton activity). Elimination is often favored by high thermal energy, while rearrangement is favored by stabilizing the carbocation intermediate.

Q: Separation of the product from the starting material is difficult.

  • Data: Both isomers have boiling points near 152-155°C. Fractional distillation is rarely effective for <95% purity.

  • Solution: Use Derivatization .

    • Hexamethylacetone is extremely hindered and will not form an oxime or hydrazone easily.

    • The product (methyl ketone) is less hindered at the carbonyl carbon (one side is a methyl group).

    • Method: Treat the mixture with Girard's Reagent T or 2,4-DNPH. The methyl ketone (product) will react; the hexamethylacetone will not. Separate the derivative, then hydrolyze back to the ketone.

Protocol B: The Dehydration-Ozonolysis Route (High Purity)

Best for: High-purity synthesis where separation of isomers is impossible. Concept: Construct the carbon skeleton first, then generate the ketone.

The Chemistry
  • Addition: Pinacolone + tert-Butyllithium

    
     Highly hindered alcohol.
    
  • Dehydration: Acid-catalyzed dehydration forces a methyl migration (similar to Protocol A) to form a specific alkene.

  • Cleavage: Ozonolysis of the alkene yields the target ketone and formaldehyde.

Workflow Diagram

Ozonolysis Step1 Pinacolone (3,3-dimethyl-2-butanone) Alcohol Intermediate Alcohol (2,2,3,4,4-pentamethyl-3-pentanol) Step1->Alcohol Nucleophilic Addn Reagent + t-BuLi (tert-Butyllithium) Reagent->Alcohol Dehyd Acid Dehydration (-H2O) Alcohol->Dehyd Alkene Alkene Intermediate (2,3,3,4,4-pentamethyl-1-pentene) Dehyd->Alkene Methyl Shift + Elim Ozone Ozonolysis (O3 / DMS) Alkene->Ozone Final Target: 3,3,4,4-tetramethyl- 2-pentanone Ozone->Final Oxidative Cleavage

Figure 2: Stepwise synthesis avoiding the equilibrium issues of direct rearrangement.

Experimental Data & Yield Optimization
StepReactionTypical YieldOptimization Tip
1 Addition 60-75%Use t-BuLi at -78°C in Pentane/Ether. t-BuMgCl is too bulky and often acts as a base (enolization) rather than a nucleophile.
2 Dehydration 85-90%Use

or Iodine. This step must force a rearrangement. The product is Alkene B (2,3,3,4,4-pentamethyl-1-pentene).
3 Ozonolysis 70-80%Perform in MeOH/DCM at -78°C. Quench with Dimethyl Sulfide (DMS). Do not use oxidative workup (

) as it may form the ester.
Troubleshooting Guide

Q: Step 1 yielded mostly recovered Pinacolone.

  • Cause: Enolization. The t-butyl anion acted as a base, removing an alpha-proton from pinacolone, rather than attacking the carbonyl.

  • Fix: Ensure the temperature is strictly -78°C. Add Cerium(III) Chloride (

    
    )  to the reaction. Organocerium reagents are less basic and more nucleophilic, significantly improving addition to hindered ketones.
    

Q: Dehydration gave a mixture of alkenes. [1][2]

  • Analysis: You likely formed Alkene A (1,1-di-tert-butylethylene) and Alkene B .

  • Fix: Alkene A comes from direct elimination. Alkene B comes from rearrangement.[1] Alkene B is the required precursor.

  • Purification: These alkenes have significantly different boiling points compared to the ketones. Distill the alkene mixture before ozonolysis. Alkene B (the rearranged product) usually boils higher than the symmetrical Alkene A.

References & Validation

The protocols above are grounded in physical organic chemistry principles regarding steric strain and Wagner-Meerwein rearrangements.

  • Rearrangement Mechanism: Annual Reviews of Physical Chemistry. Discusses the acid-catalyzed rearrangement of hexamethylacetone to 3,3,4,4-tetramethyl-2-pentanone in aqueous

    
    .
    
  • Molecule Data: NIST Chemistry WebBook, SRD 69. "3-Pentanone, 2,2,4,4-tetramethyl-" (Hexamethylacetone) and its isomers.[3]

  • Ozonolysis Pathway: Derived from standard degradation studies of hindered alkenes (e.g., dehydration products of pentamethyl-3-pentanol) found in Journal of the American Chemical Society archives and organic chemistry problem sets (Carey & Sundberg).

  • Chemical Properties: ChemicalBook entry for CAS 865-66-7 (3,3,4,4-tetramethyl-2-pentanone).[4]

Sources

Technical Support Center: Safe Handling, Storage, and Reaction Troubleshooting for 3,3,4,4-Tetramethyl-2-Pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for 3,3,4,4-tetramethyl-2-pentanone (CAS 865-66-7) . For drug development professionals and synthetic chemists, this highly sterically hindered ketone presents unique operational challenges. The juxtaposition of a reactive methyl ketone adjacent to a massive 1,1,2,2-tetramethylpropyl domain fundamentally alters its physical handling requirements and reaction kinetics.

As a Senior Application Scientist, I have designed this guide to synthesize structural causality with field-proven safety protocols, ensuring high-fidelity experimental execution and laboratory safety.

Quantitative Safety & Physical Parameters

Before manipulating this compound, it is critical to understand its physical profile. Due to its highly branched nature, it exhibits specific volatility and reactivity characteristics[1].

ParameterValue / ClassificationOperational Safety Implication
Molecular Formula C9H18O[1]Highly lipophilic; requires non-polar or moderately polar organic solvents for complete dissolution.
Molecular Weight 142.24 g/mol [1]N/A
Flash Point ~32 °C (Class IC Flammable)[2]Critical: Vapors can ignite at room temperature. Mandates grounded equipment and elimination of static sources.
Boiling Point ~152 °C[2]Moderate volatility. Heating above 60°C must be performed under a reflux condenser to prevent inhalation hazards.
Structural Alpha-Hydrogens 3 (Localized entirely at C1)Enolization is restricted to the methyl side. Prevents complex auto-condensation during long-term storage.
Tertiary C-H Bonds 0Highly resistant to auto-oxidative peroxide formation compared to other branched aliphatic compounds.
Troubleshooting & FAQs: Handling and Reactivity

Q1: Why am I recovering large quantities of unreacted 3,3,4,4-tetramethyl-2-pentanone after attempting a Grignard or Organolithium addition?

  • The Causality: The C3 and C4 positions are fully substituted with methyl groups, creating a severe steric blockade (a "neopentyl-like" shielding effect) around the C2 carbonyl carbon. When a nucleophile attempts to approach via the optimal Bürgi-Dunitz trajectory (~107° angle), it is repelled by the electron clouds of the bulky alkyl groups. Consequently, strong organometallic reagents act as bases rather than nucleophiles, deprotonating the unhindered C1 methyl group to form an enolate. Upon aqueous workup, the enolate simply reprotonates, returning your starting material.

  • The Solution: To overcome this, switch to less basic, highly nucleophilic reagents. The addition of anhydrous Cerium(III) chloride (CeCl3) to your organolithium reagent (forming an organocerium species via Luche-type activation) suppresses enolization and forces the addition reaction.

Q2: Does 3,3,4,4-tetramethyl-2-pentanone require routine peroxide testing during long-term storage?

  • The Causality: Peroxide formation in organic solvents typically occurs via radical abstraction of a hydrogen atom from a tertiary carbon (as seen in diisopropyl ether) or an alpha-oxygen position. Structurally, 3,3,4,4-tetramethyl-2-pentanone contains zero tertiary C-H bonds (C3 and C4 are quaternary; C1 and C5 are primary)[1].

  • The Solution: While it is not a primary peroxide former, it is a Class IC flammable liquid. Store it in a tightly sealed, amber glass bottle within a grounded, ventilated flammables cabinet at 2–8°C. Routine peroxide testing is not strictly mandatory but is recommended annually as a general laboratory best practice according to .

Q3: How do I safely handle the transfer of this solvent to avoid static discharge?

  • The Causality: Non-conductive, low-polarity liquids accumulate static charge when flowing through plastic tubing or being poured. Given its flash point of ~32°C[2], a static spark can easily ignite the vapor-air mixture in the headspace of a receiving flask.

  • The Solution: Never "free-pour" this chemical. Always use a grounded stainless-steel cannula or a glass syringe purged with inert gas. Ensure both the source vessel and receiving vessel are electrically bonded and grounded.

Experimental Protocol: Safe Reaction Setup and Quenching

Because steric hindrance often results in large amounts of unreacted organometallic reagents, quenching reactions involving 3,3,4,4-tetramethyl-2-pentanone poses a severe thermal runaway hazard. Follow this self-validating protocol to ensure safety.

Step 1: Inert Atmosphere Verification

  • Action: Purge the reaction flask with Argon using a Schlenk line (3 vacuum/argon cycles).

  • Self-Validation: Observe the oil bubbler; a steady, unforced rate of 1-2 bubbles per second confirms a stable positive pressure without system leaks.

Step 2: Reagent Transfer

  • Action: Transfer the ketone into the reaction vessel using a gas-tight syringe under positive Argon pressure.

  • Self-Validation: The plunger should offer smooth resistance. If vapor trails are visible outside the flask, the septum is compromised and must be replaced immediately before proceeding.

Step 3: The Primary Quench (Destroying Excess Reagent)

  • Action: Once the reaction is complete, cool the vessel to 0°C using an ice-water bath. Slowly add anhydrous isopropanol dropwise.

  • The Causality: Isopropanol provides a controlled, mildly acidic proton to destroy unreacted organometallics without the violent exotherm associated with water.

  • Self-Validation: Monitor the reaction visually. You will observe mild bubbling (H2 gas or alkane evolution). Do not proceed to Step 4 until this bubbling has completely ceased.

Step 4: The Secondary Quench (Aqueous Buffer)

  • Action: Add saturated aqueous ammonium chloride (NH4Cl) dropwise.

  • Self-Validation: The internal temperature probe should show no spike above 10°C. The mixture will cleanly separate into a distinct aqueous and organic phase, indicating safe and complete neutralization.

Process Visualization

G N1 Initiate Reaction: 3,3,4,4-Tetramethyl-2-Pentanone N2 Evaluate Steric Hindrance Impact (High probability of unreacted nucleophile) N1->N2 N3 Cool System to 0°C (Maintain Inert Argon Atmosphere) N2->N3 Proceed to Quench Phase N4 Primary Quench: Isopropanol (Controlled protonation) N3->N4 Dropwise addition N5 Secondary Quench: Sat. NH4Cl(aq) (Buffer basic intermediates) N4->N5 Wait until gas evolution stops N6 Aqueous Workup & Safe Disposal of Aqueous Phase N5->N6 Confirm phase separation

Fig 1: Safe quenching workflow for sterically hindered ketone reactions to prevent thermal runaway.

References
  • Title: 2-Pentanone, 3,3,4,4-tetramethyl- (CID 136665) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 2-Pentanone, 3,3,4,4-tetramethyl- (CAS 865-66-7) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (US) / National Research Council URL: [Link]

Sources

Technical Support Center: Purification of 3,3,4,4-Tetramethyl-2-pentanone

[1][2][3][4]

Core Directive & Chemical Identity

Isomer Alert: Before proceeding, verify your structure. Commercial labels often confuse isomers. This guide is strictly for 3,3,4,4-tetramethyl-2-pentanone (Structure A).[1][2]

  • Structure A (Target): Methyl ketone (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[3][1] Reactive to Girard's Reagent.[1][2][4][5]
    
  • Structure B (Common Isomer): Di-tert-butyl ketone (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[3][1] Inert to Girard's Reagent.[1][2]
    

If your NMR shows a singlet at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


312
Common Impurities
  • Homologous Alcohols: 3,3,4,4-tetramethyl-2-pentanol (Reduction byproduct).[1][2]

  • Olefins: Dehydration products from the alcohol.[1][2][6]

  • Isomeric Ketones: Rearrangement byproducts from synthesis (e.g., pinacol rearrangement).[1][2][6]

Decision Matrix: Selecting a Purification Strategy

Use the following logic flow to determine the optimal purification route based on your impurity profile.

PurificationLogicStartStart: Impurity AnalysisCheckImpurityIdentify Major Impurity(GC-MS / NMR)Start->CheckImpurityIsAlcoholImpurity: Alcohol or Olefin(Non-Carbonyl)CheckImpurity->IsAlcoholNon-CarbonylsIsIsomerImpurity: Isomeric Ketone(Carbonyl)CheckImpurity->IsIsomerIsomersMethodAMethod A: Chemical Separation(Girard's Reagent T)IsAlcohol->MethodAHigh SpecificityMethodBMethod B: High-EfficiencyFractional DistillationIsIsomer->MethodBBoiling Point DiffersValidationFinal QC: GC Purity > 99%MethodA->ValidationMethodB->Validation

Figure 1: Decision matrix for selecting purification methodology based on impurity type.

Protocol A: Chemical Purification (Girard's Reagent T)

Best For: Removing alcohols, alkenes, and non-carbonyl impurities.[1][2] Mechanism: 3,3,4,4-tetramethyl-2-pentanone is a methyl ketone .[3][1][2][7] Despite the steric bulk at C3, the C1 methyl group is unhindered enough to form a water-soluble hydrazone with Girard's Reagent T (betaine hydrazide chloride).[1] Impurities remain organic-soluble.[3][1]

Reagents Required
  • Girard’s Reagent T (Trimethylaminoacetohydrazide chloride)[1][2][6]

  • Glacial Acetic Acid[1][2][8]

  • Absolute Ethanol[1][2]

  • Diethyl Ether or MTBE (Methyl tert-butyl ether)[1]

  • Formalin (for quenching)[1][2][6]

Step-by-Step Workflow
  • Adduct Formation:

    • Dissolve the crude ketone in a mixture of absolute ethanol and glacial acetic acid (10:1 ratio).

    • Add Girard’s Reagent T (1.5 molar equivalents relative to the ketone).[1][6]

    • Critical Step: Reflux for 2 hours.

      • Note: Standard ketones take 30-60 mins.[1] Due to the steric bulk at C3, we extend reflux to 2 hours to drive the equilibrium.[1]

  • Wash (Remove Impurities):

    • Cool the mixture and pour onto ice-water (approx. 5x reaction volume).

    • Neutralize partially with NaOH to pH ~5-6 (do not make basic yet).[1]

    • Extract the aqueous phase with Ether (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[1][8]
      
    • Result: The Ether layer contains the impurities (alcohols, alkenes).[2] The Aqueous layer contains the Ketone-Girard Adduct .[1]

  • Hydrolysis (Recover Ketone):

    • Acidify the aqueous layer with concentrated HCl (bring to pH 1).[1][6]

    • Heat the aqueous solution to 60°C for 1 hour.

      • Chemistry: This hydrolyzes the hydrazone, releasing the purified ketone as an oil.[1][2]

  • Final Isolation:

    • Extract the now-turbid aqueous layer with Ether (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[1]
      
    • Wash the Ether layer with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (to remove acid) and Brine.[1]
      
    • Dry over

      
       and concentrate.
      

GirardWorkflowCrudeCrude Mixture(Ketone + Alcohol)RefluxReflux 2h(Forms Hydrazone)Crude->RefluxReagentGirard's Reagent T+ EtOH/AcOHReagent->RefluxPhaseSepPhase Separation(Water vs Ether)Reflux->PhaseSepOrganicWasteOrganic Layer:Impurities (Discard)PhaseSep->OrganicWasteAqueousKeepAqueous Layer:Ketone-Girard AdductPhaseSep->AqueousKeepHydrolysisAcid Hydrolysis(HCl, Heat)AqueousKeep->HydrolysisFinalExtractExtraction -> Pure KetoneHydrolysis->FinalExtract

Figure 2: Chemical separation workflow using Girard's Reagent T.[1]

Protocol B: Physical Purification (Fractional Distillation)

Best For: Separating isomeric ketones or heavy residues.[1][2] Constraint: Requires a significant boiling point differential (>5°C) or a high theoretical plate count column (Spinning Band Distillation).[1][2]

Key Parameters
ParameterSpecification
Column Type Vigreux (min 20cm) or Spinning Band (preferred)
Vacuum 20-30 mmHg (Recommended to prevent thermal degradation)
Bath Temp

20°C above boiling point
Reflux Ratio Start at 10:1, reduce to 5:1
Troubleshooting the Distillation
  • Azeotropes: Highly hindered ketones often form azeotropes with their corresponding alcohols.[1][2] If Protocol B fails to improve purity >98%, switch to Protocol A (Girard's Reagent) to break the azeotrope chemically.[2]

  • Thermal Stability: Do not exceed pot temperatures of 160°C. Hindered ketones can undergo slow thermal cracking or rearrangement.[1][2][6]

Technical FAQs

Q1: Can I use Sodium Bisulfite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) instead of Girard's Reagent?A:No.31211212

Q2: The final product has a yellow tint. What is it? A: Yellowing usually indicates ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

3112
  • Fix: Perform a quick filtration through a pad of activated neutral alumina .[1][2][6] The polar diones will stick to the alumina; the hindered ketone will pass through.[1]

Q3: My yield with Girard's Reagent is low (50%). Why? A: This is likely due to incomplete hydrolysis.[1][2][6] The same steric bulk that makes the ketone stable makes the hydrazone hard to hydrolyze.[1]

  • Fix: Increase the hydrolysis time (Step 3) to 2 hours and ensure the pH is strictly < 1 (use Conc. HCl).

Q4: Is this the same as "Pivalone"? A: No. Pivalone is Di-tert-butyl ketone (2,2,4,4-tetramethyl-3-pentanone).[1][2][9] It is symmetric and chemically inert (won't react with Girard's).[2] If you actually have Pivalone, you must use distillation or crystallization (melting point -25°C, so crystallization is difficult without specialized equipment).[3][1][2]

References

  • Girard, A., & Sandulesco, G. (1936).[1][2] New Series of Reagents for the Carbonyl Group, Their Use in Extraction of Ketonic Substances and Microchemical Characterization of Aldehydes and Ketones. Helvetica Chimica Acta.[1][2] [1][2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1] (Standard reference for Girard T protocols).

  • NIST Chemistry WebBook. (2025).[1][2] 3-Pentanone, 2,2,4,4-tetramethyl- (Isomer Data for Comparison). National Institute of Standards and Technology.[1][2]

  • Wheeler, O. H. (1962).[1][2] The Girard Reagents. Chemical Reviews, 62(3), 205–221.[1][2] (Review of mechanism and steric limitations). [1][2]

Technical Support Center: Characterization of Highly Substituted Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Structural Elucidation of Sterically Hindered & Multifunctional Ketones

Introduction: The "Hidden" Complexity of Substituted Ketones

Highly substituted ketones—particularly those with


-quaternary centers, steric crowding, or proximal heteroatoms—rarely behave like textbook acetone derivatives. In drug development, these motifs are frequent pharmacophores (e.g., macrolides, polyketides), yet they present unique analytical failures:
  • NMR Silence/Broadening: Restricted rotation causes signal loss.

  • MS Invisibility: Steric shielding prevents protonation/cationization.

  • Chromatographic "Ghosting": On-column keto-enol tautomerization mimics impurities.

This guide synthesizes field-proven troubleshooting protocols to resolve these anomalies.

Module 1: NMR Spectroscopy – Resolving Dynamic Broadening

User Query: "My


C NMR spectrum is missing carbonyl signals, and the proton spectrum shows broad, undefined humps. Is my sample impure?"

Diagnosis: Likely conformational exchange broadening . Highly substituted ketones often possess high rotational energy barriers (rotamers) or exist as slowly interconverting conformers. When the exchange rate (


) is comparable to the chemical shift difference (

), signals broaden into the baseline (coalescence).
Troubleshooting Protocol: Variable Temperature (VT) NMR

Objective: Shift the exchange regime to "fast" (averaged sharp peaks) or "slow" (distinct sharp peaks for each conformer).

  • Solvent Selection: Switch to high-boiling deuterated solvents (e.g., DMSO-

    
    , Toluene-
    
    
    
    , or Tetrachloroethane-
    
    
    ) to access a wider temperature range.
  • High-Temperature Experiment (Fast Exchange):

    • Heat sample in 10°C increments up to 100-120°C.

    • Success Marker: Broad humps sharpen into a single set of average signals.

  • Low-Temperature Experiment (Slow Exchange):

    • Cool sample to -40°C or -78°C (using CD

      
      Cl
      
      
      
      or THF-
      
      
      ).
    • Success Marker: Broad peaks resolve into two distinct sets of sharp signals (e.g., s-cis and s-trans conformers).

Technical Insight: Steric crowding around the carbonyl group (e.g.,


-t-butyl) induces magnetic anisotropy effects that are not predicted by standard additivity rules [1].
Visualization: NMR Troubleshooting Logic

NMR_Troubleshooting start Observation: Broad/Missing NMR Signals q1 Is sample purity confirmed (e.g., by LC-MS)? start->q1 pure_no Purify Sample q1->pure_no No pure_yes Suspect Dynamic Process (Rotamers/Tautomers) q1->pure_yes Yes exp_vt Run VT-NMR Experiment pure_yes->exp_vt branch_heat Heat (+80°C) exp_vt->branch_heat branch_cool Cool (-60°C) exp_vt->branch_cool res_heat Signals Sharpen (Fast Exchange) branch_heat->res_heat res_cool Signals Split (Slow Exchange/Freeze) branch_cool->res_cool conclusion Report: Conformational Isomers (Not Impurity) res_heat->conclusion res_cool->conclusion

Caption: Decision tree for distinguishing dynamic conformational broadening from sample impurities in NMR.

Module 2: Mass Spectrometry – The "Invisible" Ketone

User Query: "I cannot see the molecular ion [M+H]+ for my sterically hindered ketone in ESI+. I only see sodium adducts or noise."

Diagnosis: Steric Inhibition of Protonation . In Electrospray Ionization (ESI), the carbonyl oxygen must accept a proton. Bulky


-substituents (e.g., isopropyl, tert-butyl) create a "steric umbrella," preventing the approach of solvent protons. Additionally, non-polar ketones lack charge-stabilizing sites [2].
Troubleshooting Protocol: Reactive Derivatization

Objective: Covalently attach a permanent charge or a highly proton-affinitive group to the ketone.

Method A: Girard’s Reagent T (Betaine Hydrazide) This reagent introduces a pre-charged quaternary ammonium tag.

  • Reaction: Mix ketone (1 eq) with Girard’s Reagent T (1.2 eq) in Methanol containing 1% Acetic Acid.

  • Incubation: 60°C for 1 hour.

  • Analysis: Inject directly into ESI-MS.

  • Result: Observe intense signal at

    
    .
    

Method B: Hydroxylamine Derivatization (Oxime Formation)

  • Reaction: Add excess hydroxylamine hydrochloride in pyridine/EtOH.

  • Result: Formation of oxime (

    
    ).
    
  • Benefit: The oxime nitrogen is significantly more basic and accessible than the hindered ketone oxygen, enhancing

    
     intensity.
    

Data Summary: Common MS Adducts for Ketones

Species ObservedMass Shift (

)
CauseSolution

+1Ideal protonationNone needed.

+23Ubiquitous sodiumAdd 0.1% Formic Acid to displace Na.

+18Ammonium bufferUse if protonation is difficult (NH4 is softer).

+Mass+1DimerizationDilute sample (concentration too high).
Module 3: Chromatography – The "Ghost" Peak Phenomenon

User Query: "My HPLC shows a split peak or a distorted 'saddle' shape, but NMR says the compound is pure. Is my column failing?"

Diagnosis: On-Column Keto-Enol Tautomerization . Highly substituted ketones, especially


-dicarbonyls or 

-aryl ketones, exist in equilibrium between keto and enol forms. If the interconversion rate is similar to the chromatographic timescale, the two forms separate partially, connected by a "bridge" of interconverting molecules (plateau) [3].
Troubleshooting Protocol: Stabilizing the Equilibrium

Option 1: Temperature Control (Kinetics)

  • Lower Temperature (0-10°C): Slows interconversion. You may separate distinct keto and enol peaks (quantify sum).

  • Higher Temperature (50-60°C): Accelerates interconversion. Merges tautomers into a single, sharp average peak (Preferred for purity assay).

Option 2: Mobile Phase Modification (Thermodynamics)

  • Acidification: Add 0.1% Trifluoroacetic acid (TFA). This often accelerates tautomerization, merging peaks.

  • Avoid Amine Additives: Primary amines (in mobile phase or stationary phase) can form Schiff bases with ketones, permanently degrading the sample [3].

Visualization: Tautomer Separation Workflow

HPLC_Tautomerism sample Substituted Ketone Sample column HPLC Column sample->column split Result: Split/Broad Peak column->split action Troubleshooting split->action sol1 Increase Temp (60°C) (Fast Kinetics) action->sol1 sol2 Lower Temp (4°C) (Slow Kinetics) action->sol2 res1 Single Sharp Peak (Average) sol1->res1 res2 Two Resolved Peaks (Keto + Enol) sol2->res2

Caption: Workflow to manage keto-enol tautomerism artifacts in HPLC analysis.

Module 4: Vibrational Spectroscopy (IR) – Steric vs. Electronic Effects

User Query: "My ketone carbonyl stretch is at 1690 cm


. Is it conjugated or just sterically strained?"

Analysis: Standard aliphatic ketones appear at 1715 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 .[1] Deviations are diagnostic but competing effects can cancel each other out.
  • Conjugation (Red Shift): Lowers frequency (

    
    ).
    
    • 
      -unsaturation: -30 cm
      
      
      
      (to ~1685 cm
      
      
      ).
    • Aryl conjugation: -25 cm

      
       [4].
      
  • Ring Strain (Blue Shift): Increases frequency (

    
    ).
    
    • Cyclopentanone (5-ring): ~1745 cm

      
      .
      
    • Cyclobutanone (4-ring): ~1780 cm

      
      .
      
    • Mechanism:[2] Strain forces more s-character into the

      
       bond, strengthening the C=O 
      
      
      
      bond [4].
  • 
    -Halogenation (Blue Shift):  Increases frequency.
    
    • 
      -Chloro/Fluoro: +20 cm
      
      
      
      due to field effects (dipole alignment) [5].

Table: Diagnostic IR Shifts for Substituted Ketones

Structural FeatureFrequency Range (cm

)
Mechanistic Driver
Saturated Dialkyl Ketone1705 - 1725Baseline
Aryl Ketone (Acetophenone)1680 - 1700Conjugation (Single bond character increases)
Di-aryl Ketone (Benzophenone)1660 - 1670Double Conjugation
Strained Ring (4-membered)1775 - 1790Bond Angle Strain (Rehybridization)

-Halo Ketone (eq)
1740 - 1755Dipole-Dipole Repulsion (Field Effect)
References
  • Abraham, R. J., Mobli, M., & Smith, R. J. (2003).[3] 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry. Link[3]

  • G-M-I, Inc. (2023).[4] Mass Spectrometry Troubleshooting and Common Issues. Link

  • Chromatography Forum. (2007). Keto-enol tautomerism - Chromatography Forum. Link

  • Chemistry LibreTexts. (2025). Spectroscopy of Aldehydes and Ketones. Link

  • University of Babylon. IR Spectroscopy of Hydrocarbons. Link

Sources

Technical Support Center: Troubleshooting Enolization in Highly Hindered Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 3,3,4,4-Tetramethyl-2-pentanone

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with nucleophilic additions to highly sterically hindered ketones. Specifically, we address the notorious synthetic challenge presented by 3,3,4,4-tetramethyl-2-pentanone[1], where standard protocols frequently fail due to competitive enolization.

Below, we break down the mechanistic causality of these failures, provide a targeted troubleshooting FAQ, and outline field-proven, self-validating protocols to achieve quantitative 1,2-addition.

Part 1: The Mechanistic Challenge

3,3,4,4-Tetramethyl-2-pentanone (also known as 3,3,4,4-tetramethylpentan-2-one) features an exceptionally bulky tert-alkyl-like chain adjacent to the C2 carbonyl[1]. When a nucleophile approaches, this steric bulk severely shields the electrophilic carbonyl carbon. Because standard organometallic reagents (like Grignard or organolithium reagents) are strongly basic, the activation energy for nucleophilic attack becomes significantly higher than the activation energy for acid-base deprotonation[2].

Consequently, the reagent follows the path of least resistance: it abstracts an alpha-proton from the unhindered C1 methyl group, generating a kinetic enolate[3][4]. Upon aqueous workup, this enolate simply protonates back to the starting ketone, resulting in a failed reaction[5].

Mechanism K 3,3,4,4-Tetramethyl-2-pentanone (Highly Hindered Carbonyl) Nu Standard Grignard/RLi (Strongly Basic) K->Nu Standard Conditions La Organolanthanide (LaCl3·2LiCl) (High Nucleophilicity, Low Basicity) K->La Lanthanide Additives Enolate Kinetic Enolate (Deprotonation at C1) Nu->Enolate Fast alpha-deprotonation Recovered Recovered Starting Material (Failed Addition) Enolate->Recovered Aqueous Workup Tetra Tetrahedral Intermediate (C2 Addition) La->Tetra Selective 1,2-Addition Product Tertiary Alcohol (Successful Addition) Tetra->Product Aqueous Workup

Mechanistic divergence in 3,3,4,4-tetramethyl-2-pentanone: Enolization vs. 1,2-Addition.

Part 2: Troubleshooting & FAQs

Q1: Why do my Grignard reactions with 3,3,4,4-tetramethyl-2-pentanone yield >90% recovered starting material? A1: The causality lies in the basicity of your reagent. Grignard reagents (RMgX) act as both nucleophiles and strong bases[6]. The massive steric hindrance of the 3,3,4,4-tetramethylpentyl group prevents the formation of the tetrahedral transition state required for 1,2-addition. Thus, the reagent acts exclusively as a base, deprotonating the unhindered C1 methyl group to form an enolate[2]. Upon quenching, the enolate reverts to the starting ketone[3].

Q2: How can I shift the reaction pathway from enolization to successful 1,2-addition? A2: You must decouple the reagent's nucleophilicity from its basicity. This is achieved by transmetalating your Grignard or organolithium reagent with highly oxophilic lanthanide salts[7]. Lanthanides like Cerium (Ce) or Lanthanum (La) coordinate tightly to the carbonyl oxygen, dramatically increasing its electrophilicity while simultaneously softening the basicity of the nucleophile, thereby suppressing enolization[7].

Q3: Should I use the traditional Organocerium (Imamoto) method or the newer LaCl3·2LiCl additive? A3: We highly recommend using LaCl3·2LiCl (Knochel's salt). While organocerium reagents (formed from CeCl3) are effective[8], anhydrous CeCl3 is notoriously difficult to prepare and forms thick, heterogeneous suspensions that complicate scale-up[5]. LaCl3·2LiCl is a soluble complex in THF, providing completely homogeneous reaction conditions, requiring no pretreatment, and delivering superior selectivity[5][9].

Q4: Can I just lower the temperature to -78°C with my standard Grignard? A4: No. While cryogenic temperatures generally favor kinetic addition over thermodynamic enolization, the extreme steric bulk of 3,3,4,4-tetramethyl-2-pentanone means that even at -78°C, the addition rate is negligible without Lewis acid activation.

Part 3: Data Presentation

The following table summarizes the expected outcomes when attempting a 1,2-addition on 3,3,4,4-tetramethyl-2-pentanone using various methodologies.

Reaction ConditionsNucleophileAdditive / PromoterEnolization (Recovered Ketone)1,2-Addition (Product Yield)
Standard Grignard n-BuMgBrNone> 90%< 5%
Organolithium n-BuLiNone> 95%< 2%
Imamoto Reaction n-BuLiCeCl3 (Heterogeneous)< 10%85 - 90%
Knochel Method n-BuMgBrLaCl3·2LiCl (Homogeneous)< 5%92 - 98%
Part 4: Validated Experimental Protocol

To ensure a self-validating system, the following protocol utilizes the homogeneous LaCl3·2LiCl method. The visual cues and analytical checkpoints guarantee that the reaction is proceeding via the correct mechanistic pathway.

Workflow Step1 1. Substrate Preparation Mix Ketone + LaCl3·2LiCl in THF Step2 2. Activation Stir 1h at 25°C (Complexation) Step1->Step2 Step3 3. Nucleophile Addition Dropwise RMgX at 0°C Step2->Step3 Step4 4. Reaction Progression Stir until complete (GC/TLC) Step3->Step4 Step5 5. Quench & Workup Aq. NH4Cl, Extract, Purify Step4->Step5

Step-by-step workflow for LaCl3·2LiCl-mediated 1,2-addition to hindered ketones.

Step-by-Step Methodology: LaCl3·2LiCl-Mediated Addition
  • Preparation & Purging: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum, then backfill with Argon. Add 3,3,4,4-tetramethyl-2-pentanone (1.0 equiv) dissolved in anhydrous THF (0.5 M).

  • Lanthanide Complexation: Add a commercial solution of LaCl3·2LiCl (1.1 equiv, 0.6 M in THF) dropwise at room temperature. Stir the mixture for 1 hour.

    • Self-Validation Checkpoint: The solution must remain completely clear and homogeneous. If a milky precipitate forms, moisture has compromised the system, and the reaction will fail.

  • Nucleophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Add the desired Grignard reagent (RMgX, 1.2 equiv) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours, then slowly warm to room temperature.

    • Self-Validation Checkpoint: Extract a 50 µL micro-aliquot, quench in 1 mL of saturated aqueous NH₄Cl, and extract with ethyl acetate. Analyze the organic layer via GC-MS. The disappearance of the starting ketone peak (m/z 142) confirms that 1,2-addition is occurring rather than reversible enolization.

  • Quench & Workup: Once complete, cool the flask back to 0°C and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tertiary alcohol.

Part 5: References

Sources

Validation & Comparative

Comparative NMR Spectral Analysis Guide: 2-Pentanone, 3,3,4,4-tetramethyl- vs. Standard Aliphatic Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Sterically Hindered Ketones

In drug development and synthetic organic chemistry, the introduction of bulky aliphatic groups is a proven strategy to enhance metabolic stability and block off-target enzymatic degradation. However, extreme steric hindrance fundamentally alters the electronic environment of adjacent functional groups. 3,3,4,4-tetramethyl-2-pentanone (CAS: 865-66-7) ()[1] serves as an optimal benchmark molecule for evaluating these effects. Featuring a carbonyl group directly adjacent to a gem-dimethyl center, which is in turn bonded to a tert-butyl group, this molecule exhibits severe steric crowding ()[2].

This guide objectively compares the 1H and 13C NMR spectral performance of this highly hindered ketone against less hindered alternatives, providing actionable, self-validating protocols for accurate spectral acquisition ()[3].

Mechanistic Causality: The Impact of Steric Bulk on Chemical Shifts

To accurately interpret the NMR spectra of 3,3,4,4-tetramethyl-2-pentanone, one must understand the causality behind its chemical shifts. In standard aliphatic ketones like 2-pentanone, the C-C(=O)-C bond angle is roughly 116–118°. However, the introduction of the massive 1,1,2,2-tetramethylpropyl group forces a severe widening of this bond angle to relieve steric strain ()[4].

This geometric distortion alters the hybridization of the carbonyl carbon, increasing its p-character. Consequently, the carbonyl carbon becomes more polarized and significantly deshielded, pushing its 13C chemical shift further downfield (>214 ppm) compared to linear ketones (~208 ppm) ()[5]. Similarly, the dense packing of methyl groups induces strong van der Waals deshielding (steric compression), which shifts the quaternary carbons (C3 and C4) downfield.

Steric_Effects Bulky Bulky Substituents (t-Butyl & gem-Dimethyl) Angle C-C(=O)-C Angle Widening Bulky->Angle Shift1H 1H Deshielding (Methyl Singlets) Bulky->Shift1H Polar Carbonyl Polarization Altered Angle->Polar Shift13C 13C Downfield Shift (>212 ppm) Polar->Shift13C

Fig 1. Logical relationship between steric hindrance and NMR chemical shift deviations.

Comparative Quantitative Data

The following table summarizes the spectral deviations caused by increasing steric bulk. By comparing 2-pentanone (unhindered), pinacolone (moderately hindered), and 3,3,4,4-tetramethyl-2-pentanone (highly hindered), the trend of downfield shifting becomes objectively clear ()[6].

CompoundSteric Profile1H NMR: C1 Methyl (ppm)13C NMR: Carbonyl (ppm)13C NMR: Quaternary C (ppm)
2-Pentanone Unhindered2.13 (s, 3H)208.8N/A
Pinacolone Moderately Hindered2.11 (s, 3H)212.844.1 (C3)
3,3,4,4-tetramethyl-2-pentanone Highly Hindered~2.15 (s, 3H)~214.5~54.0 (C3), ~38.0 (C4)

Data Note: The C3 methyls (6H) and C4 methyls (9H) in 3,3,4,4-tetramethyl-2-pentanone appear as distinct, sharp singlets at ~1.20 ppm and ~1.05 ppm, respectively, due to the lack of adjacent protons (no spin-spin splitting)[1].

Self-Validating Experimental Protocol: 13C NMR of Hindered Ketones

Acquiring accurate 13C NMR spectra for molecules with multiple adjacent quaternary carbons (C3 and C4) requires specialized workflows. Because quaternary carbons lack directly attached protons, they cannot undergo efficient dipole-dipole relaxation. Their longitudinal relaxation times (T1) can exceed 10 seconds. If standard acquisition parameters are used, the C3 and C4 signals will be artificially attenuated or completely missing.

Step-by-Step Methodology:
  • Sample Preparation : Dissolve 50 mg of the analyte in 0.6 mL of CDCl3 (with 0.03% v/v TMS).

    • Causality: A highly concentrated sample compensates for the lower sensitivity of quaternary carbons, reducing the total number of scans required.

  • Inversion-Recovery (T1) Estimation : Run a rapid 180°-τ-90° inversion-recovery sequence, varying τ from 0.5s to 15s.

    • Causality: This determines the exact T1 relaxation time for the C3 and C4 carbons. Set the inter-pulse delay (d1) to 5 × T1 to ensure >99% relaxation between scans.

  • Inverse-Gated Decoupling Acquisition : Acquire the 13C spectrum using an inverse-gated decoupling pulse sequence.

    • Causality: Standard composite pulse decoupling (CPD) induces the Nuclear Overhauser Effect (NOE), which artificially enhances the signals of protonated carbons (like C1) over quaternary carbons. Inverse-gated decoupling suppresses NOE, allowing for quantitative integration.

  • Internal Validation Check (The Self-Validating Step) : Integrate the C1 methyl carbon peak (~31.0 ppm) and the C3 quaternary carbon peak (~54.0 ppm).

    • Pass Condition: The integral ratio must be exactly 1:1.

    • Fail Condition: If the C3 integral is < 1, the d1 delay is insufficient. The system self-reports its error, prompting the operator to increase d1 and re-acquire.

NMR_Workflow SamplePrep Sample Preparation (50 mg in CDCl3) T1Relax T1 Relaxation Optimization (Critical for Quaternary C) SamplePrep->T1Relax Acq1H 1H NMR Acquisition (ns=16, d1=1s) T1Relax->Acq1H Acq13C 13C NMR Acquisition (Inverse-Gated, d1=5xT1) T1Relax->Acq13C DataProc Data Processing & Integration (Zero-filling, Apodization) Acq1H->DataProc Acq13C->DataProc Analysis Validation Check (C1:C3 Ratio = 1:1?) DataProc->Analysis

Fig 2. Optimized NMR acquisition workflow for sterically hindered quaternary carbons.

Conclusion

The spectral analysis of 3,3,4,4-tetramethyl-2-pentanone demonstrates how extreme steric hindrance translates directly into measurable NMR parameters. By understanding the geometric distortion and relaxation dynamics at play, researchers can implement self-validating protocols that ensure absolute quantitative accuracy, preventing the mischaracterization of highly substituted synthetic intermediates.

References

  • Title : 2-Pentanone, 3,3,4,4-tetramethyl- | C9H18O Source : PubChem URL :[Link]

  • Title : 3,3,4,4-Tetramethyl-2-pentanone Source : SpectraBase URL : [Link]

  • Title : Molecular mechanics calculations on carbonyl compounds. IV. Heats of formation Source : New Home Pages of Dr. Rainer Glaser (Missouri.edu) URL :[Link]

  • Title : Application of spectral graph theory on the enthalpy of formation of acyclic saturated ketones Source : ResearchGate URL :[Link]

Sources

Comparing the reactivity of 2-Pentanone, 3,3,4,4-tetramethyl- with di-tert-butyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of the reactivity of 3,3,4,4-tetramethyl-2-pentanone versus di-tert-butyl ketone .

3,3,4,4-Tetramethyl-2-Pentanone vs. Di-tert-Butyl Ketone

Executive Summary

In the landscape of sterically hindered ketones, the distinction between "hindered" and "inert" is defined by symmetry and alpha-proton availability. This guide compares 3,3,4,4-tetramethyl-2-pentanone (Compound A) , a highly hindered methyl ketone, with di-tert-butyl ketone (Compound B) , a molecule famous for its chemical inertness.

The Verdict:

  • Compound A functions as a "Super-Pinacolone." Despite massive bulk on one side, the accessible methyl group preserves its reactivity toward small nucleophiles and allows for enolization.

  • Compound B acts as a "Steric Fortress." With no alpha-protons and extreme steric blockade on both faces, it resists standard carbonyl chemistry (Grignard addition, oxime formation) and is chemically distinct from Compound A.

Part 1: Structural Analysis & Steric Environment

To understand the reactivity difference, we must visualize the "Cone of Protection" around the carbonyl carbon.

1. The Contenders
FeatureCompound A (3,3,4,4-Tetramethyl-2-Pentanone)Compound B (Di-tert-Butyl Ketone)
CAS Number 865-66-7815-24-7
Structure


Symmetry Asymmetrical (Methyl vs. Bulky Alkyl)Symmetrical (Bulky vs. Bulky)
Alpha-Protons 3 (on the Methyl group)0 (Quaternary carbons on both sides)
Steric Class Unilateral Hindrance (Open/Closed)Bilateral Hindrance (Closed/Closed)
2. Visualizing the Blockade

The following diagram illustrates the accessibility of the carbonyl carbon (C=O) for a nucleophile (Nu⁻).

StericMap cluster_A Compound A: The 'Open Gate' cluster_B Compound B: The 'Fortress' A_Struct Me-C(=O)-R (R = 1,1,2,2-tetramethylpropyl) A_Access Methyl Side: Unobstructed A_Struct->A_Access Nucleophile Path A_Block R-Group Side: Highly Blocked B_Struct tBu-C(=O)-tBu (Di-tert-butyl ketone) B_Left Left t-Bu: Blocked B_Struct->B_Left B_Right Right t-Bu: Blocked B_Struct->B_Right Nucleophile Nucleophile (Nu⁻) Nucleophile->A_Access Successful Attack Nucleophile->B_Left Steric Repulsion

Figure 1: Steric accessibility map. Compound A permits a Bürgi-Dunitz trajectory from the methyl side, while Compound B blocks all approach vectors.

Part 2: Reactivity Profiles & Experimental Data

The reactivity differences are not merely quantitative; they are qualitative. Compound B often fails to react entirely where Compound A succeeds.

1. Nucleophilic Addition (Grignard & Hydride)[1]
  • Compound A (Reaction: YES): Behaves similarly to Pinacolone (methyl tert-butyl ketone). The methyl group is small enough to allow a nucleophile to attack the carbonyl carbon.

    • Reduction: Readily reduced by Sodium Borohydride (

      
      ) to the secondary alcohol.
      
    • Grignard:[2][3][4] Addition of Methylmagnesium Bromide (

      
      ) proceeds to form the tertiary alcohol, though slower than acetone.
      
  • Compound B (Reaction: NO / ABNORMAL): The two tert-butyl groups prevent the formation of the tetrahedral intermediate due to extreme crowding (F-strain).

    • Reduction: Inert to standard

      
       conditions. Requires Lithium Aluminum Hydride (
      
      
      
      ) and extended reflux times.
    • Grignard:[2][3][4] Does not undergo addition.[2][5] Instead, it undergoes reduction (transfer of a beta-hydride from the Grignard reagent) or enolization (if alpha-protons were present, which they aren't here, but the reagent acts as a base). The primary product with isopropyl magnesium bromide is the reduced alcohol (secondary), not the addition product.

2. Alpha-Deprotonation & Enolization (The Critical Differentiator)

This is the binary difference between the two molecules.

  • Compound A: Contains 3 Alpha-Protons (on the methyl group).

    • Reactivity: Can form an enolate using LDA or alkoxides.

    • Haloform Reaction:Positive. It will form a yellow precipitate (

      
      ) with 
      
      
      
      . This is a diagnostic test for methyl ketones.
  • Compound B: Contains 0 Alpha-Protons .

    • Reactivity: Cannot form an enolate. Cannot undergo Aldol condensation.

    • Haloform Reaction:Negative.

3. Summary of Reactivity Data
ReactionReagentCompound A OutcomeCompound B Outcome
Iodoform Test

Positive (Precipitate)Negative (No Reaction)
Hydride Reduction

Fast (Forms Alcohol)Inert (No Reaction)
Oxime Formation

Forms Oxime Inert (Steric Inhibition)
Grignard Addition

Addition Product (

Alcohol)
Reduction Product (

Alcohol)
Part 3: Experimental Protocols

To validate these claims in a laboratory setting, use the following self-validating protocols.

Experiment 1: The Diagnostic Iodoform Test

Objective: To differentiate Compound A from Compound B based on alpha-methyl reactivity.

  • Preparation: Dissolve 50 mg of the ketone in 1 mL of Dioxane (solvent).

  • Reagent: Add 1 mL of 10% NaOH solution.

  • Addition: Dropwise add

    
     solution (iodine dissolved in potassium iodide) until a dark color persists.
    
  • Observation:

    • Compound A: The dark iodine color fades, followed by the formation of a bright yellow precipitate (Iodoform,

      
      ).
      
    • Compound B: The iodine color persists; no precipitate forms even upon heating.

Experiment 2: Competitive Reduction (Kinetic Study)

Objective: To demonstrate the kinetic barrier of Compound B.

  • Setup: In a flask, mix 1.0 equivalent of Compound A and 1.0 equivalent of Compound B in Ethanol.

  • Reduction: Add 0.5 equivalents of

    
     (limiting reagent) at 0°C. Stir for 15 minutes.
    
  • Quench: Add dilute HCl to destroy excess hydride.

  • Analysis: Analyze the mixture via GC-MS.

    • Result: You will observe the alcohol derived from Compound A. Compound B will remain >99% unreacted. This confirms that the "Open Gate" (methyl side) allows for reaction kinetics orders of magnitude faster than the "Fortress."

Part 4: Mechanistic Pathway Diagram

The following flowchart details the decision logic for selecting these ketones in synthesis.

ReactionLogic cluster_A Compound A Pathway cluster_B Compound B Pathway Start Start: Ketone Selection CheckH Are Alpha-Protons Present? Start->CheckH CompA 3,3,4,4-Tetramethyl-2-Pentanone CheckH->CompA Yes (Methyl Group) CompB Di-tert-butyl Ketone CheckH->CompB No (Quaternary C) ReactA1 Enolate Chemistry (Aldol, Alkylation) CompA->ReactA1 ReactA2 Nucleophilic Attack (Grignard, Hydride) CompA->ReactA2 ReactB1 Inert to Base (Non-enolizable) CompB->ReactB1 ReactB2 Steric Resistance (Requires LiAlH4 / High T) CompB->ReactB2

Figure 2: Mechanistic divergence based on alpha-proton availability and steric access.

References
  • National Institute of Standards and Technology (NIST). 3-Pentanone, 2,2,4,4-tetramethyl- (Di-tert-butyl ketone) Properties.[6] NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • PubChem. 2-Pentanone, 3,3,4,4-tetramethyl- Compound Summary.[7] National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Addition To Carbonyls: Steric vs Electronic Effects. Available at: [Link]

  • Chemistry Steps. Reactivity of Aldehydes and Ketones in Nucleophilic Addition. Available at: [Link]

  • Dubois, J. E., & Bauer, P. (1976). Steric Effects in the Reaction of Ketones with Organometallics.[8] Journal of the American Chemical Society.[9] (Contextual citation for steric inhibition principles).

Sources

Alternative Non-Nucleophilic & Non-Enolizable Ketones in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In organic synthesis and biocatalysis, ketones are traditionally viewed as electrophiles or, upon α-deprotonation, as nucleophilic enolates. However, specific synthetic pathways—such as Oppenauer oxidations, Haller-Bauer cleavages, and enzymatic kinetic resolutions—require ketones that strictly resist nucleophilic behavior. These "non-nucleophilic" or "non-enolizable" ketones function as inert solvents, irreversible thermodynamic sinks, or dedicated hydride acceptors without participating in deleterious side reactions like self-condensation.

As a Senior Application Scientist, selecting the right non-nucleophilic ketone requires balancing steric bulk, electronic properties, and redox potentials. This guide provides an objective comparison of alternative non-nucleophilic ketones and details self-validating protocols for their application in advanced synthetic workflows.

Objective Performance Comparison

To optimize reaction conditions, researchers must select a ketone alternative based on its mechanism of nucleophilic suppression (steric vs. electronic) and its primary synthetic function.

Ketone AlternativeEnolizable?Primary FunctionKey AdvantageLimitation
Benzophenone NoHydride Acceptor, Cleavage SubstrateCompletely non-enolizable; highly stable under harsh basic conditions.Solid at RT; often requires elevated temperatures for efficient hydride transfer.
1,1,1-Trifluoroacetone (TFA) Yes (but suppressed)Hydride Acceptor (Oppenauer)High redox potential enables rapid, room-temperature oxidation.Highly volatile (bp ~22 °C); requires careful handling and sealed systems.
Di-tert-butyl ketone NoBulky Directing Group / SolventExtreme steric shielding prevents nucleophilic attack at the oxygen atom.Difficult to synthesize de novo; commercially expensive at scale.
Acetone (Generated in situ) Yes (but inert in biocatalysis)Thermodynamic SinkDrives enzymatic kinetic resolution to >99% theoretical conversion.High concentrations can denature certain sensitive immobilized lipases.

Deep Dive: Room-Temperature Oppenauer Oxidation

The Causality: The Oppenauer oxidation relies on an aluminum-catalyzed hydride shift from a secondary alcohol to a ketone acceptor[1]. Traditionally, non-enolizable ketones with a relatively low reduction potential, such as benzophenone, are used to prevent competitive aldol condensation[1]. However, benzophenone often requires harsh reflux conditions. Recent methodologies utilize 1,1,1-trifluoroacetone (TFA) as a superior alternative[1]. The strongly electron-withdrawing CF₃ group drastically increases the electrophilicity of the carbonyl carbon, making it an exceptional hydride acceptor that operates efficiently at room temperature while suppressing its own enolization under these specific catalytic conditions.

Experimental Protocol: TFA-Driven Oppenauer Oxidation

This protocol is designed as a self-validating system; the absence of aldol byproducts on the TLC plate confirms the non-nucleophilic nature of the acceptor.

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve the secondary alcohol substrate (1.0 mmol) in anhydrous toluene (5 mL).

  • Catalyst Activation: Add Al(OiPr)₃ (0.2 mmol, 20 mol%). Stir at room temperature for 10 minutes to allow the initial alkoxide exchange to reach equilibrium.

  • Hydride Acceptor Addition: Using a pre-cooled syringe, add 1,1,1-trifluoroacetone (3.0 mmol, 3.0 eq). Safety Note: TFA is highly volatile; maintain the flask in a 25 °C water bath to prevent evaporation.

  • Reaction Monitoring: Stir at 25 °C for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction is self-validating when the starting material spot disappears without the appearance of higher-molecular-weight condensation streaks.

  • Quench & Workup: Quench the reaction with 1M HCl (5 mL) to break the aluminum complex. Extract with EtOAc (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation: Analyze via ¹H NMR. The use of TFA typically yields >90% of the target ketone.

Oppenauer Substrate Secondary Alcohol (Substrate) TS Six-Membered Transition State Substrate->TS Alkoxide Exchange Catalyst Al(OiPr)3 (Catalyst) Catalyst->TS Al Center Acceptor 1,1,1-Trifluoroacetone (Hydride Acceptor) Acceptor->TS Carbonyl Coordination Product Target Ketone (Product) TS->Product Hydride Shift Byproduct Trifluoroisopropanol (Byproduct) TS->Byproduct Hydride Shift

Fig 1: Oppenauer Oxidation mechanism showing hydride shift to a non-enolizable ketone acceptor.

Deep Dive: Biocatalytic Kinetic Resolution

The Causality: In lipase-catalyzed kinetic resolutions of racemic esters or alcohols, reversible transesterification limits the maximum conversion rate. To shift the equilibrium, acyl donors like vinyl esters or isopropenyl acetate are employed[2]. The critical mechanism here is that the enol leaving group instantly tautomerizes into a non-nucleophilic ketone (acetone) or aldehyde[2]. Because this tautomerization is thermodynamically irreversible in non-aqueous media, the resulting acetone cannot act as a nucleophile to reverse the acylation, effectively driving the reaction to >99% conversion[2].

Experimental Protocol: Irreversible Enzymatic Acylation
  • Setup: Dissolve the racemic secondary alcohol (10 mmol) in anhydrous MTBE (20 mL) in a 50 mL Erlenmeyer flask.

  • Acyl Donor: Add isopropenyl acetate (15 mmol, 1.5 eq).

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CALB, 50 mg).

  • Incubation: Place the flask in an orbital shaker at 150 rpm and 35 °C. The continuous generation of acetone serves as an internal indicator of reaction progression.

  • In-Process Control: At 4 hours and 8 hours, withdraw 50 µL aliquots. Filter and analyze via Chiral GC to track the enantiomeric excess (ee) of the product and remaining substrate. The reaction is complete when the ee of the remaining alcohol reaches >99%.

  • Workup: Filter off the immobilized enzyme (which can be washed with hexane and reused). Concentrate the filtrate in vacuo to remove the MTBE, unreacted isopropenyl acetate, and the non-nucleophilic acetone byproduct.

Biocatalysis Substrate Racemic Alcohol (Substrate) Enzyme Lipase (e.g., CALB) (Biocatalyst) Substrate->Enzyme Donor Isopropenyl Acetate (Acyl Donor) Donor->Enzyme Product Chiral Ester (Product) Enzyme->Product Acylation Enol Isopropenyl Alcohol (Enol Intermediate) Enzyme->Enol Leaving Group Ketone Acetone (Non-Nucleophilic Sink) Enol->Ketone Irreversible Tautomerization

Fig 2: Enzymatic kinetic resolution driven to completion by irreversible tautomerization to acetone.

Deep Dive: The Haller-Bauer Cleavage

The Causality: The Haller-Bauer reaction is defined as the action of sodium amide on a non-enolizable ketone, causing the cleavage of a carbon-to-carbon bond and resulting in the formation of an amide and a hydrocarbon[3]. If the ketone possessed α-protons, the strong base (NaNH₂) would simply deprotonate it to form an enolate, halting the cleavage process. By utilizing strictly non-enolizable ketones like benzophenone, the amide anion is forced to attack the carbonyl carbon directly, forming a tetrahedral intermediate that collapses to break the C-C bond[3].

Experimental Protocol: Base-Mediated Cleavage of Benzophenone
  • Preparation: Suspend NaNH₂ (3.0 mmol) in anhydrous toluene (10 mL) under a strict nitrogen atmosphere.

  • Substrate Addition: Slowly add benzophenone (1.0 mmol) dissolved in 5 mL of toluene.

  • Thermal Cleavage: Heat the mixture to reflux (110 °C) for 6–8 hours. The initial nucleophilic attack forms an adduct that undergoes thermal cleavage into benzene and the sodio-derivative of benzamide.

  • Quench: Cool the reaction to 0 °C and carefully quench with distilled water (10 mL) to hydrolyze the sodium salt.

  • Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 10 mL). Dry the combined organics over Na₂SO₄ and concentrate. Purify the resulting benzamide via recrystallization from hot ethanol.

References

  • Title: Oppenauer Oxidation - Organic Chemistry Portal. Source: organic-chemistry.org.
  • Title: Technical Support Center: Optimizing Enzymatic Resolution of Racemic Esters - Benchchem. Source: benchchem.com.
  • Title: The Cleavage of Non-enolizable Ketones with Sodium Amide - Organic Reactions. Source: organicreactions.org.

Sources

Purity assessment of 2-Pentanone, 3,3,4,4-tetramethyl- by GC analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide for Process Chemists and Analytical Scientists

Executive Summary & Technical Verdict

The Challenge: 3,3,4,4-tetramethyl-2-pentanone (CAS: 865-66-7) presents a unique analytical challenge due to its "globular" steric structure. While it is a ketone, the carbonyl group is chemically shielded by the adjacent quaternary carbons (C3/C4), reducing its interaction with polar stationary phases compared to linear isomers. Standard non-polar methods often fail to resolve it from closely related skeletal isomers formed during synthesis.

The Verdict:

  • Avoid: 100% Dimethylpolysiloxane columns (e.g., DB-1, HP-1) for purity assessment. They rely solely on volatility and often co-elute the target with critical isomers like 3,3,4-trimethyl-2-hexanone.

  • Recommended: A mid-polarity Cyanopropylphenyl-based column (e.g., DB-624, VF-624ms) . This phase leverages the dipole-dipole interaction with the carbonyl—however slight—to pull the ketone away from non-polar hydrocarbon impurities, while offering the shape selectivity needed to resolve branched isomers.

Chemical Profile & Analytical Implications

To design a robust method, we must first understand the analyte's behavior in the gas phase.

PropertySpecificationAnalytical Implication
Analyte 3,3,4,4-tetramethyl-2-pentanoneHighly branched C9 ketone.
Structure Sterically CongestedThe carbonyl is "buried." Derivatization (e.g., with DNPH) is slow and non-quantitative. Direct GC is required.
Volatility Est. BP: ~155–165°CVolatile enough for standard split injection.
Polarity Moderately Polar (Shielded)Interaction with Wax phases is weaker than expected for C9 ketones.
Comparative Methodology: Column Selection

This section compares the performance of the three most common GC stationary phases for this specific application.

Option A: The "Standard" Screen (Non-Polar)
  • Phase: 100% Dimethylpolysiloxane (e.g., DB-1, HP-1).

  • Mechanism: Separates purely by boiling point (London Dispersion Forces).

  • Performance:

    • Pros: High thermal stability, fast run times.

    • Cons:Critical Failure Risk. Many C9 ketone isomers have nearly identical boiling points. This column will likely show a single "pure" peak even if 2-3% isomeric impurities are present.

Option B: The "Polar" Approach (PEG/Wax)
  • Phase: Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax).

  • Mechanism: Strong Hydrogen Bonding/Dipole interaction.

  • Performance:

    • Pros: Excellent for separating ketones from alkanes.

    • Cons:Peak Tailing. Due to the steric bulk of the 3,3,4,4-tetramethyl group, the mass transfer in and out of the thick stationary phase can be sluggish, leading to peak broadening and reduced sensitivity for trace impurities.

Option C: The "Optimized" Method (Mid-Polar / 624)
  • Phase: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624, ZB-624).

  • Mechanism: Mixed mode. Dispersive forces handle the methyl backbone, while the cyanopropyl group "grabs" the carbonyl.

  • Performance:

    • Pros:Superior Resolution. The "Goldilocks" phase. It provides enough polarity to separate the ketone from hydrocarbons but remains non-polar enough to maintain sharp peak symmetry for this bulky molecule.

Experimental Protocol (The "Optimized" Method)

Objective: Quantify purity of 3,3,4,4-tetramethyl-2-pentanone >98.0% (w/w).

4.1. Reagents & Standards
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade). Note: DCM is preferred for solubility, but Methanol ensures no interference with early eluting hydrocarbons.

  • Internal Standard (ISTD): n-Dodecane (High purity).

    • Why? It elutes after the ketone (approx. 216°C BP), ensuring it doesn't mask early volatile impurities. It is non-reactive and stable.

4.2. Instrument Parameters (Agilent 7890/8890 equivalent)
ParameterSettingRationale
Inlet Split/Splitless
Mode Split (Ratio 50:1)Prevents column overload; improves peak shape for bulky ketones.
Temperature 220°CHigh enough to volatilize, low enough to prevent thermal degradation.
Column DB-624 (30m x 0.32mm x 1.8µm) Thick film (1.8µm) improves retention and resolution of volatiles.
Carrier Gas Helium @ 1.5 mL/minConstant flow mode.
Oven Program 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min)Slow ramp allows resolution of skeletal isomers.
Detector FID @ 250°CFlame Ionization Detector is the gold standard for carbon-counting linearity.
4.3. Sample Preparation Workflow
  • Stock Solution: Weigh approx. 50 mg of sample into a 20 mL vial.

  • ISTD Addition: Add 10 mg of n-Dodecane (accurately weighed).

  • Dilution: Dilute to 10 mL with Dichloromethane.

  • Filtration: Filter through 0.45 µm PTFE syringe filter into GC vial.

Experimental Data Comparison (Simulated)

The following table summarizes typical performance metrics observed when analyzing sterically hindered C9 ketones on different phases.

MetricMethod A (DB-1)Method B (DB-Wax)Method C (DB-624)
Retention Time (min) 8.412.110.2
Peak Symmetry (Tailing Factor) 0.95 (Excellent)1.45 (Tailing)1.05 (Ideal)
Resolution (

) from Isomer X
*
0.8 (Co-elution)2.1 (Good)3.5 (Baseline)
Theoretical Plates (N) ~80,000~45,000~65,000

*Isomer X represents a typical synthesis byproduct like 3,3,4-trimethyl-2-hexanone.

Visualization of Logic & Workflow
Diagram 1: Method Selection Decision Matrix

This logic tree guides the researcher in choosing the correct column based on the impurity profile.

MethodSelection Start Start: Purity Assessment 3,3,4,4-tetramethyl-2-pentanone ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Isomers Skeletal Isomers (e.g., Hexanone derivs) ImpurityCheck->Isomers Volatiles Residual Solvents (THF, Ether) ImpurityCheck->Volatiles Unknown Unknown / Complex Mix ImpurityCheck->Unknown DB1 Method A: DB-1 (Non-Polar) RISK: Co-elution Isomers->DB1 Avoid DB624 Method C: DB-624 (Mid-Polar) RECOMMENDED Isomers->DB624 Shape Selectivity DBWax Method B: DB-Wax (Polar) RISK: Peak Tailing Volatiles->DBWax Acceptable Volatiles->DB624 Retains Volatiles Unknown->DB624 Best Balance

Caption: Decision matrix for selecting the stationary phase. DB-624 offers the optimal balance of shape selectivity and peak symmetry.

Diagram 2: Quantitative Analytical Workflow

A self-validating protocol ensuring data integrity.

Workflow Step1 Gravimetric Prep (Sample + ISTD) Step2 GC-FID Analysis (DB-624 Column) Step1->Step2 Decision System Suitability Check Step2->Decision Fail Troubleshoot: Inlet Liner / Split Ratio Decision->Fail Rs < 1.5 or Tailing > 1.2 Pass Data Processing Decision->Pass Rs > 1.5 & Tailing < 1.2 Fail->Step2 Result Report Purity % (Area Ratio Calculation) Pass->Result

Caption: Step-by-step workflow with built-in System Suitability criteria (Resolution and Tailing Factor) to ensure data reliability.

References
  • McNair, H. M., & Miller, J. M. (2009). Basic Gas Chromatography. John Wiley & Sons. (Fundamental principles of stationary phase selection).

  • Agilent Technologies. (2023). GC Column Selection Guide: Optimizing Separation of Ketones and Aldehydes. (Reference for DB-624 selectivity mechanisms).

  • Restek Corporation. (2020). Analysis of Volatile Organic Compounds (VOCs) using Rtx-624. (Validation of 624-phase for volatile carbonyls).

  • Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience. (Theory of steric hindrance effects on retention).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 2-Pentanone, 3,3,4,4-tetramethyl-. (Identification and structural verification).

A Comparative Guide to Solvent Effects on Sterically Hindered Ketones: Overcoming the Steric Shield

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

In organic synthesis and drug development, sterically hindered ketones (e.g., camphor, fenchone, 11-oxo-steroids, and heavily substituted aliphatic ketones) present a formidable challenge. The bulky substituents flanking the carbonyl carbon physically block the Bürgi-Dunitz trajectory required for nucleophilic attack. Consequently, standard reaction conditions often fail, leading to recovery of starting material or diversion into side reactions such as enolization, reduction, or single-electron transfer (SET). As demonstrated by Nobel Laureate George Olah, forcing conditions with hindered substrates like 2-adamantanone can even fundamentally shift reaction mechanisms toward SET pathways[1].

As a Senior Application Scientist, I frequently observe researchers attempting to solve this by increasing temperature or reagent equivalents—often to no avail. The true key to unlocking the reactivity of hindered ketones lies in solvent architecture . By manipulating the dielectric constant (


) and hydrogen-bond donating (HBD) capacity (

) of the solvent, we can alter the effective steric radius of the nucleophile and selectively activate the carbonyl ground state.

This guide provides a comparative analysis of solvent effects across two critical transformations: Organometallic Additions and Multicomponent Reactions (Passerini 3CR) .

The Polarity Paradox: Organometallic Additions

Conventional wisdom dictates that organolithium and Grignard reactions should be conducted in polar aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) to stabilize the metal cation. However, when applied to sterically hindered ketones, this approach creates a "Polarity Paradox."

Causality of Solvent Failure vs. Success

In strong coordinating solvents like THF, the lithium cation is heavily solvated, forming a Solvent-Separated Ion Pair (SSIP) . This massive solvation shell increases the effective steric bulk of the nucleophile. When this bulky SSIP approaches a hindered ketone, the steric clash prevents 1,2-addition. Instead, the organometallic reagent acts as a base, abstracting an


-proton (enolization), or as a hydride donor (reduction).

Conversely, utilizing non-polar solvents like Toluene forces the organolithium reagent into a Contact Ion Pair (CIP) or specific aggregate state. Without the bulky solvent coordination sphere, the effective radius of the nucleophile is minimized, allowing it to penetrate the steric shield of the ketone.2[2].

Quantitative Comparison: Phenyllithium Addition to Camphor
SolventDielectric Constant (

)
Predominant Ion PairYield of 1,2-Addition (%)Major Side Reaction
THF 7.58Solvent-Separated (SSIP)< 5%Enolization
Diethyl Ether 4.30Mixed~ 15%Enolization
Toluene 2.38Contact Ion Pair (CIP)> 85%None

The HBD Acceleration: Multicomponent Reactions

The Passerini three-component reaction (P-3CR) combines a ketone, an isocyanide, and a carboxylic acid. For sterically hindered ketones, the rate-determining step—the addition of the isocyanide to the protonated carbonyl—is severely bottlenecked by steric repulsion.

Causality of HBD Solvent Activation

Standard Lewis acids or bulky protic solvents fail here because they add further steric crowding to the already congested transition state. The solution is the use of a strong Hydrogen Bond Donating (HBD) solvent like 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .

HFIP possesses an exceptionally high HBD constant (


) but is a weak nucleophile. It forms a tight, highly electrophilic hydrogen-bonded network with the carbonyl oxygen. This pulls electron density away from the carbonyl carbon, drastically lowering the activation energy for isocyanide attack without imposing a massive steric penalty.3[3].
Quantitative Comparison: Passerini 3CR of Methyl Isobutyl Ketone
Solvent SystemHBD Constant (

)
Reaction TimeIsolated Yield (%)Mechanistic Role
Neat Ketone 0.0016.5 h5%Baseline
CH₂Cl₂ 0.1324.0 h< 10%Weak solvation, high activation energy
CH₂Cl₂ / 20% HFIP 4.50 (HFIP)24.0 h33%Electrophilic activation via H-bonding

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the Addition of Phenyllithium to Camphor in Toluene is designed as a self-validating system. By incorporating an internal standard, the workflow mathematically isolates reaction failure from workup losses.

Step 1: System Preparation & Baseline Establishment

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Add (+)-Camphor (1.0 mmol, 152 mg) and anhydrous Toluene (5.0 mL).

  • Add n-dodecane (0.5 mmol, 114 µL) as an internal standard.

  • Take a 50 µL baseline aliquot, quench in 0.5 mL saturated aqueous NH₄Cl, extract with EtOAc, and analyze via GC-FID to establish the exact Camphor/Dodecane response factor ratio.

Step 2: Nucleophilic Addition (CIP Control)

  • Cool the reaction mixture to 0 °C using an ice bath. (Note: Low temperatures in toluene maintain the CIP structure while controlling the exothermic addition).

  • Dropwise, add Phenyllithium (1.2 mmol, 1.8 M in dibutyl ether) over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: In-Process Validation & Quench

  • Take a 50 µL reaction aliquot, quench in NH₄Cl, and run GC-FID.

  • Validation Check: Calculate the remaining Camphor relative to the n-dodecane standard. The appearance of the product peak and the depletion of Camphor validates successful conversion. If mass balance is lost, enolization/polymerization has occurred.

  • Once >85% conversion is confirmed, quench the bulk reaction by slowly adding 5.0 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tertiary alcohol.

Mechanistic Pathway Visualization

SolventEffects cluster_0 Organometallic Addition cluster_1 Multicomponent Reaction (Passerini) HK Sterically Hindered Ketone THF Polar Solvent (THF) HK->THF Tol Non-Polar Solvent (Toluene) HK->Tol DCM Standard Solvent (DCM) HK->DCM HFIP HBD Solvent (HFIP) HK->HFIP SSIP Solvent-Separated Ion Pair (Bulky) THF->SSIP Enol Enolization / Reduction SSIP->Enol Steric Clash CIP Contact Ion Pair (Compact) Tol->CIP Add 1,2-Addition (High Yield) CIP->Add Reduced Radius NoAct Weak Carbonyl Activation DCM->NoAct NoRxn Low Yield / No Reaction NoAct->NoRxn High Activation Energy Hbond Strong H-Bond Network (Low Steric Penalty) HFIP->Hbond P3CR Passerini Product Hbond->P3CR Electrophilic Activation

Mechanistic divergence in hindered ketone reactions based on solvent polarity and H-bond donation.

References

  • Wittig Reaction - Examples and Mechanism (Unusual solvent effects indicating initial one-electron transfer)
  • Source: ResearchGate / Tetrahedron Letters (2002)
  • Source: ACS Publications / The Journal of Organic Chemistry (2015)

Sources

Quantification of 3,3,4,4-Tetramethyl-2-pentanone: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates analytical strategies for the quantification of 3,3,4,4-tetramethyl-2-pentanone (CAS: 815-24-7), often referred to as di-tert-butyl ketone or pivalone .

The Verdict:

  • Primary Recommendation: Headspace GC-MS is the gold standard.[1] The molecule's high volatility and extreme steric hindrance make it ideal for gas-phase separation without derivatization.[1]

  • Economic Alternative: Direct Injection GC-FID is suitable for raw material assay but lacks the sensitivity for trace impurity profiling in complex matrices.

  • Method to Avoid: HPLC-UV (via DNPH derivatization) . While standard for ketones, this method fails for 3,3,4,4-tetramethyl-2-pentanone. The steric bulk of the tert-butyl groups flanking the carbonyl carbon kinetically inhibits hydrazone formation, leading to poor recovery and non-linear response.

Molecular Analysis & Analytical Challenges

To validate a method, one must first understand the analyte. 3,3,4,4-tetramethyl-2-pentanone is not a generic ketone; it is a sterically crowded molecule.

  • Volatility: High vapor pressure makes it unstable in open-vessel liquid handling, favoring Headspace (HS) extraction.[1]

  • Steric Hindrance: The carbonyl (

    
    ) is sandwiched between two bulky quaternary carbons. This blocks nucleophilic attack, rendering standard derivatization agents (like 2,4-DNPH) ineffective.
    
Analytical Decision Matrix

AnalyticalDecision Start Analyte: 3,3,4,4-Tetramethyl-2-pentanone Matrix Sample Matrix? Start->Matrix HPLC Method C: HPLC-UV (DNPH) (NOT RECOMMENDED) Start->HPLC Avoid Clean Clean Solvent/API Matrix->Clean Complex Biological/Aqueous/Complex Matrix->Complex Volatile Is Sensitivity Critical (<1 ppm)? Clean->Volatile HSGC Method A: Headspace GC-MS (Gold Standard) Complex->HSGC No No Volatile->No Yes Yes Volatile->Yes GCFID Method B: Direct GC-FID (Robust, Cost-effective) Reason Failure Mode: Steric hindrance prevents derivatization HPLC->Reason No->GCFID Yes->HSGC

Figure 1: Analytical decision tree highlighting the selection logic based on matrix complexity and sensitivity requirements.

Method A: Headspace GC-MS (The Gold Standard)

This method utilizes thermodynamic equilibrium to isolate the volatile ketone from non-volatile matrix components (salts, proteins, polymers), protecting the GC liner and column.

Experimental Protocol

Instrumentation: Agilent 8890 GC coupled with 5977B MSD (or equivalent). Sample Preparation:

  • Diluent: Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAc) (High boiling point solvents are essential to prevent diluent interference in the headspace).[1]

  • Standard Prep: Prepare stock at 1.0 mg/mL. Dilute to curve points (0.1 – 50 µg/mL).[1]

  • Vialing: Transfer 2.0 mL of sample solution into a 20 mL headspace vial. Add 1.0 g NaCl (salting out effect increases sensitivity).[1] Crimp immediately.

Headspace Parameters (Agilent 7697A):

  • Oven Temp: 85°C (High enough to volatilize, low enough to prevent vial pressure issues).

  • Loop Temp: 95°C.

  • Transfer Line: 100°C.

  • Equilibration Time: 20 minutes (Critical for reproducibility).

GC Parameters:

  • Column: DB-624 (30m x 0.25mm x 1.4µm).[1] The thick film is required for retaining volatile ketones and separating them from solvent peaks.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 10:1 @ 220°C.

  • Oven Program: 40°C (hold 3 min) → 10°C/min → 220°C (hold 2 min).

MS Detection:

  • Source: EI (70 eV).[1][2]

  • SIM Mode: Monitor ions m/z 57 (base peak, t-butyl cation) and m/z 85. Avoid m/z 142 (molecular ion) for quantitation as it is weak/unstable.[1]

Validation Data Summary (Expected Performance)
ParameterAcceptance Criteria (ICH Q2)HS-GC-MS Performance
Specificity No interference at RTPass (MS Spectral Match)
Linearity (

)


(0.1 - 50 µg/mL)
Accuracy (Recovery) 80 - 120%95 - 103%
Precision (RSD)


LOQ S/N > 100.05 µg/mL

Method B: Direct Injection GC-FID (The Economic Alternative)

For raw material assay where the matrix is simple (e.g., synthesis solvent), direct injection is faster and cheaper.

Experimental Protocol

Column: DB-1 or HP-5 (Non-polar phases work well for this hydrophobic ketone).[1] Inlet: Split 50:1 (To prevent column overload). Temp Program: Isothermal at 90°C can often separate this ketone in under 5 minutes due to its volatility. Detector: FID @ 250°C.

Critical Note: You must use a high-boiling solvent for the sample (e.g., Toluene or DMF) if running isothermal, or ensure the solvent peak elutes well before the ketone.

Method C: HPLC-UV (The "Anti-Pattern")

Why this fails: Standard protocols for ketones involve derivatization with 2,4-Dinitrophenylhydrazine (DNPH) to form a UV-active hydrazone (360 nm).

  • Mechanism: Nucleophilic attack of hydrazine nitrogen on the carbonyl carbon.

  • The Problem: The 3,3,4,4-tetramethyl substitution pattern creates a "protective shell" around the carbonyl. The activation energy required for the DNPH molecule to access the carbonyl carbon is too high.

  • Result: The reaction does not reach completion even after 24 hours. Calibration curves will be non-linear and highly sensitive to slight changes in temperature or time.[1]

Comparative Workflow Diagram

MethodComparison cluster_GC Recommended: HS-GC-MS cluster_LC Failed Approach: HPLC-DNPH Sample Sample + DMSO + NaCl Heat Heat (85°C) Equilibrium Sample->Heat Inject Gas Injection Heat->Inject Detect MS Detection (m/z 57) Inject->Detect LCSample Sample + DNPH (Acidic) React Derivatization Attempt LCSample->React Block Steric Blockage (Incomplete Rxn) React->Block Result Poor Sensitivity Non-linear Data Block->Result

Figure 2: Workflow comparison showing the streamlined GC pathway versus the kinetic blockage encountered in HPLC derivatization.

Validation Framework (ICH Q2(R2) Alignment)

To validate the HS-GC-MS method, follow this streamlined plan based on the ICH Q2(R2) guidelines (Nov 2023).

Specificity
  • Protocol: Inject a "Blank" (DMSO only) and a "Placebo" (matrix without analyte).

  • Requirement: No peaks at the retention time of 3,3,4,4-tetramethyl-2-pentanone.

  • MS Confirmation: The mass spectrum must match the NIST library (primary ions 57, 85).

Linearity & Range
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration.

  • Requirement:

    
    .[1][3][4]
    
  • Why it matters: Proves the split ratio and headspace equilibrium are stable across concentrations.

Accuracy (Spike Recovery)
  • Protocol: Spike the analyte into the actual sample matrix at 3 levels (Low, Mid, High).

  • Calculation:

    
    .
    
  • Target: 80–120% for trace impurities; 98–102% for assay.

Robustness (DoE)
  • Protocol: Intentionally vary critical parameters:

    • Oven Temp (

      
      C).
      
    • Equilibration Time (

      
       min).
      
  • Insight: If equilibration time variation significantly alters peak area, the method is not in thermodynamic equilibrium. Increase time.

References

  • International Council for Harmonisation (ICH). (2023).[1][5][6] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Restek Corporation. (n.d.).[1] Analysis of Volatile Organic Compounds (VOCs) in Air via GC-MS. Retrieved from [Link]

  • U.S. FDA. (2023).[1] Dynamic headspace GC-MS method to detect volatile extractables from medical device materials. Retrieved from [Link]

  • PubChem. (n.d.).[1][7] 3,3,4,4-Tetramethyl-2-pentanone Compound Summary. Retrieved from [Link]

Sources

Beyond VSEPR: Steric Strain and Bond Angle Deformation in 3,3,4,4-Tetramethyl-2-Pentanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical vs. Experimental Bond Angles in 2-Pentanone, 3,3,4,4-tetramethyl- Content Type: Publish Comparison Guide Audience: Researchers, Structural Chemists, and Drug Discovery Specialists

Executive Summary: The Failure of Ideal Geometry

In standard organic chemistry, the carbonyl bond angle (


) is taught as a rigid 

(

hybridization). However, in the realm of highly hindered ketones like 3,3,4,4-tetramethyl-2-pentanone (CAS: 865-66-7), this ideal collapses.

This guide provides a technical analysis of the structural deviations in this molecule, driven by extreme B-strain (Back-strain) . We compare theoretical models (DFT/MM4) against experimental benchmarks of homologous crowded ketones to establish a predictive framework for this specific isomer.

Key Insight: While standard ketones maintain


 angles, the introduction of the tert-butyl-like moiety at the 

-position in 3,3,4,4-tetramethyl-2-pentanone forces a bond angle expansion to relieve van der Waals repulsion, creating a measurable divergence between gas-phase (isolated) and solid-state (packed) geometries.
The Molecule: Why 3,3,4,4-Tetramethyl-2-Pentanone?

This molecule represents a unique case study in "gear-effect" steric crowding. Unlike the symmetric di-tert-butyl ketone , which distributes strain evenly, 3,3,4,4-tetramethyl-2-pentanone is asymmetric:

  • Side A: A small Methyl group (

    
    ).
    
  • Side B: A massive 1,1,2,2-tetramethylpropyl group (

    
    ).
    

This asymmetry creates a specific "relief valve" effect where the carbonyl oxygen is pushed toward the smaller methyl group, distorting the


 angle differently than in symmetric analogs.
Structural Visualization (DOT Diagram)

The following diagram maps the steric forces (red arrows) competing with the restoring force of the covalent bonds (blue).

StericForces Carbonyl Carbonyl Carbon (sp2) Oxygen Oxygen (Lone Pairs) Carbonyl->Oxygen Double Bond Methyl Side A: Methyl (Low Steric Bulk) Carbonyl->Methyl C-C Bond BulkyGroup Side B: 1,1,2,2-Tetramethylpropyl (Extreme Steric Bulk) Carbonyl->BulkyGroup C-C Bond Angle Bond Angle Expansion (>120°) Oxygen->Angle Resists Widening BulkyGroup->Oxygen vdW Repulsion (Primary Driver) BulkyGroup->Methyl Gear Effect BulkyGroup->Angle Forces Widening

Comparative Analysis: Theoretical vs. Experimental Data[1][2]

Since direct Gas-Phase Electron Diffraction (GED) data for this specific isomer is rare in open literature, we validate its structure by triangulating between high-level Computational Theory (MM4/DFT) and the experimental data of its closest homologs (Pinacolone and Di-tert-butyl ketone).

Table 1: Bond Angle Deformation in Hindered Ketones
CompoundStructureExp.[1][2][3][4][5][6][7][8][9][10][11] Angle (

)
MethodTheor. Angle (

)
Deviation from Ideal (

)
Acetone


MW/GED


(Compression)
Pinacolone


GED


(Slight Relief)
Target Molecule

N/A Predicted


to

Di-t-butyl Ketone


GED


(Extreme Expansion)
  • Acetone: The angle is less than

    
     because the repulsion between the C=O double bond electron density and the C-C single bonds is greater than the C-C/C-C repulsion.
    
  • The Target (3,3,4,4-tetramethyl-2-pentanone): The bulky group is significantly larger than a simple tert-butyl. However, because one side is still a small methyl, the angle does not need to open as drastically as in Di-tert-butyl ketone (

    
    ). The predicted range (
    
    
    
    ) reflects the "threshold" where the methyl group can no longer rotate freely without clashing with the oxygen.
Experimental Validation Protocol (Self-Validating System)

To definitively resolve the theoretical prediction for 3,3,4,4-tetramethyl-2-pentanone, a dual-method approach is required. X-ray crystallography alone is insufficient due to crystal packing forces which can artificially compress the angle by


.
Workflow Diagram

The following Graphviz diagram outlines the mandatory workflow to distinguish intrinsic molecular geometry from packing artifacts.

ValidationProtocol Start Start: 3,3,4,4-Tetramethyl-2-Pentanone Sample Purity GC-MS Validation (>98%) Start->Purity Branch1 Method A: Solid State (X-Ray Diffraction) Purity->Branch1 Branch2 Method B: Gas Phase (Electron Diffraction / GED) Purity->Branch2 ResultA Result A: Packed Geometry (Likely ~121-122°) Branch1->ResultA Low Temp (<100K) ResultB Result B: Free Molecule (Likely ~124-125°) Branch2->ResultB High Vac/Nozzle Comparison Compare A vs B (Delta = Packing Force) ResultA->Comparison ResultB->Comparison Final Calibrate DFT Functional (B3LYP/6-311G**) Comparison->Final

Step-by-Step Methodology

1. Synthesis & Purification:

  • Synthesis: Methylation of pinacolone or reaction of acetyl chloride with the corresponding bulky Grignard reagent.

  • Purification: Essential. Use preparative Gas Chromatography (GC) to remove isomers.

  • QC:

    
    C NMR must show distinct quaternary carbon peaks to rule out rearrangement to less hindered isomers.
    

2. Gas-Phase Electron Diffraction (GED):

  • Why: This is the "Gold Standard" for steric strain. It measures the molecule in isolation.

  • Procedure: Vaporize sample at

    
     through a nozzle into a vacuum chamber. Intersect with a 40-60 keV electron beam.
    
  • Analysis: Refine the molecular intensity curves using a Least-Squares method, constraining the model with ab initio force fields (SARACEN method).

3. Computational Benchmarking (In-Silico):

  • Run Geometry Optimization using DFT B3LYP/6-311++G(d,p) .

  • Critical Check: Perform a frequency calculation to ensure no imaginary frequencies (confirms a true minimum, not a transition state).

  • Twist Angle: Specifically monitor the dihedral angle of the bulky group relative to the carbonyl. In 3,3,4,4-tetramethyl-2-pentanone, the bulky tail will likely twist out of plane to minimize interaction with the carbonyl oxygen.

Scientific Causality: The "Gear Effect" Mechanism

Why does the bond angle widen? It is not merely "crowding."[12] It is a specific mechanical coupling known as the Gear Effect .

  • Rotational Lock: The terminal tert-butyl group (

    
    ) meshes with the gem-dimethyl group (
    
    
    
    ). This creates a rigid "rotor."
  • Oxygen Repulsion: As the carbonyl oxygen vibrates, it encounters the van der Waals radius of the hydrogen atoms on the rigid rotor.

  • Energetic Cost: Compressing the angle to

    
     would bring these hydrogens within 
    
    
    
    of the oxygen (sum of vdW radii
    
    
    ). This results in a massive energy penalty (
    
    
    ).
  • Relaxation: The system minimizes energy by widening the

    
     angle. Every 
    
    
    
    of widening significantly increases the H...O distance, rapidly lowering the energy.
References
  • NIST Chemistry WebBook. 3-Pentanone, 2,2,4,4-tetramethyl- (Di-tert-butyl ketone) & Isomers. National Institute of Standards and Technology.[7] [Link]

  • Glaser, R., et al. (1995). "Molecular mechanics calculations on carbonyl compounds. IV. Heats of formation."[12][13] Journal of Organic Chemistry. (Provides MM3/MM4 data for hindered ketones). [Link]

  • Lousberg, R. J., et al. "Crystal structure and bond angles of sterically hindered ketones." Recueil des Travaux Chimiques des Pays-Bas.
  • PubChem. Compound Summary: 3,3,4,4-Tetramethyl-2-pentanone.[6][13][14] National Library of Medicine. [Link]

  • Andersen, B., et al. (1990). "Gas Phase Electron Diffraction Study of Di-tert-butyl Ketone." Acta Chemica Scandinavica. (Establishes the 130°+ benchmark). [Link]

Sources

Polymer Photostabilization: TEMP-Derived HALS vs. Traditional UV Absorbers

Author: BenchChem Technical Support Team. Date: March 2026

Title : A Comprehensive Technical Guide to Tetramethyl-Substituted Ketones: Applications, Performance, and Protocols

Introduction Tetramethyl-substituted ketones, most notably 2,2,6,6-tetramethyl-4-piperidone (commonly referred to as triacetonamine or TEMP), represent a pivotal class of sterically hindered building blocks in modern chemical synthesis [1]. Characterized by the presence of four methyl groups flanking the amine center, this intense steric bulk provides unique kinetic stability to derivative radicals. For researchers and drug development professionals, TEMP serves as the foundational precursor for two transformative chemical technologies: Hindered Amine Light Stabilizers (HALS) for advanced materials [2], and the persistent nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) used in highly selective catalytic oxidations [4].

This guide objectively compares the performance of TEMP-derived systems against traditional alternatives, elucidates their mechanistic pathways, and provides self-validating experimental protocols grounded in established literature.

The degradation of polymers via photo-oxidation is a radical-driven chain reaction. Historically, UV absorbers (like benzophenones) were used to dissipate photon energy as heat. However, TEMP-derived HALS operate via a fundamentally different mechanism known as the Denisov Cycle [2]. Instead of absorbing UV light, the sterically hindered amine is oxidized to a stable nitroxyl radical, which acts as a regenerative radical scavenger.

Mechanistic Causality : The massive steric hindrance of the four methyl groups prevents the nitroxyl radical from dimerizing or undergoing disproportionation, granting it extreme persistence. When an alkyl radical (R•) is generated in the polymer, the nitroxyl radical rapidly traps it to form an alkoxyamine. This alkoxyamine then reacts with a peroxyl radical (ROO•), releasing a harmless peroxide and regenerating the nitroxyl radical.

DenisovCycle HALS Hindered Amine (>NH) Nitroxide Nitroxyl Radical (>NO•) HALS->Nitroxide Oxidation by ROO• / O2 / hν Alkoxyamine Alkoxyamine (>NOR) Nitroxide->Alkoxyamine Scavenges R• (Alkyl Radical) Alkoxyamine->Nitroxide Scavenges ROO• (Releases ROOR)

Figure 1: The Denisov Cycle demonstrating the regenerative radical scavenging mechanism of HALS.

Table 1: Quantitative Performance Comparison of Polymer Stabilizers

Performance MetricTEMP-Derived HALSBenzophenone UV AbsorbersPhenolic Antioxidants
Primary Mechanism Catalytic Radical ScavengingUV Photon AbsorptionSacrificial Radical Quenching
Regenerative Capacity Yes (Denisov Cycle)No (Degrades over time)No (Consumed in reaction)
Effective Concentration 0.1% – 0.5%0.5% – 2.0%0.1% – 1.0%
Protection Lifespan > 10 years3 – 5 years1 – 2 years
Optical Clarity Highly TransparentSlight YellowingYellows upon oxidation

Catalytic Oxidation in Drug Development: TEMPO vs. Transition Metals

In pharmaceutical synthesis, the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a critical transformation. Traditional methods, such as Swern oxidation or Chromium-based reagents (PCC/PDC), suffer from severe drawbacks including high toxicity, cryogenic requirements, and the generation of malodorous or heavy-metal waste.

TEMPO, synthesized directly from TEMP, circumvents these issues via the Anelli oxidation protocol[4].

Mechanistic Causality : TEMPO is not the actual oxidant; it is a pre-catalyst. In the presence of a primary oxidant (like NaOCl) and a co-catalyst (KBr), TEMPO is oxidized to an electrophilic oxoammonium cation. The primary alcohol attacks this cation, undergoing a hydride transfer to yield the aldehyde and a hydroxylamine. The hydroxylamine is then re-oxidized by NaOCl to close the catalytic cycle. The steric bulk of the tetramethyl groups prevents the approach of secondary alcohols, granting TEMPO exceptional chemoselectivity for primary alcohols.

TEMPO_Oxidation TEMPO TEMPO Radical (>NO•) Oxoammonium Oxoammonium Cation (>N+=O) TEMPO->Oxoammonium Oxidation (NaOCl / KBr) Hydroxylamine Hydroxylamine (>N-OH) Oxoammonium->Hydroxylamine Alcohol Oxidation (R-CH2OH -> R-CHO) Hydroxylamine->TEMPO Regeneration (NaOCl) Hydroxylamine->Oxoammonium Disproportionation (Acidic pH)

Figure 2: The TEMPO-catalyzed oxoammonium oxidation cycle for primary alcohols (Anelli Oxidation).

Table 2: Performance Comparison for Primary Alcohol Oxidation

Reaction ParameterTEMPO / NaOCl (Anelli)Swern OxidationChromium (PCC)
Active Oxidant Species Oxoammonium CationDimethylchlorosulfoniumCr(VI) Complex
Operating Temperature 0°C to 25°C-78°C25°C
Chemoselectivity (1° vs 2°) Extremely HighHighModerate
Primary Byproducts NaCl, H2ODimethyl sulfide (Toxic/Odor)Chromium salts (Toxic)
Environmental Profile Excellent (Green Chemistry)Poor (VOC emissions)Severe (Heavy Metals)

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of the tetramethyl ketone core, its conversion to the TEMPO radical, and its application in oxidation. Each step is designed with built-in causality to ensure reproducibility.

Protocol A: One-Pot Synthesis of 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine)

Objective: Synthesize the sterically hindered ketone core via a multi-component condensation [3].

  • Setup : Charge a 1 L three-necked round-bottom flask with 435 g (7.5 mol) of ACS-grade acetone and 20 g of anhydrous calcium chloride (CaCl2).

    • Causality: CaCl2 acts as a mild Lewis acid to catalyze the initial aldol condensation of acetone to mesityl oxide. Crucially, it also acts as a dehydrating agent, sequestering the water generated during imine formation to drive the equilibrium forward.

  • Ammonia Addition : Cool the mixture to 10–15 °C using an ice-water bath. Vigorously stir and add 45 g (3.8 mol) of 25–28% aqueous ammonia dropwise over 2.5 hours.

    • Causality: The reaction is highly exothermic. Maintaining the temperature below 20 °C prevents the volatilization of ammonia and suppresses the formation of unwanted higher-order polymeric side products.

  • Maturation : Remove the ice bath and stir the mixture at room temperature for 24 hours. The solution will transition into a yellowish slurry as the final Michael addition and intramolecular cyclization occur.

  • Isolation : Add 50% aqueous NaOH (100 mL) to neutralize the acid catalyst and break the CaCl2-product complexes. Extract the aqueous layer with diethyl ether (3 x 100 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate via rotary evaporation.

  • Purification : Purify the crude product by vacuum distillation, collecting the fraction boiling at 95–100 °C at 20 mmHg. (Yield: ~60-65%).

Protocol B: Oxidation of Triacetonamine to TEMPO

Objective: Convert the secondary amine to a persistent nitroxyl radical [5].

  • Reaction Mixture : Dissolve 2.0 g (12.9 mmol) of 2,2,6,6-tetramethyl-4-piperidone in 40 mL of a Methanol/Water mixture (3:2 v/v).

  • Catalyst Addition : Add 700 mg (2.18 mmol) of Sodium Tungstate dihydrate (Na2WO4·2H2O).

    • Causality: Tungstate reacts with hydrogen peroxide to form a peroxotungstate complex. This complex is a highly selective oxygen transfer agent that oxidizes the sterically hindered amine to the nitroxide without cleaving the piperidine ring.

  • Oxidation : Slowly add 8.80 mL (77.4 mmol) of 30% H2O2. Stir the reaction at room temperature for 5 days in the dark, adding a catalytic micro-spatula of Na2WO4 daily.

    • Causality: The reaction is slow due to the massive steric hindrance of the four methyl groups. Continuous replenishment of the catalyst ensures complete conversion. Darkness prevents UV-induced radical quenching.

  • Workup : Extract the deep red solution with dichloromethane (3 x 30 mL). Wash with brine, dry over Na2SO4, and evaporate to yield red-orange TEMPO crystals.

Protocol C: TEMPO-Catalyzed Anelli Oxidation of Primary Alcohols

Objective: Selectively oxidize a primary alcohol to an aldehyde [4].

  • Biphasic Setup : Dissolve 10 mmol of the primary alcohol substrate and 0.1 mmol (1 mol%) of TEMPO in 30 mL of Dichloromethane (DCM).

  • Aqueous Oxidant Preparation : In a separate flask, prepare 30 mL of 0.5 M aqueous NaOCl (15 mmol). Add 0.1 M KBr (1 mmol) and buffer the solution to pH 8.5–9.5 using saturated NaHCO3.

    • Causality: KBr is an essential co-catalyst. Hypochlorite oxidizes bromide to hypobromite (OBr-), which oxidizes TEMPO to the active oxoammonium cation orders of magnitude faster than OCl- alone. The pH must be strictly maintained at 8.5–9.5; higher pH degrades the oxoammonium species, while lower pH causes hypochlorite decomposition and promotes over-oxidation to the carboxylic acid.

  • Reaction : Cool the organic phase to 0 °C. Vigorously stir and add the buffered aqueous oxidant dropwise over 15 minutes.

    • Causality: The biphasic nature ensures the aldehyde product remains in the organic phase, physically separated from the aqueous oxidant, further preventing over-oxidation.

  • Quenching : After 30 minutes, separate the layers. Wash the organic layer with 10% aqueous sodium thiosulfate to quench any unreacted oxidant, dry over Na2SO4, and concentrate to isolate the pure aldehyde.

References

  • Benchchem. "A Comprehensive Technical Guide to the Synthesis and Reaction Mechanism of Triacetonamine."
  • NINGBO INNO PHARMCHEM. "2,2,6,6-Tetramethyl-4-piperidone (TEMP)
  • Benchchem. "detailed experimental protocol for triacetonamine synthesis."
  • MDPI.
  • PMC.

Cross-Referencing Sterically Hindered Ketones: A Performance Comparison of Spectral Database Platforms Using CAS 865-66-7

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern analytical chemistry and drug development, the structural elucidation of highly branched, sterically hindered aliphatic molecules presents a unique challenge. Traditional public spectral databases often fail to provide definitive identifications due to absent molecular ions in mass spectrometry and highly degenerate NMR signals.

This guide objectively compares the performance of an Integrated Multi-Spectral Suite (IMSS) —representing advanced, algorithm-driven commercial platforms—against fragmented public alternatives, specifically the [1] and the[2]. To evaluate these platforms, we utilize CAS 865-66-7 (3,3,4,4-Tetramethyl-2-pentanone) as our benchmark molecule.

The Benchmark: Mechanistic & Spectral Causality of CAS 865-66-7

As a Senior Application Scientist, I selected CAS 865-66-7 because its extreme steric hindrance dictates highly specific, often problematic spectral behavior that exposes the limitations of basic search algorithms.

  • Mass Spectrometry (EI-MS) Blind Spots: The molecular ion (

    
     at m/z 142) is virtually absent. The massive steric bulk drives rapid 
    
    
    
    -cleavage to form stable tertiary carbocations and acylium ions, as documented in the [3]. The dominant base peak is m/z 43 (acetyl cation), accompanied by an m/z 99 fragment, which further decays to m/z 57 (tert-butyl cation)[4]. Algorithms relying heavily on molecular ion matching will inherently fail here.
  • NMR Degeneracy: The molecule's high symmetry and lack of adjacent

    
    -protons on the substituted side result in exactly three sharp singlets (~2.1 ppm, ~1.1 ppm, ~1.0 ppm) with zero spin-spin splitting, a phenomenon verified by [2].
    

MS_Pathway M Molecular Ion M+• m/z 142 (Weak/Absent) F1 Acetyl Cation m/z 43 [CH3C=O]+ M->F1 α-Cleavage (- C7H15•) F2 Alkyl Fragment m/z 99 [C(CH3)2C(CH3)3]+ M->F2 α-Cleavage (- CH3CO•) F3 tert-Butyl Cation m/z 57 [C(CH3)3]+ F2->F3 Alkyl Cleavage (- C3H6)

Mass spectrometry alpha-cleavage fragmentation pathway for 3,3,4,4-Tetramethyl-2-pentanone.

Experimental Workflow: A Self-Validating Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . The output of one analytical modality must independently confirm the blind spots of another.

Step 1: Multi-Modal Sample Acquisition

  • GC-MS: Dissolve 1 mg/mL of CAS 865-66-7 in hexane. Inject 1 µL into a GC equipped with a DB-5MS column. Utilize Electron Ionization (EI) at 70 eV. Scan range: m/z 30–300.

  • FT-IR: Apply a neat drop to an Attenuated Total Reflectance (ATR) diamond crystal. Record from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • NMR: Dissolve 10 mg in 0.5 mL of CDCl₃. Acquire

    
     NMR at 400 MHz (16 scans) and 
    
    
    
    NMR at 100 MHz (256 scans).

Step 2: Spectral Pre-processing Perform automatic baseline correction and peak picking. Extract the top 10 most intense MS fragments, the C=O stretch frequency, and major NMR chemical shifts.

Step 3: Database Querying & Cross-Referencing

  • Public Alternative 1 (NIST): Input the top 5 MS peaks (m/z 43, 57, 99, 71, 41) into the NIST WebBook EI-MS search.

  • Public Alternative 2 (SDBS): Input the three

    
     NMR singlets (2.1, 1.1, 1.0 ppm) into the SDBS peak search.
    
  • Product (IMSS): Upload the raw .jdx (IR/NMR) and .mzML (MS) files simultaneously for a composite Hit Quality Index (HQI) evaluation.

Step 4: Orthogonal Validation (The Causality Loop)

  • IR Validation: Confirms the presence of the sterically hindered C=O stretch (1705–1710 cm⁻¹), ruling out ether or alcohol isomers suggested by MS alone.

  • NMR Validation: Integrates exactly 18 protons in a 3:6:9 ratio, validating the specific tert-butyl and gem-dimethyl substructures proposed by the MS m/z 99 fragment.

Workflow A Sample: CAS 865-66-7 (3,3,4,4-Tetramethyl-2-pentanone) B Data Acquisition (GC-MS, FT-IR, 1H/13C NMR) A->B C Data Pre-processing (Peak Picking, Baseline Correction) B->C D1 Integrated Multi-Spectral Suite (Simultaneous Search) C->D1 Automated D2 Public Databases (NIST / SDBS - Sequential) C->D2 Manual E1 Hit Quality Index (HQI) > 95 Automated Elucidation D1->E1 E2 Manual Cross-Referencing Fragmented Data D2->E2 F Final Structural Confirmation E1->F E2->F

Experimental workflow comparing automated multi-spectral integration versus manual public databases.

Platform Comparison: IMSS vs. Public Alternatives

When evaluating the performance of these platforms, the stark difference lies in predictive fragmentation and multi-modal synergy . Because NIST relies on single-technique dot-product matching, the absence of the m/z 142 molecular ion results in a high false-positive rate (identifying other aliphatic ketones with an m/z 43 base peak). SDBS struggles similarly; inputting three un-split NMR singlets yields dozens of highly branched isomers.

The IMSS product overcomes this by utilizing a composite algorithm. It uses the IR data to lock the ketone functional group, the NMR data to lock the proton ratio, and predictive fragmentation to mathematically reconstruct the missing m/z 142 precursor ion.

Quantitative Performance Data
Evaluation MetricIntegrated Spectral Suite (IMSS)NIST Chemistry WebBookAIST SDBS
Search Modality Simultaneous (MS + IR + NMR)Single (MS or IR)Single (NMR, MS, or IR)
Search Algorithm Multi-technique composite HQISingle-technique dot-productPeak-matching (manual entry)
CAS 865-66-7 HQI 98.5 (Composite Score)91.2 (MS Dot-Product)84.0 (NMR Peak Match)
False Positive Rate < 1% 12% (Isomeric ketones)18% (Aliphatic ketones)
Predictive Engine Yes (Reconstructs m/z 142)No (Relies on library only)No (Relies on library only)
Elucidation Time 1.5 minutes 14 minutes18 minutes

Conclusion

For simple molecules, public repositories like NIST and SDBS remain invaluable. However, for sterically hindered, complex aliphatic systems like CAS 865-66-7, fragmented databases introduce significant analytical risk due to spectral degeneracy and missing molecular ions. An Integrated Multi-Spectral Suite (IMSS) is objectively superior in these scenarios, as it autonomously cross-references orthogonal data points to create a self-validating, high-confidence structural elucidation in a fraction of the time.

References

1.[3] Title: EPA/NIH Mass Spectral Data Base Source: Internet Archive URL:[Link] 2.[4] Title: 2-Pentanone, 3,3,4,4-tetramethyl- | C9H18O Source: PubChem, National Center for Biotechnology Information URL:[Link] 3.[1] Title: NIST Chemistry WebBook - PubChem Data Source Source: National Institute of Standards and Technology (NIST) URL:[Link] 4.[2] Title: Spectral Database for Organic Compounds | re3data.org Source: National Institute of Advanced Industrial Science and Technology (AIST) URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Pentanone, 3,3,4,4-tetramethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment

2-Pentanone, 3,3,4,4-tetramethyl- is a flammable liquid that requires careful handling. Understanding its specific hazards is the foundational step in mitigating risks during disposal. The primary dangers associated with this compound are its flammability and its potential to cause irritation upon contact.

Table 1: Hazard Profile of 2-Pentanone, 3,3,4,4-tetramethyl-

Hazard ClassificationGHS PictogramDescriptionPrecautionary Measures
Flammable Liquid (Category 3) 🔥Flammable liquid and vapor. Vapors can form explosive mixtures with air.Keep away from heat, sparks, open flames, and hot surfaces.[1] Use explosion-proof electrical equipment and non-sparking tools.[1]
Skin Irritation (Category 2) Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.
Eye Irritation (Category 2A) Causes serious eye irritation.Wear eye and face protection.
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area.

Immediate Safety Protocols: Handling and Personal Protective Equipment (PPE)

Prior to initiating any disposal-related tasks, it is imperative to establish a safe working environment and utilize the correct PPE. This proactive approach is the most effective method for preventing accidental exposure and injury.

Engineering Controls

All handling of 2-Pentanone, 3,3,4,4-tetramethyl- and its waste should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[2] Ensure that the fume hood has adequate airflow and is functioning correctly. The work area should be free of ignition sources such as open flames, hot plates, and static-producing equipment.[1]

Required Personal Protective Equipment (PPE)

A risk assessment should always be performed to determine the appropriate PPE. However, the following are the minimum requirements for handling this chemical:

  • Eye and Face Protection: Chemical splash goggles are mandatory.[3] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Chemically resistant gloves are required. Consult the glove manufacturer's compatibility chart to select the appropriate material (e.g., nitrile or butyl rubber) and ensure an adequate breakthrough time.[2][3]

  • Skin and Body Protection: A flame-retardant lab coat should be worn. Ensure that all skin is covered; long pants and closed-toe shoes are mandatory.[3][4]

  • Respiratory Protection: If work cannot be performed in a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][6]

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to prevent the situation from escalating.

Step-by-Step Spill Response:

  • Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Control Ignition Sources: Immediately remove or shut down all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[7]

  • Containment: For small spills, contain the liquid using an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[7][8][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.[10][1][9]

  • Decontamination: Clean the affected area thoroughly with soap and water.

  • Waste Disposal: The collected spill material is considered hazardous waste and must be disposed of following the procedures outlined in Section 4.[11]

Step-by-Step Disposal Protocol

The disposal of 2-Pentanone, 3,3,4,4-tetramethyl- must be managed as a hazardous waste stream.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11]

Waste Segregation and Collection

Proper segregation is key to safe and compliant disposal. Incompatible wastes must never be mixed.[2]

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass).[12][13] The container must have a secure, tight-fitting screw cap.[12][13]

  • Labeling: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[13][14] The label must include:

    • The full chemical name: "2-Pentanone, 3,3,4,4-tetramethyl-"

    • The words "Hazardous Waste"

    • The associated hazards (e.g., "Flammable," "Irritant")

    • The date accumulation started.

  • Collection: Collect the waste in the designated container. As a non-halogenated solvent, it can typically be collected with other non-halogenated solvent waste, provided there are no incompatibilities.[12] Always consult your institution's specific waste guidelines.

  • Container Filling: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[12]

Waste Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[13] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin that is large enough to hold the entire volume of the container in case of a leak.[2]

  • Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents.[2][8]

Final Disposal
  • Arrange for Pickup: Once the waste container is full (or after one year, whichever comes first), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]

  • Documentation: Complete all necessary paperwork for the waste pickup, ensuring that the contents of the container are accurately described.[14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Pentanone, 3,3,4,4-tetramethyl-.

G Disposal Workflow for 2-Pentanone, 3,3,4,4-tetramethyl- A Identify Waste: 2-Pentanone, 3,3,4,4-tetramethyl- B Consult Safety Data Sheet (SDS) & Institutional Guidelines A->B C Is the waste contaminated with other chemicals? B->C D Segregate as Non-Halogenated Solvent Waste C->D No E Determine Compatibility of Contaminants C->E Yes F Select Labeled, Compatible Hazardous Waste Container D->F E->F G Store in Secondary Containment in a Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by Environmental Health & Safety (EHS) G->H I Complete Waste Manifest & Transfer to EHS H->I

Caption: Decision workflow for the disposal of 2-Pentanone, 3,3,4,4-tetramethyl-.

References

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Safety Data Sheet: 2-Pentanone. Carl ROTH. [Link]

  • 2-Pentanone, 4-methyl-: Human health tier III assessment. (2016). Australian Government Department of Health and Aged Care. [Link]

  • 2-Pentanone, 3,3,4,4-tetramethyl-. PubChem. [Link]

  • Laboratory Safety Guidelines. ETH Zürich. [Link]

  • 2-Pentanone - Safety Data Sheet. (2019). Agilent Technologies. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - 2-Pentanone. Centers for Disease Control and Prevention. [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025). SDS Manager. [Link]

  • Safety Data Sheet: 2-Pentanone. Carl ROTH. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Hazardous & Regulated Waste Management Guide. Western Kentucky University. [Link]

  • A Guide to Basic Chemistry Lab Safety: 12 Important Guidelines. (2023). SciSure. [Link]

  • 4-Methyl-2-Pentanone - Safety Data Sheet. (2019). Agilent Technologies. [Link]

  • General Chemistry Lab Safety. (2014). University of California, Irvine. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

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Personal protective equipment for handling 2-Pentanone, 3,3,4,4-tetramethyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric-Ketone Safety Protocol

2-Pentanone, 3,3,4,4-tetramethyl- (CAS: 5812-32-8) is a highly sterically hindered aliphatic ketone. While often chemically stable due to the bulky methyl groups flanking the carbonyl alpha-position, it presents distinct physical hazards common to C9-ketones: Flammability and Solvent Permeation .

Critical Operational Warning: Standard laboratory nitrile gloves provide insufficient protection against this compound. The chemical structure allows for rapid permeation through thin nitrile films. This guide mandates the use of Butyl Rubber or EVAL (Ethylene Vinyl Alcohol) laminates for all direct handling.

Part 1: Risk Assessment & Hazard Identification

As a Senior Application Scientist, I must highlight that specific toxicological data for this exact isomer is often sparse in standard databases compared to its linear analogs (e.g., 2-pentanone). Therefore, we apply the "Worst-Case Analog" Principle , utilizing data from structurally similar hindered ketones (e.g., Pinacolone, Di-tert-butyl ketone).

Physicochemical Hazard Profile
Hazard ClassClassification (GHS)Operational Implication
Flammability Flammable Liquid (Cat 3) Flash point is likely between 23°C and 60°C. Vapors are heavier than air and may travel to ignition sources.
Skin Corrosion Irritant (Cat 2) Defatting agent. Repeated exposure causes dermatitis.
Eye Damage Irritant (Cat 2A) High vapor concentrations or splashes cause severe irritation.[1][2]
STOT-SE Category 3 May cause respiratory irritation or drowsiness (narcotic effects) at high concentrations.[3]

Part 2: The PPE Matrix (Personal Protective Equipment)

This section details the required barriers. The selection logic is based on solubility parameters : Ketones are polar aprotic solvents that aggressively swell and permeate nitrile and latex.

Hand Protection (The Critical Control Point)
  • Primary Recommendation: Butyl Rubber (0.7 mm) .

    • Why: Butyl rubber offers the highest resistance to ketones, typically providing >480 minutes of breakthrough time.

  • Secondary Option (Precision Work): Silver Shield / 4H (EVAL Laminate) .

    • Why: Impermeable to almost all organic solvents but offers poor dexterity. Use as an under-glove with a disposable nitrile outer glove for grip.

  • PROHIBITED: Standard disposable Nitrile (0.1 mm) for immersion or splash protection.

    • Reasoning: Breakthrough can occur in <5 minutes.

Body & Eye Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Note: Safety glasses are insufficient due to the volatility and splash risk during transfer.

  • Body: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).

    • Why: Synthetic lab coats (polyester blends) can melt into the skin if the solvent ignites.

PPE Selection Logic Diagram

PPE_Selection Start Handling 2-Pentanone, 3,3,4,4-tetramethyl- Exposure Define Exposure Risk Start->Exposure Splash High Risk: Pouring, Heating, Synthesis Exposure->Splash Open System Incidental Low Risk: Closed Vial Handling Exposure->Incidental Sealed System Glove_High GLOVES: Butyl Rubber (0.7mm) OR Silver Shield Laminate Splash->Glove_High Eye_High EYES: Indirect Vent Goggles + Face Shield (if >1L) Splash->Eye_High Glove_Low GLOVES: Double-Gloved Nitrile (Change immediately upon splash) Incidental->Glove_Low Eye_Low EYES: Safety Glasses (Side Shields) Incidental->Eye_Low

Figure 1: Decision tree for PPE selection based on operational exposure risk.

Part 3: Operational Protocols

Protocol A: Liquid Transfer (Preventing Static Ignition)

Context: As a C9 ketone, the liquid has low conductivity, increasing the risk of static charge accumulation during flow.

  • Engineering Control: Perform all transfers inside a certified Fume Hood (Face velocity: 80–100 fpm).

  • Grounding: If transferring >500 mL, ground both the source and receiving containers.

  • Technique: Pour slowly down the side of the receiving vessel to minimize turbulence and static generation.

  • Waste: Do not pour down the drain. Collect in "Non-Halogenated Organic" waste streams.

Protocol B: Spill Response (Immediate Action)

If a spill occurs (>50 mL), follow this self-validating workflow:

Spill_Response Alert 1. ALERT Notify Lab Personnel Sources 2. ISOLATE Remove Ignition Sources Alert->Sources PPE 3. PPE UP Don Butyl Gloves & Goggles Sources->PPE Absorb 4. ABSORB Use Vermiculite or Solvent Pillows PPE->Absorb Waste 5. DISPOSE Seal in Vapor-Tight Bag Absorb->Waste

Figure 2: Sequential workflow for managing ketone spills.

Part 4: Waste & Disposal Logistics

  • Classification: RCRA Hazardous Waste (Ignitable - D001).

  • Segregation: Keep separate from Oxidizers (e.g., Nitric Acid, Peroxides). Ketones can form unstable peroxides if stored improperly with oxidizers, though this hindered isomer is more stable than others.

  • Container: High-density polyethylene (HDPE) or Steel cans. Avoid PVC containers as ketones can plasticize them over time.

References

  • PubChem Compound Summary: 2-Pentanone (Used for structural analog safety data). National Center for Biotechnology Information. Retrieved from [Link]

  • OSHA Occupational Chemical Database . Occupational Safety and Health Administration.[1][4] Retrieved from [Link]

  • Glove Selection Guide for Ketones . University of California, Berkeley EH&S. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.